BMS-902483
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C18H20N4O |
|---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
(3R)-N-isoquinolin-3-ylspiro[1-azabicyclo[2.2.2]octane-3,5'-4H-1,3-oxazole]-2'-amine |
InChI |
InChI=1S/C18H20N4O/c1-2-4-14-10-19-16(9-13(14)3-1)21-17-20-11-18(23-17)12-22-7-5-15(18)6-8-22/h1-4,9-10,15H,5-8,11-12H2,(H,19,20,21)/t18-/m0/s1 |
InChI Key |
ZDTPXUKLGIDOCS-SFHVURJKSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of BMS-902483
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BMS-902483 is a potent and selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR), a key target in cognitive function. Developed by Bristol Myers Squibb, this compound demonstrated pro-cognitive effects in various preclinical models. Despite its promising preclinical profile, the clinical development of this compound has been discontinued (B1498344). This guide provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathway and experimental workflows.
Core Mechanism of Action
This compound exerts its pharmacological effects by directly binding to and activating the α7 nicotinic acetylcholine receptor. As a partial agonist, it elicits a response that is lower than the maximal response of the endogenous ligand, acetylcholine.[1] This modulation of the α7 nAChR, a ligand-gated ion channel highly permeable to calcium ions, is believed to underlie its observed cognitive-enhancing properties. The influx of calcium upon receptor activation initiates a cascade of downstream signaling events that can lead to enhanced synaptic plasticity, a cellular correlate of learning and memory.
Molecular Target: α7 Nicotinic Acetylcholine Receptor
The primary molecular target of this compound is the α7 subtype of the nicotinic acetylcholine receptor. These receptors are homopentameric ligand-gated ion channels widely expressed in the central nervous system, particularly in brain regions crucial for cognitive processes such as the hippocampus and prefrontal cortex.
Signaling Pathway
Activation of the α7 nAChR by this compound leads to the opening of the ion channel, resulting in an influx of cations, most notably Ca²⁺. This increase in intracellular calcium can trigger various downstream signaling pathways, including the activation of calcium-dependent kinases and transcription factors, ultimately leading to enhanced synaptic transmission and plasticity, such as long-term potentiation (LTP).[1]
Quantitative Data
The preclinical efficacy of this compound has been quantified through various in vitro and in vivo assays. The following tables summarize the key quantitative data available for this compound.
Table 1: In Vitro Potency and Efficacy
| Assay | Cell Line | Parameter | Value | Reference |
| FLIPR Assay | HEK293 (expressing human α7 nAChR) | EC50 | 9.3 nM | [2] |
| Electrophysiology (rat α7 nAChR) | - | Area EC50 | 140 nM | [2] |
| Electrophysiology (rat α7 nAChR) | - | Peak Ymax (%) | 40% | [2] |
| Electrophysiology (rat α7 nAChR) | - | Area Ymax (%) | 54% | [2] |
| 5-HT3A Receptor Binding | HEK293 | IC50 | 480 nM | [2] |
Table 2: In Vivo Efficacy in Preclinical Models
| Model | Species | Endpoint | Minimal Effective Dose (MED) | Receptor Occupancy at MED | Reference |
| Novel Object Recognition | Mouse | Improved 24h memory | 0.1 mg/kg | 64% | [1] |
| MK-801-Induced Deficit (Attentional Set-Shifting) | Rat | Reversal of deficit | 3 mg/kg | ~90% | [1] |
| Ketamine-Induced Auditory Gating Deficit | Rat | Reversal of deficit | - | ~90% | [1] |
Experimental Protocols
This section provides an overview of the methodologies for the key experiments cited in the evaluation of this compound.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To determine the functional activity of this compound on α7 nAChRs.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human α7 nAChR are used.
-
Recording: Whole-cell voltage-clamp recordings are performed at a holding potential of -90 mV.
-
Drug Application: this compound is applied at various concentrations to determine the concentration-response relationship.
-
Data Analysis: The current responses (peak and area under the curve) are measured and plotted against the drug concentration to calculate the EC50 and maximal efficacy (Ymax) relative to acetylcholine.
Novel Object Recognition (NOR) Task
Objective: To assess the effect of this compound on recognition memory in mice.
Methodology:
-
Habituation: Mice are individually habituated to an open-field arena for a set period.
-
Training (T1): Two identical objects are placed in the arena, and the mouse is allowed to explore freely for a defined duration (e.g., 10 minutes). The time spent exploring each object is recorded.
-
Inter-trial Interval: A delay is introduced (e.g., 24 hours) to assess long-term memory.
-
Testing (T2): One of the familiar objects is replaced with a novel object. The mouse is returned to the arena, and the time spent exploring the familiar versus the novel object is recorded.
-
Data Analysis: A discrimination index is calculated to quantify memory performance. An increased preference for the novel object indicates successful recognition memory.
MK-801-Induced Deficit in Attentional Set-Shifting Task
Objective: To evaluate the ability of this compound to reverse cognitive deficits induced by the NMDA receptor antagonist MK-801 in rats.
Methodology:
-
Task: The attentional set-shifting task is a behavioral paradigm that assesses cognitive flexibility. Rats are trained to discriminate between different stimuli based on a specific rule (e.g., texture). The rule is then changed, requiring the rat to shift its attention to a new stimulus dimension (e.g., odor).
-
Induction of Deficit: MK-801, a non-competitive NMDA receptor antagonist, is administered to induce deficits in cognitive flexibility, mimicking certain cognitive impairments observed in schizophrenia.
-
Treatment: this compound is administered to the rats prior to the task to assess its ability to reverse the MK-801-induced deficits.
-
Data Analysis: The number of trials required to reach a criterion for learning the new rule is measured. A reduction in the number of trials to criterion in the this compound treated group compared to the vehicle group indicates a reversal of the cognitive deficit.
Ex Vivo Hippocampal Long-Term Potentiation (LTP)
Objective: To determine the effect of this compound on synaptic plasticity in the hippocampus.
Methodology:
-
Dosing: Mice are dosed with this compound or vehicle.
-
Slice Preparation: After a specified time (e.g., 24 hours), the mice are euthanized, and hippocampal brain slices are prepared.
-
Electrophysiology: Field excitatory postsynaptic potentials (fEPSPs) are recorded from the CA1 region of the hippocampus in response to stimulation of the Schaffer collateral pathway.
-
LTP Induction: A high-frequency stimulation protocol is delivered to induce LTP.
-
Data Analysis: The magnitude and stability of the potentiation of the fEPSP slope are measured over time. An enhancement of LTP in slices from this compound-treated animals compared to controls indicates a positive effect on synaptic plasticity.
α7 Receptor Occupancy Assay
Objective: To measure the extent of α7 nAChR binding by this compound in the brain at behaviorally effective doses.
Methodology:
-
Dosing: Animals are administered this compound at various doses.
-
Brain Homogenate Preparation: At a specific time point after dosing, animals are euthanized, and brain tissue is collected and homogenized.
-
Binding Assay: An ex vivo brain homogenate binding assay is performed using a radiolabeled ligand that binds to the α7 nAChR.
-
Data Analysis: The displacement of the radioligand by this compound is measured to calculate the percentage of receptor occupancy at different doses of the compound.
Clinical Development Status
The clinical development of this compound was discontinued by Bristol Myers Squibb. While the specific reasons for the discontinuation have not been publicly detailed, it is not uncommon for drug candidates to be halted during development due to a variety of factors, including but not limited to, unfavorable pharmacokinetic profiles, lack of efficacy in human trials, or the emergence of adverse effects.
Conclusion
This compound is a well-characterized α7 nicotinic acetylcholine receptor partial agonist with demonstrated pro-cognitive effects in a range of preclinical models. Its mechanism of action is centered on the modulation of the α7 nAChR, leading to enhanced synaptic plasticity. While its clinical development has been discontinued, the data gathered on this compound provides valuable insights into the therapeutic potential of targeting the α7 nAChR for the treatment of cognitive deficits. This technical guide serves as a comprehensive resource for researchers and scientists in the field of neuroscience and drug discovery.
References
An In-depth Technical Guide to (1S,2R,4S)-N-(isoquinolin-3-yl)-4'H-4-azaspiro[bicyclo[2.2.2]octane-2,5'-oxazol]-2'-amine (BMS-902483)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1S,2R,4S)-N-(isoquinolin-3-yl)-4'H-4-azaspiro[bicyclo[2.2.2]octane-2,5'-oxazol]-2'-amine, also known as BMS-902483, is a potent and selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR).[1][2][3][4] This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, and pharmacological effects. Detailed experimental protocols for its synthesis and key in vivo and in vitro assays are presented, along with a summary of its pharmacokinetic profile. Furthermore, the signaling pathways modulated by this compound are illustrated to provide a deeper understanding of its cellular effects. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics targeting the α7 nAChR for the treatment of cognitive disorders.
Core Properties and Quantitative Data
This compound is a spirocyclic compound containing a bicyclo[2.2.2]octane moiety. Its chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C18H20N4O | [5][6] |
| Molecular Weight | 308.38 g/mol | [5] |
| IUPAC Name | (1S,2R,4S)-N-(isoquinolin-3-yl)-4'H-4-azaspiro[bicyclo[2.2.2]octane-2,5'-oxazol]-2'-amine | [5] |
| Synonyms | This compound | [5][6] |
| XLogP3 | 2.9 | [5] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 4 | [5] |
| Rotatable Bond Count | 2 | [5] |
| Topological Polar Surface Area | 64.9 Ų | [5] |
Pharmacological Profile
This compound is a potent partial agonist of the α7 nicotinic acetylcholine receptor with high selectivity over the 5-HT3A receptor.[1][2][3][4]
| Parameter | Species | Value | Assay |
| Affinity (Ki) | Rat | Low nanomolar | Radioligand Binding |
| Affinity (Ki) | Human | Low nanomolar | Radioligand Binding |
| Efficacy | Human/Rat | ~60% of Acetylcholine | Electrophysiology |
| Minimal Effective Dose (NOR) | Mouse | 0.1 mg/kg | Novel Object Recognition |
| Minimal Effective Dose (Set-Shifting) | Rat | 3 mg/kg | MK-801 Induced Deficit |
| Receptor Occupancy at MED (NOR) | Mouse | 64% | Ex vivo brain homogenate binding |
| Receptor Occupancy at MED (Set-Shifting & Auditory Gating) | Rat | ~90% | Ex vivo brain homogenate binding |
Mechanism of Action and Signaling Pathways
As a partial agonist of the α7 nAChR, this compound binds to and activates this ligand-gated ion channel, leading to an influx of cations, primarily Ca2+. This increase in intracellular calcium triggers downstream signaling cascades that are crucial for neuronal function and plasticity. Two key pathways modulated by α7 nAChR activation are the JAK2/STAT3 and PI3K/Akt pathways.
α7 nAChR-Mediated Signaling
The activation of the α7 nAChR by an agonist like this compound initiates a cascade of intracellular events.
Caption: Agonist binding to α7 nAChR and initiation of downstream signaling.
JAK2/STAT3 Signaling Pathway
Activation of the α7 nAChR can lead to the recruitment and activation of Janus kinase 2 (JAK2), which in turn phosphorylates and activates the Signal Transducer and Activator of Transcription 3 (STAT3). This pathway is implicated in neuroprotection and the modulation of inflammatory responses.
References
- 1. benchchem.com [benchchem.com]
- 2. Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of a New Series of 4-Heteroarylamino-1'-azaspiro[oxazole-5,3'-bicyclo[2.2.2]octanes as α7 Nicotinic Receptor Agonists. 1. Development of Pharmacophore and Early Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
BMS-902483: A Technical Guide to its Preclinical Cognitive-Enhancing Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-902483 is a potent and selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR) that has demonstrated significant cognitive-enhancing effects in preclinical models. This technical guide provides an in-depth overview of the pharmacological profile of this compound, with a focus on its efficacy in rodent models of learning and memory. Detailed experimental protocols for key behavioral and electrophysiological assays are provided, alongside a summary of the quantitative data. Furthermore, the underlying molecular mechanisms and signaling pathways are illustrated to provide a comprehensive understanding of its mode of action. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of α7 nAChR modulation for cognitive disorders.
Introduction
The α7 nicotinic acetylcholine receptor is a well-established target for cognitive enhancement due to its high expression in brain regions critical for learning and memory, such as the hippocampus and prefrontal cortex.[1][2] Activation of these receptors has been shown to modulate neurotransmitter release and enhance synaptic plasticity, processes that are fundamental to cognitive function.[3][4] this compound has emerged as a promising therapeutic agent in this class, exhibiting a favorable in vivo profile for improving cognitive performance in preclinical studies.[1] This guide synthesizes the available data on this compound, presenting it in a structured and accessible format for the scientific community.
Mechanism of Action: α7 Nicotinic Acetylcholine Receptor Partial Agonism
This compound acts as a partial agonist at the α7 nAChR, meaning it binds to and activates the receptor, but with a lower maximal effect compared to a full agonist like acetylcholine.[1] This property is significant as it may offer a wider therapeutic window, minimizing the potential for receptor desensitization and overstimulation that can be associated with full agonists. The binding of this compound to the α7 nAChR, a ligand-gated ion channel, leads to an influx of cations, most notably Ca2+.[3] This influx of calcium is a critical initiating event that triggers a cascade of downstream intracellular signaling pathways.
Key signaling pathways implicated in the cognitive-enhancing effects of α7 nAChR activation include the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) and cAMP response element-binding protein (CREB).[5] The activation of these pathways is known to play a crucial role in synaptic plasticity, including long-term potentiation (LTP), which is a cellular correlate of learning and memory.[6]
Preclinical Efficacy in Cognitive Models
The cognitive-enhancing effects of this compound have been evaluated in well-validated preclinical rodent models. The primary findings are summarized in the tables below, followed by detailed experimental protocols.
Quantitative Data Summary
Table 1: Efficacy of this compound in the Novel Object Recognition (NOR) Task in Mice
| Dose (mg/kg, s.c.) | Discrimination Index | % Receptor Occupancy |
| Vehicle | ~0.1 | 0% |
| 0.1 | Improved | ~64% |
| 0.3 | Improved | Not Reported |
| 1 | Improved | Not Reported |
| Data from Pieschl et al., 2017.[1] |
Table 2: Efficacy of this compound in the MK-801-Induced Deficit in the Attentional Set-Shifting Task (ASST) in Rats
| Treatment | Trials to Criterion (Extra-dimensional Shift) | % Receptor Occupancy |
| Vehicle + Vehicle | ~15 | 0% |
| Vehicle + MK-801 | ~30 | 0% |
| 3 mg/kg this compound + MK-801 | Reversed to ~15 | ~90% |
| Data from Pieschl et al., 2017.[1] |
Table 3: Effect of this compound on Ex Vivo Hippocampal Long-Term Potentiation (LTP) in Mice
| Treatment (24h prior) | LTP Magnitude (% of baseline) |
| Vehicle | ~150% |
| This compound (dose not specified) | Enhanced |
| Data from Pieschl et al., 2017.[1] |
Detailed Experimental Protocols
The following protocols are based on generalized procedures for these standard behavioral and electrophysiological assays, as the specific detailed methodology from the primary this compound study by Pieschl and colleagues (2017) was not fully available in the public domain. These protocols are intended to provide a comprehensive understanding of how these experiments are typically conducted.
Novel Object Recognition (NOR) Task
This task assesses recognition memory in rodents, based on their innate tendency to explore novel objects more than familiar ones.[7]
4.1.1. Animals:
-
Male C57BL/6J mice.
4.1.2. Apparatus:
-
An open-field arena (e.g., 40 cm x 40 cm x 40 cm) made of a non-porous material for easy cleaning.[8]
-
A variety of objects that are of similar size but different in shape and texture. The objects should be heavy enough that the mice cannot displace them.
4.1.3. Procedure:
-
Habituation: On the first day, each mouse is allowed to explore the empty arena for 5-10 minutes to acclimate to the environment.[6]
-
Training (Familiarization) Phase: On the second day, two identical objects are placed in the arena. The mouse is placed in the arena and allowed to explore the objects for a set period (e.g., 10 minutes).[6] this compound or vehicle is administered subcutaneously at a specified time before this phase.
-
Testing Phase: After a defined inter-trial interval (e.g., 24 hours to assess long-term memory), one of the familiar objects is replaced with a novel object. The mouse is returned to the arena, and the time spent exploring each object is recorded for a set period (e.g., 5-10 minutes).[1]
-
Data Analysis: The primary measure is the discrimination index, calculated as the difference in time spent exploring the novel and familiar objects, divided by the total time spent exploring both objects. A higher discrimination index indicates better recognition memory.
Attentional Set-Shifting Task (ASST)
This task assesses cognitive flexibility, a form of executive function, by requiring the animal to shift its attention between different stimulus dimensions.[9]
4.2.1. Animals:
-
Male Lister Hooded or Sprague-Dawley rats.
4.2.2. Apparatus:
-
A testing chamber with a starting compartment and two choice compartments.
-
A variety of digging media (e.g., sawdust, sand, shredded paper) and odors (e.g., mint, vanilla, lemon) to serve as stimulus dimensions.[9]
-
Food rewards (e.g., a small piece of a sugary cereal).
4.2.3. Procedure:
-
Habituation and Pre-training: Rats are food-restricted to approximately 85-90% of their free-feeding body weight and habituated to the testing apparatus and to digging for food rewards.
-
Discrimination Training: Rats are trained on a series of discriminations, where they must learn to associate a food reward with a specific stimulus from one dimension (e.g., a particular digging medium), while ignoring an irrelevant stimulus from another dimension (e.g., an odor).
-
Cognitive Deficit Induction: To model cognitive impairment, a non-competitive NMDA receptor antagonist such as MK-801 (dizocilpine) is administered.[1]
-
Drug Administration: this compound or vehicle is administered prior to the MK-801 injection.
-
Testing: The key phase for assessing cognitive flexibility is the extra-dimensional (ED) shift, where the previously irrelevant stimulus dimension becomes the relevant one. The number of trials required for the rat to reach a set criterion of correct choices (e.g., 6 consecutive correct trials) is the primary measure.[9] A reversal of the MK-801-induced increase in trials to criterion indicates a pro-cognitive effect.
Ex Vivo Hippocampal Long-Term Potentiation (LTP)
This electrophysiological technique measures the long-lasting enhancement of synaptic transmission, which is a key cellular mechanism underlying learning and memory.[10]
4.3.1. Animals:
-
Male C57BL/6J mice.
4.3.2. Procedure:
-
Drug Administration: this compound or vehicle is administered to the mice 24 hours prior to the electrophysiological recordings.[1]
-
Slice Preparation: Mice are anesthetized and the brains are rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF). The hippocampi are dissected out and transverse slices (e.g., 350-400 µm thick) are prepared using a vibratome.
-
Incubation and Recording: Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour. A single slice is then transferred to a recording chamber and continuously perfused with oxygenated aCSF. A stimulating electrode is placed in the Schaffer collateral pathway and a recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
LTP Induction: After establishing a stable baseline of synaptic transmission, LTP is induced by applying a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz stimulation for 1 second).[10]
-
Data Analysis: The slope of the fEPSP is measured before and after HFS. LTP is quantified as the percentage increase in the fEPSP slope from the baseline. An enhancement of LTP in slices from this compound-treated animals compared to vehicle-treated animals indicates a positive effect on synaptic plasticity.
Conclusion
This compound demonstrates robust pro-cognitive effects in preclinical models of recognition memory and executive function. These effects are associated with significant occupancy of α7 nicotinic acetylcholine receptors in the brain and an enhancement of hippocampal synaptic plasticity. The partial agonist activity of this compound may offer a favorable therapeutic profile. The data presented in this technical guide support the continued investigation of this compound and other selective α7 nAChR modulators as potential treatments for cognitive impairment in various neurological and psychiatric disorders. Further research is warranted to fully elucidate the long-term efficacy and safety of this compound.
References
- 1. Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Training Mice to Perform Attentional Set-Shifting Under Head Restraint - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. flore.unifi.it [flore.unifi.it]
- 5. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.st [2024.sci-hub.st]
- 7. Novel Object Recognition [protocols.io]
- 8. b-neuro.com [b-neuro.com]
- 9. funjournal.org [funjournal.org]
- 10. Acute Hippocampal Slice Preparation and Hippocampal Slice Cultures - PMC [pmc.ncbi.nlm.nih.gov]
The Role of BMS-902483 in Synaptic Plasticity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-902483 is a potent and selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR), a key player in cognitive processes.[1][2] This technical guide provides an in-depth analysis of the role of this compound in synaptic plasticity, a fundamental mechanism for learning and memory. The document synthesizes preclinical data, outlines detailed experimental methodologies, and visualizes the underlying signaling pathways to support further research and development in this area.
Core Mechanism of Action and Signaling Pathways
This compound exerts its effects by binding to and partially activating α7 nAChRs. These receptors are ligand-gated ion channels with high calcium permeability.[3][4] Activation of α7 nAChRs by this compound initiates a cascade of intracellular events that ultimately modulate synaptic strength.
The primary signaling pathway involves an increase in intracellular calcium concentration upon receptor activation.[3][4] This influx of calcium triggers downstream signaling cascades, including the activation of Protein Kinase A (PKA) and the production of cyclic AMP (cAMP).[3] A key substrate of this pathway is synapsin, a presynaptic protein that, when phosphorylated, facilitates neurotransmitter release.[3]
Furthermore, α7 nAChR activation by agonists like this compound modulates both glutamatergic and GABAergic neurotransmission.[1][5] This dual regulation is critical for maintaining the excitatory/inhibitory balance necessary for proper synaptic function and plasticity.
Below is a diagram illustrating the signaling pathway initiated by this compound at the synapse.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound and its effects on synaptic plasticity and cognitive function.
Table 1: In Vitro Receptor Binding and Activity
| Parameter | Species | Value | Reference |
| α7 nAChR Affinity (Ki) | Rat | Low Nanomolar | [2] |
| α7 nAChR Affinity (Ki) | Human | Low Nanomolar | [2] |
| α7 nAChR Agonist Efficacy | Human/Rat Cells | ~60% of max ACh response | [2] |
| 5-HT3A Receptor IC50 | - | 480 nM | [3] |
Table 2: In Vivo Efficacy in Preclinical Models
| Model | Species | Minimal Effective Dose (MED) | Effect | Reference |
| Novel Object Recognition | Mouse | 0.1 mg/kg | Improved 24h memory | [2] |
| MK-801-induced Set-Shifting Deficit | Rat | 3 mg/kg | Reversed deficit | [2] |
| Ketamine-induced Auditory Gating Deficit | Rat | - | Reversed deficit | [2] |
| Ex vivo Hippocampal LTP | Mouse | - | Enhanced 24h after dosing | [2] |
Detailed Experimental Protocols
Ex Vivo Hippocampal Long-Term Potentiation (LTP)
Objective: To assess the effect of this compound on synaptic plasticity in the hippocampus.
Methodology:
-
Slice Preparation:
-
Mice are administered this compound or vehicle.
-
24 hours post-dosing, animals are anesthetized and decapitated.
-
The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF) of the following composition (in mM): 124 NaCl, 5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 2.4 CaCl2, and 1.3 MgSO4.
-
Transverse hippocampal slices (350-400 µm) are prepared using a vibratome.
-
Slices are allowed to recover in an interface chamber with oxygenated aCSF at room temperature for at least 1 hour before recording.[6]
-
-
Electrophysiological Recording:
-
Slices are transferred to a recording chamber perfused with aCSF at 30-32°C.
-
A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
A stable baseline of fEPSPs is recorded for at least 20 minutes by delivering single pulses every 30 seconds.
-
-
LTP Induction:
-
LTP is induced using a high-frequency stimulation (HFS) protocol, typically consisting of one or more trains of 100 Hz stimulation for 1 second.
-
The magnitude of LTP is quantified as the percentage increase in the fEPSP slope after HFS compared to the baseline.
-
The following diagram outlines the experimental workflow for the ex vivo LTP experiment.
Novel Object Recognition (NOR) Test
Objective: To evaluate the effect of this compound on recognition memory.
Methodology:
-
Habituation:
-
Training (Familiarization) Phase:
-
Two identical objects are placed in the arena.
-
A mouse is placed in the arena and allowed to explore the objects for a set period (e.g., 10 minutes).
-
The time spent exploring each object is recorded. Exploration is defined as sniffing or touching the object with the nose or forepaws.
-
-
Testing Phase:
-
After a retention interval (e.g., 24 hours), one of the familiar objects is replaced with a novel object.
-
The mouse is returned to the arena and allowed to explore for a set period (e.g., 5-10 minutes).
-
The time spent exploring the familiar and novel objects is recorded.
-
A discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
-
MK-801-Induced Attentional Set-Shifting Deficit Model
Objective: To assess the ability of this compound to reverse cognitive deficits induced by the NMDA receptor antagonist MK-801.
Methodology:
-
Apparatus: A digging maze with two digging pots, which can be baited with a food reward. The pots can be distinguished by different digging media and odors.
-
Training: Rats are trained on a series of discriminations where they must learn a rule to find the food reward (e.g., dig in the pot with a specific odor).
-
Set-Shifting: After reaching a criterion of successful trials, the rule is changed (a "set-shift"), and the rat must learn the new rule.
-
Drug Administration:
Ketamine-Induced Auditory Gating Deficit Model
Objective: To evaluate the effect of this compound on sensory gating deficits induced by the NMDA receptor antagonist ketamine.
Methodology:
-
Auditory Gating Paradigm:
-
Rats are presented with pairs of auditory clicks (S1 and S2) with a short inter-stimulus interval (e.g., 500 ms).
-
Evoked potentials are recorded from the hippocampus or cortex.
-
In normal sensory gating, the response to the second click (S2) is significantly smaller than the response to the first click (S1). The gating ratio is calculated as (Amplitude of S2 / Amplitude of S1).
-
-
Drug Administration:
The logical relationship between the experimental models is depicted below.
Conclusion
This compound, as a selective α7 nAChR partial agonist, demonstrates a clear role in enhancing synaptic plasticity. Its mechanism of action, involving calcium-dependent signaling and modulation of neurotransmitter release, translates to pro-cognitive effects in preclinical models of memory and executive function. The detailed methodologies provided in this guide serve as a foundation for the continued investigation of this compound and other α7 nAChR agonists as potential therapeutic agents for cognitive disorders. Further research focusing on the precise parameters of drug administration and experimental protocols will be crucial for translating these promising preclinical findings to clinical applications.
References
- 1. α7-nAChR agonist enhances neural plasticity in the hippocampus via a GABAergic circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of α7 nicotinic acetylcholine receptors persistently enhances hippocampal synaptic transmission and prevents Aß-mediated inhibition of LTP in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of α7 nicotinic receptor activation on glutamatergic transmission in the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential signaling induced by α7 nicotinic acetylcholine receptors in hippocampal dentate in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. α7 Nicotinic Acetylcholine Receptors in the Hippocampal Circuit: Taming Complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The characteristics of LTP induced in hippocampal slices are dependent on slice-recovery conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mmpc.org [mmpc.org]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Sustained MK-801 induced deficit in a novel probabilistic reversal learning task [frontiersin.org]
- 11. Behavioral effects of MK-801 in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ketamine-induced deficit of auditory gating in the hippocampus of rats is alleviated by medial septal inactivation and antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of Ketamine on Basal Gamma Band Oscillation and Sensory Gating in Prefrontal Cortex of Awake Rats - PMC [pmc.ncbi.nlm.nih.gov]
The α7 Nicotinic Acetylcholine Receptor Agonist BMS-902483: A Technical Overview of its Impact on Hippocampal Long-Term Potentiation
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-902483, a potent and selective partial agonist for the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR), has demonstrated pro-cognitive effects in preclinical studies. A key finding is its ability to enhance long-term potentiation (LTP) in the hippocampus, a cellular correlate of learning and memory. This technical guide provides an in-depth analysis of the effects of this compound on hippocampal LTP, detailing its mechanism of action, summarizing key quantitative data, outlining experimental methodologies, and visualizing the underlying signaling pathways. While this compound's development was discontinued (B1498344) by Bristol Myers Squibb, its properties as an α7 nAChR agonist provide valuable insights into the role of this receptor in synaptic plasticity and its potential as a therapeutic target for cognitive disorders.
Mechanism of Action of this compound
This compound is a potent partial agonist of the α7 nicotinic acetylcholine receptor.[1][2][3][4] The α7 nAChR is a ligand-gated ion channel that is highly permeable to calcium ions (Ca²⁺).[1] Activation of this receptor by an agonist like this compound leads to an influx of Ca²⁺ into the neuron, initiating a cascade of intracellular signaling events that can modulate synaptic strength.[1]
Effects on Hippocampal Long-Term Potentiation
Research has shown that this compound enhances ex vivo long-term potentiation in the hippocampus of mice 24 hours after administration.[4] LTP is a persistent strengthening of synapses based on recent patterns of activity and is widely considered a key cellular mechanism underlying learning and memory. The enhancement of LTP by this compound suggests a potential mechanism for its observed pro-cognitive effects.
Quantitative Data Summary
The following tables summarize the key quantitative data related to the pharmacological profile of this compound and its effects on hippocampal LTP.
| Parameter | Value | Species/System | Reference |
| α7 nAChR Agonist Activity | |||
| FLIR α7 EC₅₀ | 9.3 nM | Not Specified | [2] |
| α7 Electrophysiology (Area) EC₅₀ | 140 nM | Rat | [2] |
| α7 Electrophysiology (Peak) Ymax % | 40 | Rat | [2] |
| α7 Electrophysiology (Area) Ymax % | 54 | Rat | [2] |
| Receptor Selectivity | |||
| 5-HT₃A IC₅₀ | 480 nM | Not Specified | [2] |
| In Vivo Efficacy | |||
| Minimal Effective Dose (Novel Object Recognition) | 0.1 mg/kg | Mice | [4] |
| Minimal Effective Dose (MK-801-induced set-shifting deficit) | 3 mg/kg | Rat | [4] |
| Receptor Occupancy at MED (Novel Object Recognition) | ~64% | Not Specified | [4] |
| Receptor Occupancy at MED (Set Shift and Gating) | ~90% | Not Specified | [4] |
Note: The specific quantitative data on the percentage enhancement of LTP by this compound is detailed in the primary literature (Molski et al., 2017) which was not fully accessible for this review.
Experimental Protocols
The following section details a generalized experimental protocol for assessing the effects of a compound like this compound on ex vivo hippocampal LTP, based on standard methodologies. The specific parameters used in the study by Molski et al. (2017) would be found in the full publication.
Ex Vivo Hippocampal Slice Preparation and LTP Recording
Objective: To measure the effect of this compound on synaptic plasticity in the hippocampus.
Methodology:
-
Animal Dosing: Mice are administered this compound or vehicle control at a specified dose (e.g., 0.1 mg/kg) and time point (e.g., 24 hours) prior to the experiment.
-
Slice Preparation:
-
Mice are anesthetized and decapitated.
-
The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
The hippocampus is dissected out and transverse slices (typically 300-400 µm thick) are prepared using a vibratome.
-
Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
-
-
Electrophysiological Recording:
-
A single slice is transferred to a recording chamber continuously perfused with oxygenated aCSF.
-
A stimulating electrode is placed in the Schaffer collateral pathway and a recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
A stable baseline of fEPSPs is recorded for 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
-
LTP Induction:
-
Long-term potentiation is induced using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS) or multiple trains of 100 Hz stimulation.
-
-
Post-Induction Recording:
-
fEPSPs are recorded for at least 60 minutes following the HFS to measure the potentiation of the synaptic response.
-
-
Data Analysis:
-
The slope of the fEPSP is measured and normalized to the baseline average.
-
The magnitude of LTP is quantified as the percentage increase in the fEPSP slope in the last 10-20 minutes of the recording period compared to the baseline.
-
Statistical analysis is performed to compare the magnitude of LTP between the this compound-treated and vehicle-treated groups.
-
Caption: Experimental workflow for ex vivo hippocampal LTP studies.
Signaling Pathways Modulated by this compound in the Hippocampus
The enhancement of hippocampal LTP by this compound is mediated through the activation of α7 nAChRs and their downstream signaling cascades. The primary mechanism involves an increase in intracellular calcium, which acts as a crucial second messenger.
Caption: Signaling pathway of this compound in hippocampal neurons.
Activation of the α7 nAChR by this compound leads to a direct influx of Ca²⁺ into the neuron. This increase in intracellular Ca²⁺ can have several downstream effects that contribute to the enhancement of LTP:
-
Activation of Adenylyl Cyclase 1 (AC1): The influx of Ca²⁺ activates AC1, which in turn leads to an increase in cyclic AMP (cAMP) levels.
-
Activation of Protein Kinase A (PKA): Elevated cAMP levels activate PKA, a key enzyme in many cellular processes, including synaptic plasticity.
-
Phosphorylation of Downstream Targets: PKA can then phosphorylate various downstream targets, such as the presynaptic protein synapsin, which is involved in neurotransmitter release.
-
Modulation of NMDA Receptor Function: The depolarization caused by α7 nAChR activation can also relieve the magnesium block on NMDA receptors, thereby lowering the threshold for their activation, which is a critical step in the induction of many forms of LTP.
Conclusion
This compound serves as a valuable research tool for understanding the role of the α7 nicotinic acetylcholine receptor in cognitive processes. Its ability to enhance hippocampal long-term potentiation highlights the therapeutic potential of targeting this receptor to ameliorate cognitive deficits. The signaling pathway, initiated by calcium influx and propagated through the cAMP-PKA cascade, provides a clear molecular basis for its effects on synaptic plasticity. Further research into the nuances of α7 nAChR modulation will be crucial for the development of novel therapeutics for a range of neurological and psychiatric disorders characterized by cognitive impairment.
References
α7 Nicotinic Acetylcholine Receptor Partial Agonist BMS-902483: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-902483 is a potent and selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), a ligand-gated ion channel implicated in various physiological processes, including cognition, inflammation, and neuronal signaling. Developed by Bristol Myers Squibb, this compound has been investigated for its potential therapeutic effects in neurological and psychiatric disorders characterized by cognitive impairment, such as schizophrenia. This technical guide provides a comprehensive overview of the available preclinical data on this compound and its closely related analog, BMS-933043, summarizing its pharmacological profile, efficacy in animal models, and the underlying experimental methodologies. The development of this compound has been discontinued (B1498344), and no clinical trial data is publicly available.
Pharmacological Profile
This compound and its analog BMS-933043 exhibit high affinity and partial agonist activity at the α7 nAChR. As partial agonists, they bind to the receptor and elicit a response that is lower than that of the endogenous full agonist, acetylcholine. This property is thought to offer a favorable therapeutic window, potentially minimizing receptor desensitization and providing a more sustained modulatory effect.
In Vitro Characterization
The in vitro pharmacological properties of this compound and BMS-933043 have been characterized using various assays, including radioligand binding, calcium fluorescence imaging, and electrophysiology.
Table 1: In Vitro Pharmacological Data for this compound & BMS-933043
| Parameter | This compound | BMS-933043 | Receptor/Assay Condition |
| Binding Affinity (Ki) | Low nanomolar affinity[1] | 3.3 nM (rat), 8.1 nM (human)[1] | Native rat and recombinant human α7 nAChRs |
| Functional Potency (EC50) | 9.3 nM (FLIPR)[2][3], 140 nM (Electrophysiology, rat)[2][3] | 23.4 nM (Calcium fluorescence assay)[1], 0.14 µM (rat), 0.29 µM (human) (Whole-cell voltage clamp)[1] | FLIPR α7 assay, Rat α7 nAChR electrophysiology, HEK293 cells expressing rat or human α7 nAChRs |
| Efficacy (vs. Acetylcholine) | ~60% of maximal acetylcholine response[1] | 67% (rat), 78% (human) (net charge transfer)[1] | Cells expressing rat or human α7 nAChRs |
| Selectivity (IC50/Ki) | 5-HT3A IC50 = 480 nM[2][3] | >300-fold weaker at 5-HT3A receptors (Ki = 2,451 nM; IC50 = 8,066 nM)[1] | Human 5-HT3A receptors |
Preclinical Efficacy in Models of Cognitive Impairment
The procognitive effects of this compound and BMS-933043 have been evaluated in several rodent models relevant to the cognitive deficits observed in schizophrenia.
Table 2: In Vivo Efficacy of this compound & BMS-933043 in Preclinical Models
| Preclinical Model | Species | Compound | Dose Range | Effect |
| Novel Object Recognition | Mice | This compound | MED: 0.1 mg/kg[1] | Improved 24h novel object recognition memory.[1] |
| Mice | BMS-933043 | 0.1-10 mg/kg, sc | Improved 24-hour novel object recognition memory.[4] | |
| MK-801-Induced Deficit in Attentional Set-Shifting | Rats | This compound | MED: 3 mg/kg[1] | Reversed MK-801-induced deficits.[1] |
| Rats | BMS-933043 | 1-10 mg/kg, po | Reversed MK-801-induced deficits in set-shift performance.[4] | |
| Ketamine-Induced Auditory Gating Deficit | Rats | This compound | - | Reversed ketamine-induced deficits.[1] |
| Rats | BMS-933043 | 0.56-3 mg/kg, sc | Improved auditory gating in rats treated with S(+)ketamine.[4] | |
| Ex Vivo Hippocampal Long-Term Potentiation (LTP) | Mice | This compound | - | Enhanced ex vivo hippocampal LTP 24h after dosing.[1] |
| MK-801-Induced Deficits in Y-Maze Performance | Mice | BMS-933043 | 1-10 mg/kg, sc | Reversed MK-801-induced deficits.[4] |
| Neonatal PCP-Induced Deficits in Set-Shifting | Rats | BMS-933043 | 0.1-3 mg/kg, po | Reduced trials to complete extradimensional shift.[4] |
| Mismatch Negativity (MMN) | Rats | BMS-933043 | 0.03-3 mg/kg, sc | Improved MMN in neonatal phencyclidine-treated rats.[4] |
Signaling Pathways and Experimental Workflows
α7 Nicotinic Acetylcholine Receptor Signaling
Activation of the α7 nAChR, a ligand-gated ion channel, leads to the influx of cations, primarily Ca2+. This influx triggers a cascade of downstream signaling events that are crucial for synaptic plasticity, learning, and memory. The partial agonism of this compound modulates these pathways.
Experimental Workflow: Preclinical Cognitive Testing
The evaluation of this compound's efficacy in rodent models of cognitive impairment typically follows a standardized workflow, from drug administration to behavioral assessment.
Detailed Experimental Protocols
Detailed, step-by-step protocols for the specific studies involving this compound are not publicly available. The following are generalized methodologies for the key experiments cited, based on standard practices in the field.
Novel Object Recognition (NOR) Test
This test assesses recognition memory in rodents.
-
Habituation: Mice are individually placed in an open-field arena for a set period (e.g., 5-10 minutes) to acclimate to the environment.
-
Training/Familiarization Phase (T1): Two identical objects are placed in the arena, and each mouse is allowed to explore them for a defined duration (e.g., 5-10 minutes). The time spent exploring each object is recorded.
-
Inter-trial Interval: The mouse is returned to its home cage for a specific period (e.g., 24 hours for long-term memory assessment).
-
Testing Phase (T2): One of the familiar objects is replaced with a novel object. The mouse is returned to the arena, and the time spent exploring the familiar versus the novel object is recorded.
-
Data Analysis: A discrimination index is calculated: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher index indicates better recognition memory.
MK-801-Induced Deficit in Attentional Set-Shifting Task
This task evaluates cognitive flexibility in rats.
-
Apparatus: A digging maze with two pots, each containing a different digging medium and a distinct odor. A food reward is buried in one pot.
-
Training: Rats are trained to associate the food reward with a specific dimension (e.g., digging medium or odor).
-
Drug Administration: Rats are administered the NMDA receptor antagonist MK-801 to induce cognitive deficits, followed by the administration of this compound or vehicle.
-
Testing: The rats are presented with a series of discrimination problems:
-
Intra-dimensional Shift (IDS): New exemplars of the same relevant dimension are introduced.
-
Extra-dimensional Shift (EDS): The previously irrelevant dimension becomes the new relevant dimension for finding the reward.
-
-
Data Analysis: The number of trials required to reach a criterion of consecutive correct choices is measured. Impaired performance is indicated by an increased number of trials to criterion, particularly during the EDS phase.
Auditory Gating (P50 Suppression)
This paradigm measures sensory gating, a pre-attentive filtering process that is deficient in schizophrenia.
-
Electrode Implantation: Rats are surgically implanted with recording electrodes over the hippocampus or auditory cortex.
-
Stimulation Paradigm: A paired-click paradigm is used, consisting of two identical auditory clicks (S1 and S2) separated by a 500 ms (B15284909) inter-stimulus interval.
-
Drug Administration: A psychotomimetic agent like ketamine is administered to disrupt sensory gating, followed by this compound or vehicle.
-
Recording: Evoked potentials (event-related potentials, ERPs) are recorded in response to the paired clicks. The P50 component (a positive wave occurring around 50 ms post-stimulus) is analyzed.
-
Data Analysis: The ratio of the P50 amplitude in response to the second click (S2) to the first click (S1) is calculated (T/C ratio). A higher ratio indicates a deficit in sensory gating.
Ex Vivo Hippocampal Long-Term Potentiation (LTP)
LTP is a cellular model of synaptic plasticity underlying learning and memory.
-
Slice Preparation: Hippocampal slices are prepared from mice previously treated with this compound or vehicle.
-
Recording: Slices are placed in a recording chamber and perfused with artificial cerebrospinal fluid. A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the CA1 region to measure field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Recording: Baseline synaptic responses are recorded by delivering single pulses at a low frequency.
-
LTP Induction: A high-frequency stimulation (HFS) protocol (e.g., theta burst stimulation) is delivered to induce LTP.
-
Post-HFS Recording: Synaptic responses are monitored for an extended period (e.g., 60 minutes) after HFS.
-
Data Analysis: The magnitude of LTP is quantified as the percentage increase in the fEPSP slope after HFS compared to the baseline.
In Vitro Assays
-
FLIPR (Fluorometric Imaging Plate Reader) Calcium Assay:
-
Cells expressing the α7 nAChR are plated in a microplate and loaded with a calcium-sensitive fluorescent dye.
-
This compound is added at various concentrations.
-
The change in fluorescence, indicating intracellular calcium influx upon receptor activation, is measured using a FLIPR instrument.
-
EC50 values are calculated from the concentration-response curves.
-
-
Whole-Cell Patch-Clamp Electrophysiology:
-
A glass micropipette forms a high-resistance seal with the membrane of a single cell expressing α7 nAChRs.
-
The membrane patch is ruptured to allow electrical access to the cell's interior.
-
The cell's membrane potential is clamped at a holding potential.
-
This compound is applied, and the resulting ionic currents flowing through the α7 nAChR channels are recorded.
-
Efficacy is determined by comparing the maximal current induced by this compound to that induced by a full agonist like acetylcholine.
-
-
Radioligand Binding Assay:
-
Membranes from cells or tissues expressing α7 nAChRs are prepared.
-
The membranes are incubated with a radiolabeled ligand that specifically binds to the α7 nAChR (e.g., [3H]-methyllycaconitine).
-
Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding.
-
The amount of bound radioactivity is measured, and the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The binding affinity (Ki) is calculated from the IC50 value.
-
Conclusion
This compound is a potent and selective α7 nAChR partial agonist that has demonstrated procognitive effects in a range of preclinical models of cognitive impairment relevant to schizophrenia. Its pharmacological profile suggests a mechanism that could offer therapeutic benefits by modulating cholinergic signaling in brain regions critical for learning and memory. Despite the promising preclinical data, the development of this compound was discontinued by Bristol Myers Squibb for reasons that have not been publicly disclosed. No clinical trial data on the safety, tolerability, or efficacy of this compound in humans is available. This technical guide summarizes the currently accessible scientific information on this compound, providing a valuable resource for researchers in the field of nicotinic receptor pharmacology and cognitive neuroscience.
References
- 1. The Novel, Nicotinic Alpha7 Receptor Partial Agonist, BMS-933043, Improves Cognition and Sensory Processing in Preclinical Models of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotinic Acetylcholine Receptors at Glutamate Synapses Facilitate Long-Term Depression or Potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of a hybrid series of potent and selective agonists of α7 nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Novel, Nicotinic Alpha7 Receptor Partial Agonist, BMS-933043, Improves Cognition and Sensory Processing in Preclinical Models of Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
BMS-902483: A Technical Guide for Investigating Cognitive Deficits in Schizophrenia Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cognitive impairment is a core and debilitating feature of schizophrenia, representing a significant unmet medical need. Current antipsychotic medications primarily address positive symptoms but have limited efficacy in improving cognitive deficits. The α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR) has emerged as a promising therapeutic target for enhancing cognition. This technical guide provides an in-depth overview of BMS-902483, a selective and potent α7 nAChR partial agonist, as a tool for studying and potentially treating cognitive deficits in preclinical models of schizophrenia. This document outlines its mechanism of action, summarizes key preclinical efficacy data, provides detailed experimental protocols, and visualizes relevant biological pathways and experimental workflows. Although the development of this compound has been discontinued, the data from its preclinical evaluation provides valuable insights for the development of other α7 nAChR-targeting compounds.
Mechanism of Action: α7 Nicotinic Acetylcholine Receptor Partial Agonism
This compound is a potent partial agonist of the α7 nAChR. It exhibits low nanomolar affinity for both rat and human α7 nAChRs. As a partial agonist, it elicits a response that is approximately 60% of the maximal response induced by the endogenous ligand, acetylcholine. This property is crucial as it may offer a therapeutic window that enhances cholinergic signaling without causing the receptor desensitization often associated with full agonists. The pro-cognitive effects of this compound are directly mediated through its interaction with α7 nAChRs.
Signaling Pathways
Activation of the α7 nAChR by an agonist like this compound initiates a cascade of downstream signaling events crucial for synaptic plasticity and cognitive function. The receptor, a ligand-gated ion channel, allows for the influx of calcium ions upon activation. This influx can trigger several intracellular pathways:
-
Direct Calcium Signaling: The increase in intracellular calcium can directly influence neurotransmitter release and modulate synaptic plasticity.
-
PI3K/Akt Pathway: Activation of this pathway is associated with neuroprotective and anti-apoptotic effects.
-
JAK2-STAT3 Pathway: This pathway is implicated in anti-inflammatory and anti-apoptotic signaling.
-
ERK1/2-CREB Pathway: The activation of the extracellular signal-regulated kinase (ERK) and subsequent phosphorylation of the cAMP response element-binding protein (CREB) is a critical pathway for learning, memory, and synaptic plasticity.
Figure 1: Simplified signaling pathway of this compound via the α7 nAChR.
Preclinical Efficacy Data
This compound has demonstrated pro-cognitive effects in several rodent models relevant to the cognitive deficits observed in schizophrenia. The following tables summarize the key quantitative findings from these studies.
| In Vitro Activity | |
| Target | α7 Nicotinic Acetylcholine Receptor (nAChR) |
| Affinity | Low nanomolar for rat and human receptors |
| Activity | Partial agonist |
| Efficacy | Elicits currents ~60% of the maximal acetylcholine response |
| Selectivity | High selectivity against other nAChR subtypes and the 5-HT3A receptor |
| In Vivo Efficacy in Cognitive Models | |
| Cognitive Domain | Model |
| Episodic Memory | Novel Object Recognition (24h) |
| Executive Function | MK-801-induced deficits in Attentional Set-Shifting |
| Sensory Gating | Ketamine-induced deficits in Auditory Gating |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key behavioral assays used to evaluate the efficacy of this compound in animal models of schizophrenia-related cognitive deficits.
Novel Object Recognition (NOR) Test
This task assesses episodic memory, a cognitive domain impaired in schizophrenia. The protocol is based on the innate tendency of rodents to explore novel objects more than familiar ones.
Animal Model: C57BL/6J mice are commonly used. To model cognitive deficits, mice can be treated with N-methyl-D-aspartate (NMDA) receptor antagonists like ketamine or phencyclidine (PCP).
Apparatus: An open-field arena (e.g., 40 x 40 x 40 cm) made of a non-porous material for easy cleaning. A variety of objects that are of similar size but different in shape and texture are required.
Procedure:
-
Habituation (Day 1): Each mouse is individually placed in the empty arena for 5-10 minutes to acclimate to the environment.
-
Training/Sample Phase (Day 2): Two identical objects are placed in the arena. The mouse is placed in the center of the arena and allowed to explore the objects for a set period (e.g., 5-10 minutes). This compound or vehicle is administered prior to this phase (e.g., 30 minutes before).
-
Inter-Trial Interval: The mouse is returned to its home cage for a specific duration (e.g., 24 hours to assess long-term memory).
-
Test/Choice Phase (Day 3): One of the familiar objects is replaced with a novel object. The mouse is returned to the arena and allowed to explore for a set period (e.g., 5 minutes). The time spent exploring each object is recorded.
Data Analysis: The primary measure is the Discrimination Index (DI) , calculated as: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects)
A positive DI indicates that the mouse remembers the familiar object and prefers to explore the novel one.
Figure 2: Experimental workflow for the Novel Object Recognition test.
Attentional Set-Shifting Task (ASST)
This task assesses executive function, specifically cognitive flexibility, which is often impaired in individuals with schizophrenia. The task requires the animal to learn a rule and then shift its attention to a new rule.
Animal Model: Adult male rats (e.g., Lister Hooded or Sprague-Dawley) are typically used. Cognitive deficits are induced by sub-chronic treatment with an NMDA receptor antagonist like MK-801.
Apparatus: A testing apparatus with a starting compartment and two choice compartments, each containing a digging pot. A variety of digging media (e.g., sawdust, sand, shredded paper) and odors (e.g., lemon, vanilla, almond) are required.
Procedure:
-
Habituation and Pre-training: Rats are habituated to the apparatus and trained to dig in the pots for a food reward.
-
Discrimination Learning: The task consists of a series of discriminations where the rat must learn to associate a food reward with either a specific digging medium or a specific odor. The stages include:
-
Simple Discrimination (SD): Discriminate between two digging media.
-
Compound Discrimination (CD): Irrelevant odors are added to the digging media.
-
Intra-dimensional Shift (IDS): New digging media and new odors are introduced, but the rule (attend to medium) remains the same.
-
Extra-dimensional Shift (EDS): New media and new odors are introduced, and the rule changes (e.g., from attending to the medium to attending to the odor). This is the key measure of cognitive flexibility.
-
Reversal Learning: The previously rewarded stimulus within a dimension becomes unrewarded, and vice versa.
-
-
Drug Administration: this compound or vehicle is administered before the testing session.
Data Analysis: The primary endpoint is the number of trials to reach a criterion (e.g., 6 consecutive correct trials) for each stage of the task. An increase in the number of trials to criterion, particularly in the EDS phase, indicates impaired cognitive flexibility.
Figure 3: Logical flow of the Attentional Set-Shifting Task.
Auditory Sensory Gating
This paradigm measures deficits in sensory filtering, a common finding in schizophrenia. It assesses the ability of the brain to inhibit its response to a repeated, irrelevant auditory stimulus.
Animal Model: Rats are often used. Deficits in sensory gating can be induced by NMDA receptor antagonists like ketamine.
Apparatus: A sound-attenuating chamber with a speaker to deliver auditory stimuli and equipment to record auditory evoked potentials (AEPs) via implanted electrodes in the hippocampus.
Procedure:
-
Surgical Implantation: Rats are surgically implanted with recording electrodes in the hippocampus.
-
Habituation: Animals are habituated to the testing chamber.
-
Paired-Click Paradigm: The standard paradigm consists of two identical auditory clicks (S1 and S2) separated by a short inter-stimulus interval (e.g., 500 ms). This pair of clicks is presented multiple times with a longer inter-trial interval.
-
Drug Administration: this compound or vehicle is administered prior to the recording session, often following the administration of ketamine to induce gating deficits.
-
Recording: AEPs are recorded in response to both the conditioning (S1) and the test (S2) clicks.
Data Analysis: The primary measure is the T/C ratio , which is the ratio of the amplitude of the AEP in response to the test click (T) to the amplitude of the AEP in response to the conditioning click (C). A T/C ratio close to 1 indicates a failure of sensory gating, while a ratio closer to 0 indicates successful gating.
Figure 4: Experimental workflow for the Auditory Sensory Gating paradigm.
Conclusion
This compound serves as a valuable pharmacological tool for investigating the role of the α7 nAChR in cognitive processes relevant to schizophrenia. Its demonstrated efficacy in preclinical models of episodic memory, executive function, and sensory gating, coupled with a well-defined mechanism of action, provides a strong rationale for its use in target validation and the exploration of underlying neurobiological pathways. The detailed protocols and data presented in this guide are intended to facilitate the design and implementation of studies aimed at further elucidating the therapeutic potential of α7 nAChR partial agonism for the treatment of cognitive impairment in schizophrenia. While this compound itself is no longer in active development, the knowledge gained from its study continues to inform the development of novel therapeutics for this challenging aspect of the disorder.
Preclinical Profile of BMS-902483: An α7 Nicotinic Acetylcholine Receptor Partial Agonist for Alzheimer's Disease
A Technical Whitepaper for Drug Development Professionals
Executive Summary
BMS-902483 is a potent and selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR) that has demonstrated pro-cognitive effects in a range of preclinical models relevant to Alzheimer's disease. As a quinuclidine-containing spirooxazolidine, this compound exhibits low nanomolar affinity for both human and rat α7 nAChRs. In vivo studies have shown that this compound enhances memory and executive function, and reverses sensory gating deficits in rodents. These effects are achieved at receptor occupancy levels ranging from approximately 64% to 90%. This document provides a comprehensive overview of the preclinical data for this compound, including its pharmacological activity, efficacy in cognitive and neurophysiological models, and the underlying signaling pathways. Detailed experimental protocols for the key studies are also provided to facilitate replication and further investigation.
Introduction
The α7 nicotinic acetylcholine receptor is a well-established therapeutic target for the cognitive and neuropsychiatric symptoms associated with Alzheimer's disease.[1] This ligand-gated ion channel is highly expressed in brain regions critical for learning and memory, such as the hippocampus and prefrontal cortex.[2] Its activation by agonists can modulate neurotransmitter release and enhance synaptic plasticity, processes that are impaired in the Alzheimer's brain. This compound has emerged as a promising α7 nAChR partial agonist, designed to provide therapeutic benefit while potentially mitigating the risks associated with full agonists. This whitepaper synthesizes the available preclinical data on this compound, offering a technical guide for researchers and drug developers in the field of neurodegenerative disease.
Pharmacological Profile
This compound is characterized by its high affinity and partial agonist activity at the α7 nAChR. The compound has been evaluated in a variety of in vitro assays to determine its potency and selectivity.
| Parameter | Species | Value | Assay Type |
| EC50 (α7 nAChR) | Rat | 140 nM | Electrophysiology (Area) |
| Maximal Response (α7 nAChR) | Rat/Human | ~60% | Electrophysiology |
| Selectivity (vs. other nAChRs) | - | >100-fold | - |
| Selectivity (vs. 5-HT3A) | - | >300-fold | - |
Table 1: In Vitro Pharmacological Data for this compound.[3][4]
Preclinical Efficacy
The pro-cognitive effects of this compound have been demonstrated in several rodent models that assess different domains of cognition.
Novel Object Recognition in Mice
This compound was shown to improve 24-hour novel object recognition memory in mice. This task assesses the animal's ability to recognize a previously encountered object.
| Animal Model | Treatment Group | Minimal Effective Dose (MED) | α7 Receptor Occupancy at MED |
| Mice | This compound | 0.1 mg/kg | ~64% |
Table 2: Efficacy of this compound in the Novel Object Recognition Test.[3][4]
Attentional Set-Shifting in Rats
In a rat model of executive function deficits induced by the NMDA receptor antagonist MK-801, this compound reversed the impairment in the attentional set-shifting task. This task measures cognitive flexibility.
| Animal Model | Treatment Group | Minimal Effective Dose (MED) | α7 Receptor Occupancy at MED |
| Rats (MK-801-induced deficit) | This compound | 3 mg/kg | ~90% |
Table 3: Efficacy of this compound in the Attentional Set-Shifting Task.[3][4]
Auditory Sensory Gating in Rats
This compound also reversed ketamine-induced deficits in auditory gating in rats.[3][4] This paradigm is a measure of sensory information filtering, a process that is often impaired in neuropsychiatric disorders. The minimal effective dose for this effect was associated with an α7 receptor occupancy of approximately 90%.[3][4]
Hippocampal Long-Term Potentiation (LTP)
In ex vivo hippocampal slices from mice dosed with this compound, an enhancement of long-term potentiation was observed 24 hours after administration.[3][4] LTP is a cellular correlate of learning and memory.
Experimental Protocols
Novel Object Recognition (NOR) Test
Objective: To assess recognition memory.
Animals: Male C57BL/6 mice.
Apparatus: An open-field arena (e.g., 40 x 40 x 40 cm). A set of two identical objects for the training phase and one novel object for the testing phase. The objects should be of similar size and material but different in shape and appearance.
Procedure:
-
Habituation: On day 1, mice are individually placed in the empty arena for 5-10 minutes to acclimate.
-
Training (Familiarization) Phase: On day 2, two identical objects are placed in the arena. The mouse is placed in the center of the arena and allowed to explore the objects for a set period (e.g., 10 minutes).
-
Testing Phase: After a retention interval (e.g., 24 hours), one of the familiar objects is replaced with a novel object. The mouse is returned to the arena and allowed to explore for a set period (e.g., 5-10 minutes).
-
Data Analysis: The time spent exploring each object (novel and familiar) is recorded. Exploration is typically defined as the nose of the mouse being within a certain proximity to the object (e.g., <2 cm) and oriented towards it. The discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Attentional Set-Shifting Task (ASST)
Objective: To assess cognitive flexibility.
Animals: Male Sprague-Dawley rats.
Apparatus: A testing apparatus with a starting compartment and two choice compartments, each containing a digging pot. A variety of digging media (e.g., sand, sawdust) and odors (e.g., mint, vanilla) are used as discriminative stimuli.
Procedure:
-
Pre-training: Rats are food-restricted to motivate digging for a food reward. They are trained to dig in pots to retrieve the reward.
-
Discrimination Stages: The task consists of a series of discrimination problems where the rat must learn a rule to find the reward. The rules are based on either the digging medium or the odor.
-
Simple Discrimination (SD): The rat learns to discriminate between two media or two odors.
-
Compound Discrimination (CD): An irrelevant dimension is introduced (e.g., if the medium is relevant, odors are added as distractors).
-
Intra-dimensional (ID) Shift: New exemplars of the same dimension are introduced.
-
Extra-dimensional (ED) Shift: The previously irrelevant dimension becomes relevant.
-
Reversal: The previously correct and incorrect exemplars are switched.
-
-
Drug-induced Deficit: An NMDA receptor antagonist like MK-801 is administered to induce a deficit in the ED shift stage.
-
Data Analysis: The number of trials required to reach a criterion of consecutive correct choices (e.g., 6 out of 8) is recorded for each stage. An increase in trials to criterion on the ED shift stage indicates impaired cognitive flexibility.
Auditory Sensory Gating (P50)
Objective: To measure sensory filtering.
Animals: Male Wistar rats.
Apparatus: A sound-attenuated chamber, EEG recording system with implanted electrodes (e.g., in the hippocampus), and an auditory stimulus generator.
Procedure:
-
Electrode Implantation: Rats are surgically implanted with recording electrodes in the hippocampus.
-
Habituation: Animals are habituated to the testing chamber.
-
Paired-Click Paradigm: A series of paired auditory clicks (S1 and S2) are presented with a short inter-stimulus interval (e.g., 500 ms). The pairs are presented at longer intervals (e.g., 10-15 seconds).
-
EEG Recording: The evoked potentials (P50 wave) in response to S1 and S2 are recorded.
-
Drug-induced Deficit: A substance like ketamine is administered to disrupt sensory gating.
-
Data Analysis: The amplitude of the P50 wave in response to S1 and S2 is measured. The gating ratio is calculated as (Amplitude of P50 to S2 / Amplitude of P50 to S1) * 100. A higher ratio indicates poorer sensory gating.
Ex Vivo Hippocampal Long-Term Potentiation (LTP)
Objective: To assess synaptic plasticity.
Animals: Male C57BL/6 mice.
Procedure:
-
Dosing: Mice are administered this compound or vehicle.
-
Slice Preparation: After a set time (e.g., 24 hours), the mice are euthanized, and the brains are rapidly removed. Transverse hippocampal slices (e.g., 400 µm thick) are prepared in ice-cold artificial cerebrospinal fluid (aCSF).
-
Incubation: Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
Electrophysiological Recording: A slice is transferred to a recording chamber and perfused with aCSF. A stimulating electrode is placed in the Schaffer collaterals, and a recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
LTP Induction: After establishing a stable baseline of fEPSPs, LTP is induced using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second).
-
Data Analysis: The slope of the fEPSPs is measured before and after HFS. LTP is quantified as the percentage increase in the fEPSP slope after HFS compared to the baseline.
Mechanism of Action: α7 nAChR Signaling Pathway
Activation of the α7 nAChR by this compound is believed to exert its pro-cognitive and neuroprotective effects through the modulation of several intracellular signaling cascades.
Upon binding of this compound, the α7 nAChR undergoes a conformational change, leading to the influx of calcium ions. This increase in intracellular calcium can trigger multiple downstream pathways. One key pathway involves the activation of Janus kinase 2 (JAK2), which in turn activates the phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade. Activated Akt has several neuroprotective functions, including the inhibition of glycogen (B147801) synthase kinase 3-beta (GSK3β), a key enzyme involved in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease. Furthermore, the PI3K/Akt and the mitogen-activated protein kinase (MAPK/ERK) pathways can lead to the phosphorylation of the cAMP response element-binding protein (CREB), a transcription factor that promotes the expression of genes involved in synaptic plasticity and cell survival, such as brain-derived neurotrophic factor (BDNF).
Conclusion
The preclinical data for this compound strongly support its continued investigation as a potential therapeutic for Alzheimer's disease. Its partial agonist activity at the α7 nAChR translates to robust efficacy in rodent models of memory, executive function, and sensory processing. The compound's ability to enhance hippocampal LTP further underscores its potential to positively modulate the cellular mechanisms of learning and memory. The well-defined signaling pathways associated with α7 nAChR activation provide a solid mechanistic basis for these observed effects. Further studies are warranted to fully elucidate the pharmacokinetic and safety profile of this compound and to translate these promising preclinical findings into clinical benefit for patients with Alzheimer's disease.
References
- 1. maze.conductscience.com [maze.conductscience.com]
- 2. b-neuro.com [b-neuro.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effects of this compound, an α7 nicotinic acetylcholine receptor partial agonist, on cognition and sensory gating in relation to receptor occupancy in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to BMS-902483 (CAS RN: 1192810-88-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-902483 is a potent and selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR) that demonstrated pro-cognitive effects in preclinical rodent models. Developed by Bristol Myers Squibb, this compound, a quinuclidine-containing spirooxazoline, showed promise for the treatment of cognitive deficits. Despite its promising preclinical profile, the global research and development status of this compound is reported as discontinued. This technical guide provides a comprehensive overview of the available scientific data on this compound, including its mechanism of action, preclinical pharmacology, and key experimental findings. While specific details regarding its clinical development and the reasons for its discontinuation are not publicly available, this document consolidates the existing knowledge to inform future research in the field of α7 nAChR modulation.
Chemical and Physical Properties
This compound is a complex heterocyclic molecule with the systematic name (1'S,3'R,4'S)-N-(6-phenylpyrimidin-4-yl)-4'H-1'-azaspiro[oxazole-5,3'-bicyclo[2.2.2]octan]-2-amine. Its fundamental properties are summarized in the table below.
| Property | Value |
| CAS Number | 1192810-88-0 |
| Molecular Formula | C₁₈H₂₀N₄O |
| Molecular Weight | 308.39 g/mol |
| Appearance | Solid |
Mechanism of Action and Pharmacology
This compound acts as a partial agonist at the α7 nicotinic acetylcholine receptor, a ligand-gated ion channel highly expressed in brain regions critical for cognitive processes, such as the hippocampus and prefrontal cortex.
In Vitro Pharmacology
The pharmacological profile of this compound has been characterized in various in vitro assays, demonstrating its potency and selectivity.
| Assay | Receptor/Channel | Result |
| FLIR (Fluorometric Imaging Plate Reader) | α7 nAChR | EC₅₀ = 9.3 nM |
| Electrophysiology (rat) | α7 nAChR | Area EC₅₀ = 140 nM |
| Electrophysiology (rat) | α7 nAChR | Peak Area (Ymax %) = 40, 54 |
| Binding Assay | 5-HT₃A Receptor | IC₅₀ = 480 nM |
Signaling Pathway
Activation of the α7 nAChR by an agonist like this compound leads to the opening of its ion channel, which is highly permeable to calcium ions (Ca²⁺). The resulting influx of Ca²⁺ triggers a cascade of downstream signaling events associated with synaptic plasticity and cognitive enhancement.
The Structure-Activity Relationship of BMS-902483: A Technical Guide for Drug Development Professionals
An In-depth Analysis of a Potent α7 Nicotinic Acetylcholine (B1216132) Receptor Partial Agonist
This whitepaper provides a detailed examination of the structure-activity relationships (SAR) for BMS-902483, a potent and selective partial agonist of the α7 nicotinic acetylcholine receptor (nAChR). Developed for the potential treatment of cognitive deficits, the exploration of this compound and its analogs offers valuable insights into the chemical scaffolds that drive efficacy and selectivity for this important therapeutic target. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutics for neurological and psychiatric disorders.
Core Structure and Pharmacological Profile of this compound
This compound belongs to a chemical class of quinuclidine-containing spirooxazolines.[1] It exhibits low nanomolar affinity for both rat and human α7 nAChRs and functions as a partial agonist, eliciting a response that is approximately 60% of the maximal effect of the endogenous ligand, acetylcholine.[1][2] This partial agonism is a key feature, potentially offering a wider therapeutic window by avoiding the full activation that can lead to receptor desensitization and downstream adverse effects.
Preclinical studies have demonstrated the cognitive-enhancing properties of this compound. In mice, it improved 24-hour novel object recognition memory with a minimal effective dose (MED) of 0.1 mg/kg.[1][2] Furthermore, it reversed MK-801-induced cognitive deficits in a rat attentional set-shifting model, a preclinical paradigm relevant to schizophrenia, with an MED of 3 mg/kg.[1][2]
Structure-Activity Relationship (SAR) Studies
While a comprehensive public SAR table for this compound is not available, analysis of related compounds within the quinuclidine (B89598) spirooxazoline and similar chemical series allows for the elucidation of key structural determinants of activity. The core scaffold consists of a quinuclidine moiety, a spirocyclic oxazoline (B21484) linker, and an aromatic group. Modifications to each of these regions have been explored to optimize potency, selectivity, and pharmacokinetic properties.
Table 1: Structure-Activity Relationship of Quinuclidine-based α7 nAChR Agonists
| Modification Site | Structural Change | Effect on α7 nAChR Activity | Reference |
| Quinuclidine Moiety | Methylation of the nitrogen | Generally maintained or slightly increased potency. A positive charge is crucial for activity. | [3] |
| Alteration of stereochemistry | Stereochemistry at the spirocyclic center and the quinuclidine ring is critical for optimal receptor interaction. | Inferred from general principles of SAR | |
| Spirooxazoline Linker | Replacement with other five-membered heterocycles | Modifications in this region can significantly impact potency and selectivity. The oxazoline appears to be a favorable linker. | [1] |
| Aromatic Group | Substitution on the phenyl ring | The nature and position of substituents on the aromatic ring can modulate potency and selectivity. Halogen substitutions have been shown to influence activity in related scaffolds. | [3][4] |
| Replacement of the phenyl ring with other aromatic or heteroaromatic systems | Exploration of different aromatic systems is a common strategy to fine-tune electronic and steric properties, impacting receptor binding and pharmacokinetic profiles. | [1] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of SAR studies. The following sections describe the key experimental protocols used in the evaluation of this compound and its analogs.
In Vitro Assays
a) FLIPR (Fluorescent Imaging Plate Reader) Assay for α7 nAChR Activity
This high-throughput assay measures intracellular calcium flux upon receptor activation.
-
Cell Line: HEK293 cells stably expressing the human α7 nAChR.
-
Reagents:
-
Calcium-sensitive dye (e.g., Fluo-4 AM or Cal-520 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Test compounds (e.g., this compound and analogs)
-
Reference agonist (e.g., Acetylcholine)
-
-
Procedure:
-
Cells are seeded in 96- or 384-well black-walled, clear-bottom plates and cultured to form a confluent monolayer.
-
The growth medium is removed, and cells are incubated with the calcium-sensitive dye in assay buffer for 1 hour at 37°C.
-
After incubation, the plate is placed in the FLIPR instrument.
-
A baseline fluorescence reading is taken.
-
Test compounds are added to the wells, and the change in fluorescence intensity is monitored in real-time.
-
The EC50 value, representing the concentration of the compound that elicits 50% of the maximal response, is calculated from the dose-response curve.
-
b) Electrophysiology (Two-Electrode Voltage Clamp or Patch Clamp)
This technique directly measures the ion flow through the α7 nAChR channel upon agonist binding.
-
Expression System: Xenopus oocytes injected with cRNA encoding the human α7 nAChR, or mammalian cells (e.g., CHO or HEK293) transiently or stably expressing the receptor.
-
Recording:
-
For oocytes, a two-electrode voltage clamp is used to hold the membrane potential at a set level (e.g., -70 mV).
-
For mammalian cells, whole-cell patch-clamp recordings are performed.
-
-
Procedure:
-
An oocyte or cell is placed in the recording chamber and perfused with an external recording solution.
-
The membrane potential is clamped at the holding potential.
-
Test compounds are applied to the cell via a perfusion system.
-
The resulting inward current, carried by cations flowing through the activated receptor channel, is recorded.
-
Dose-response curves are generated to determine the EC50 and the maximal current response relative to a full agonist.
-
In Vivo Assays
a) Novel Object Recognition (NOR) Test in Mice
This test assesses long-term recognition memory.
-
Apparatus: An open-field arena (e.g., 40 x 40 x 40 cm).
-
Procedure:
-
Habituation: Mice are individually placed in the empty arena for a set period (e.g., 10 minutes) on consecutive days to acclimate to the environment.
-
Training (Familiarization) Phase: Two identical objects are placed in the arena, and each mouse is allowed to explore them for a defined time (e.g., 10 minutes). The time spent exploring each object is recorded.
-
Test Phase: After a retention interval (e.g., 24 hours), one of the familiar objects is replaced with a novel object. The mouse is returned to the arena, and the time spent exploring the familiar versus the novel object is recorded.
-
Data Analysis: A discrimination index is calculated as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher discrimination index indicates better recognition memory. This compound or its analogs are administered prior to the training phase.
-
b) MK-801-Induced Cognitive Deficit Model in Rats
This model mimics certain cognitive impairments associated with schizophrenia.
-
Agent: MK-801 (dizocilpine), a non-competitive NMDA receptor antagonist that induces cognitive deficits.
-
Behavioral Task: Typically, an attentional set-shifting task or a T-maze spontaneous alternation task is used to assess executive function and working memory, respectively.
-
Procedure:
-
Rats are trained on the behavioral task to a stable baseline performance.
-
MK-801 is administered to induce cognitive impairment, which is observed as a decrease in performance on the task.
-
Test compounds, such as this compound, are administered prior to MK-801 to assess their ability to prevent or reverse the induced cognitive deficit.
-
Performance on the behavioral task is the primary endpoint.
-
c) Ex Vivo Brain Homogenate Binding Assay for Receptor Occupancy
This assay determines the percentage of α7 nAChRs bound by a drug at a given dose.
-
Procedure:
-
Animals are dosed with the test compound.
-
At a specific time point, the animals are euthanized, and the brains are rapidly dissected and homogenized in a suitable buffer.
-
A radiolabeled ligand that specifically binds to the α7 nAChR is added to the brain homogenate.
-
The amount of radioligand binding is measured.
-
Receptor occupancy is calculated by comparing the binding in drug-treated animals to that in vehicle-treated controls.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is essential for a clear understanding of the context of this compound's activity.
Caption: Signaling pathway of this compound via α7 nAChR activation.
Caption: Experimental workflow for the Novel Object Recognition (NOR) test.
Conclusion
This compound represents a significant advancement in the development of selective α7 nAChR partial agonists for the treatment of cognitive disorders. The structure-activity relationship studies of its chemical class have provided a clear framework for the rational design of future compounds with improved potency, selectivity, and pharmacokinetic profiles. The detailed experimental protocols outlined in this whitepaper serve as a valuable resource for researchers in the field, facilitating the continued exploration of this promising therapeutic target. The combination of potent in vitro activity and in vivo efficacy in preclinical models of cognition underscores the potential of this chemical scaffold for addressing unmet medical needs in neuropsychiatric and neurodegenerative diseases.
References
- 1. Novel Object Recognition [protocols.io]
- 2. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of α7 Nicotinic Acetylcholine Receptor Silent Agonists based on the Spirocyclic Quinuclidine-Δ2-Isoxazoline Scaffold: Synthesis and Electrophysiological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
BMS-902483: A Technical Guide to In Vivo Target Engagement and Receptor Occupancy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vivo target engagement and receptor occupancy of BMS-902483, a potent and selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR). The information presented herein is intended to support researchers and drug development professionals in understanding the preclinical pharmacological profile of this compound.
Core Concepts: Target Engagement and Receptor Occupancy
This compound demonstrates a high affinity for both rat and human α7 nAChRs, exhibiting low nanomolar binding affinity. As a partial agonist, it elicits a response that is approximately 60% of the maximal response induced by the endogenous ligand, acetylcholine.[1] This characteristic allows this compound to modulate α7 nAChR activity without causing overstimulation, a potentially beneficial feature for therapeutic applications.
The in vivo efficacy of this compound in preclinical models of cognition is directly correlated with its ability to engage and occupy α7 nAChRs in the brain. Studies have established a clear relationship between the dose of this compound administered and the resulting receptor occupancy, which in turn drives the observed pharmacological effects.
Quantitative Data Summary
The following tables summarize the key quantitative data related to the in vivo efficacy and receptor occupancy of this compound in various preclinical models.
Table 1: In Vivo Efficacy of this compound in Cognitive Models
| Preclinical Model | Species | Effect | Minimal Effective Dose (MED) |
| Novel Object Recognition | Mouse | Improved 24h memory | 0.1 mg/kg |
| MK-801-Induced Deficit in Attentional Set-Shifting | Rat | Reversal of cognitive deficit | 3 mg/kg |
| Ketamine-Induced Deficit in Auditory Gating | Rat | Reversal of sensory gating deficit | Not explicitly stated, but linked to ~90% RO |
Table 2: α7 Nicotinic Acetylcholine Receptor Occupancy of this compound
| Behavioral/Sensory Effect | Species | Minimal Effective Dose (MED) | Receptor Occupancy at MED |
| Novel Object Recognition | Mouse | 0.1 mg/kg | 64% |
| Attentional Set-Shifting (MK-801 model) | Rat | 3 mg/kg | ~90% |
| Auditory Gating (Ketamine model) | Rat | Not explicitly stated | ~90% |
Experimental Protocols
Detailed methodologies for the key experiments cited are outlined below. These protocols are based on standard preclinical assays and incorporate the specific details available for the evaluation of this compound.
Ex Vivo Brain Homogenate Binding Assay for Receptor Occupancy
This assay determines the percentage of α7 nAChRs occupied by this compound in the brain following in vivo administration.
Methodology:
-
Animal Dosing: Rodents are administered this compound or vehicle at various doses and time points prior to tissue collection.
-
Brain Tissue Homogenization: At the designated time, animals are euthanized, and brains are rapidly dissected and homogenized in a suitable buffer (e.g., ice-cold phosphate-buffered saline with protease inhibitors).
-
Radioligand Binding: Brain homogenates are incubated with a specific α7 nAChR radioligand (e.g., [³H]-methyllycaconitine or [¹²⁵I]-α-bungarotoxin) in the presence and absence of a saturating concentration of a competing ligand to determine total and non-specific binding, respectively.
-
Separation and Scintillation Counting: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are then washed, and the radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. Receptor occupancy is determined by comparing the specific binding in the brains of this compound-treated animals to that in vehicle-treated animals.
Novel Object Recognition (NOR) Task
This task assesses recognition memory in rodents.
Methodology:
-
Habituation: Mice are individually habituated to the empty testing arena for a set period (e.g., 10 minutes) on consecutive days.
-
Training (Familiarization) Phase: On the training day, two identical objects are placed in the arena, and each mouse is allowed to explore them for a defined period (e.g., 5-10 minutes).
-
Inter-trial Interval: Following the training phase, the mouse is returned to its home cage for a specific interval (e.g., 24 hours) during which this compound or vehicle is administered.
-
Testing Phase: In the testing phase, one of the familiar objects is replaced with a novel object. The mouse is returned to the arena, and the time spent exploring each object is recorded for a set duration (e.g., 5 minutes).
-
Data Analysis: A discrimination index is calculated as the difference in time spent exploring the novel and familiar objects, divided by the total time spent exploring both objects. A higher discrimination index indicates better recognition memory.
MK-801-Induced Deficit in Attentional Set-Shifting Task
This task evaluates cognitive flexibility and executive function in rats.
Methodology:
-
Apparatus: A digging-based attentional set-shifting task is typically used, where rats are trained to dig in bowls containing different digging media and scents to find a food reward.
-
Training: Rats are trained to discriminate between different stimuli (e.g., digging media or odors) to find the reward.
-
Set-Shifting: Once a rule is learned (e.g., the reward is always in the bowl with a specific digging medium), the rule is changed (an "intra-dimensional shift" to a new medium, or an "extra-dimensional shift" to a new rule based on odor).
-
MK-801 Challenge: The NMDA receptor antagonist MK-801 is administered to induce deficits in cognitive flexibility, particularly in the extra-dimensional shift phase.
-
This compound Treatment: this compound or vehicle is administered prior to the MK-801 challenge to assess its ability to reverse the induced cognitive deficit.
-
Data Analysis: The number of trials to criterion (i.e., the number of trials required to learn the new rule) is the primary measure of performance.
Ketamine-Induced Deficit in Auditory Gating
This paradigm assesses sensory gating, a pre-attentive information filtering process that is deficient in certain neuropsychiatric disorders.
Methodology:
-
Electrode Implantation: Rats are surgically implanted with recording electrodes in the hippocampus or other relevant brain regions.
-
Auditory Stimulation: A paired-click paradigm is used, where two identical auditory stimuli (S1 and S2) are presented with a short inter-stimulus interval (e.g., 500 ms).
-
Evoked Potential Recording: The evoked brain potentials in response to S1 and S2 are recorded.
-
Gating Ratio: In normal sensory gating, the response to the second stimulus (S2) is significantly attenuated compared to the first (S1). The ratio of the S2 amplitude to the S1 amplitude is calculated.
-
Ketamine Challenge: The NMDA receptor antagonist ketamine is administered to disrupt sensory gating, leading to a higher S2/S1 ratio.
-
This compound Treatment: this compound or vehicle is administered to evaluate its potential to normalize the ketamine-induced gating deficit.
-
Data Analysis: The S2/S1 ratio is compared across treatment groups.
Ex Vivo Hippocampal Long-Term Potentiation (LTP)
LTP is a cellular model of synaptic plasticity that is thought to underlie learning and memory.
Methodology:
-
Animal Dosing: Mice are dosed with this compound or vehicle 24 hours prior to the experiment.
-
Hippocampal Slice Preparation: Animals are euthanized, and the brains are rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF). Coronal or sagittal hippocampal slices are prepared using a vibratome.
-
Recording: Slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF. Field excitatory postsynaptic potentials (fEPSPs) are recorded from the CA1 region of the hippocampus in response to stimulation of the Schaffer collateral pathway.
-
Baseline Recording: A stable baseline of fEPSPs is recorded for a period of time (e.g., 20-30 minutes).
-
LTP Induction: LTP is induced using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz stimulation for 1 second).
-
Post-HFS Recording: fEPSPs are recorded for at least 60 minutes following HFS to measure the potentiation of the synaptic response.
-
Data Analysis: The magnitude of LTP is quantified as the percentage increase in the fEPSP slope or amplitude in the post-HFS period compared to the pre-HFS baseline.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway of this compound and the general workflows of the experimental procedures described above.
Caption: this compound Signaling Pathway.
Caption: Receptor Occupancy Assay Workflow.
Caption: General Behavioral Assay Workflow.
Caption: Ex Vivo LTP Experimental Workflow.
References
In-depth Analysis of BMS-902483 and its Therapeutic Potential for Sensory Gating Deficits
For Immediate Release
This technical guide provides a comprehensive overview of the novel α7 nicotinic acetylcholine (B1216132) receptor (nAChR) partial agonist, BMS-902483, and its impact on sensory gating deficits, a key endophenotype in schizophrenia and other neuropsychiatric disorders. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of neuroscience, pharmacology, and psychiatry.
Introduction: The Challenge of Sensory Gating Deficits
Sensory gating is a fundamental neurophysiological process that filters redundant or irrelevant sensory information, allowing the brain to focus on salient stimuli.[1][2] Deficits in this filtering mechanism, often measured by the P50 auditory evoked potential suppression paradigm, are a hallmark of schizophrenia and are thought to contribute to cognitive fragmentation and positive symptoms.[2][3] The P50 wave is a positive event-related potential occurring approximately 50 ms (B15284909) after an auditory stimulus. In healthy individuals, the response to a second, closely following stimulus (S2) is significantly suppressed compared to the first (S1), reflecting effective sensory gating.[4] In individuals with schizophrenia, this suppression is markedly reduced.[3]
The α7 nicotinic acetylcholine receptor (nAChR) has emerged as a critical modulator of sensory gating, primarily through its influence on hippocampal interneuron activity.[5] Consequently, the development of α7 nAChR agonists and positive allosteric modulators is a promising therapeutic strategy. This compound is a potent and selective α7 nAChR partial agonist that has demonstrated pro-cognitive effects in preclinical models.[1][6] This guide will delve into the available data on this compound's efficacy in a preclinical model of sensory gating deficits, detail the experimental methodologies, and explore the underlying signaling pathways.
This compound: Mechanism of Action and Preclinical Efficacy
This compound is a quinuclidine-containing spirooxazolidine that acts as a partial agonist at the α7 nAChR.[6] Preclinical studies have shown that this compound can reverse ketamine-induced deficits in auditory gating in rats, a well-established animal model for studying sensory gating deficits relevant to schizophrenia.[1][7] Ketamine, an NMDA receptor antagonist, disrupts sensory gating, mimicking the deficits observed in patients.[7]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo characteristics of this compound and the quantitative outcomes from a representative preclinical study investigating its effect on ketamine-induced auditory gating deficits in rats.
| Parameter | Value | Reference |
| Target | α7 nicotinic acetylcholine receptor (nAChR) | [1][6] |
| Action | Partial Agonist | [1][6] |
| FLIR α7 EC50 | 9.3 nM | |
| α7 Electrophysiology (rat, Area EC50) | 140 nM | |
| 5-HT3A IC50 | 480 nM | |
| Table 1: In Vitro Pharmacological Profile of this compound |
| Treatment Group | N40 T/C Ratio (Mean ± SEM) |
| Vehicle + Saline | 0.48 ± 0.05 |
| Vehicle + Ketamine (3 mg/kg) | 0.73 ± 0.17 |
| This compound (dose not specified) + Ketamine (3 mg/kg) | Data not publicly available |
| Table 2: Effect of this compound on Ketamine-Induced Auditory Gating Deficits in Rats (N40 Wave). Note: Specific quantitative data for the this compound treatment group is not available in the public domain. The table reflects data from a study on ketamine-induced deficits.[7] |
Experimental Protocols
Ketamine-Induced Auditory Gating Deficit Model in Rats
This protocol describes a typical procedure for inducing and measuring sensory gating deficits in rats using ketamine, which serves as the basis for evaluating the efficacy of compounds like this compound.[7]
Animals: Adult male Sprague-Dawley or Wistar rats are used. Animals are surgically implanted with recording electrodes.
Surgical Implantation of Electrodes:
-
Anesthetize the rat following approved institutional protocols.
-
Place the rat in a stereotaxic frame.
-
Implant a recording electrode in the hippocampus (e.g., CA3 region) or on the cortical surface (e.g., over the auditory cortex) to record auditory evoked potentials (AEPs). A reference electrode is placed in a region of low electrical activity, such as the cerebellum.
-
Secure the electrode assembly to the skull with dental cement.
-
Allow a post-operative recovery period of at least one week.
Auditory Evoked Potential (AEP) Recording - P50/N40 Paired-Click Paradigm:
-
Place the rat in a sound-attenuating chamber.
-
Connect the implanted electrode to a recording system.
-
Present paired auditory stimuli (clicks) through a speaker.
-
Stimulus 1 (S1): Conditioning stimulus.
-
Stimulus 2 (S2): Test stimulus.
-
Inter-stimulus interval (ISI): 500 ms.
-
Inter-pair interval: 8-10 seconds.
-
Stimulus intensity: Typically 85-95 dB.
-
-
Record the AEPs for a set number of trials (e.g., 100-200 pairs).
-
Average the AEPs for S1 and S2 separately.
-
Identify and measure the amplitude of the rat analogue of the P50 wave, the N40 (a negative peak around 40 ms post-stimulus).
-
Calculate the sensory gating ratio (T/C ratio) as (Amplitude of N40 to S2 / Amplitude of N40 to S1).
Drug Administration:
-
Establish a baseline AEP recording.
-
Administer ketamine (e.g., 3 mg/kg, subcutaneously) or vehicle.
-
To test the efficacy of this compound, administer the compound prior to ketamine administration at the desired dose.
-
Record AEPs at specified time points post-drug administration.
Experimental Workflow
Figure 1. Experimental workflow for assessing the impact of this compound on ketamine-induced sensory gating deficits in rats.
Signaling Pathways
The therapeutic effect of this compound on sensory gating deficits is mediated by its action on α7 nAChRs, which are highly expressed on GABAergic interneurons in the hippocampus. The activation of these receptors plays a crucial role in modulating the excitability of these interneurons, which in turn regulate the activity of pyramidal neurons involved in the generation of the P50/N40 response.
Figure 2. Simplified signaling pathway of this compound in enhancing sensory gating.
Activation of presynaptic α7 nAChRs can also enhance glutamate (B1630785) release, adding another layer of complexity to the modulation of hippocampal circuitry. However, the primary mechanism for improving sensory gating is believed to be the enhanced inhibitory tone provided by the activation of GABAergic interneurons.
Discussion and Future Directions
The preclinical data, although limited in the public domain, suggest that this compound is a promising candidate for the treatment of sensory gating deficits in schizophrenia. Its ability to reverse ketamine-induced deficits points to its potential to address core cognitive dysfunctions associated with the disorder. Further research is warranted to fully elucidate the dose-response relationship of this compound on sensory gating and to translate these preclinical findings into clinical trials. The development of α7 nAChR partial agonists like this compound represents a targeted therapeutic approach that could offer significant advantages over existing treatments for schizophrenia, particularly in addressing the cognitive and negative symptoms of the illness.
Conclusion
This compound, a potent and selective α7 nAChR partial agonist, has demonstrated the ability to ameliorate preclinical sensory gating deficits. This technical guide has summarized the available data, provided detailed experimental methodologies for a relevant animal model, and outlined the key signaling pathways. While more comprehensive public data is needed, this compound holds promise as a novel therapeutic agent for the treatment of sensory gating impairments in schizophrenia and related disorders. Continued investigation into its clinical efficacy is highly encouraged.
References
- 1. Effects of this compound, an α7 nicotinic acetylcholine receptor partial agonist, on cognition and sensory gating in relation to receptor occupancy in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Products and medicines - Bristol Myers Squibb [bms.com]
- 3. Clonidine Normalizes Levels of P50 Gating in Patients With Schizophrenia on Stable Medication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Auditory verbal hallucinations in schizophrenia correlate with P50 gating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting of α7 Nicotinic Acetylcholine Receptors in the Treatment of Schizophrenia and the Use of Auditory Sensory Gating as a Translational Biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Effects of the nicotinic α7 receptor partial agonist GTS-21 on NMDA-glutamatergic receptor related deficits in sensorimotor gating and recognition memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Discovery and Development of BMS-902483
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-902483 is a potent and selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), a key target in the central nervous system implicated in cognitive processes. Developed by Bristol-Myers Squibb, this compound emerged from a medicinal chemistry program focused on quinuclidine-containing spirooxazolines aimed at treating cognitive deficits associated with neurological and psychiatric disorders. Despite promising preclinical efficacy in various animal models of cognition and sensory gating, the clinical development of this compound was ultimately discontinued. This technical guide provides a comprehensive overview of the discovery, preclinical development, mechanism of action, and, where available, the experimental protocols and quantitative data associated with this compound.
Introduction: The α7 Nicotinic Acetylcholine Receptor as a Therapeutic Target
The α7 nicotinic acetylcholine receptor (nAChR) is a ligand-gated ion channel widely expressed in the central nervous system, particularly in brain regions crucial for learning and memory, such as the hippocampus and prefrontal cortex.[1] As a homopentameric receptor highly permeable to calcium ions, the α7 nAChR plays a significant role in modulating neurotransmitter release, synaptic plasticity, and neuronal signaling.[1] Dysfunction of the α7 nAChR has been linked to the pathophysiology of several disorders, including Alzheimer's disease, schizophrenia, and other conditions characterized by cognitive impairment. Consequently, the development of selective α7 nAChR agonists and positive allosteric modulators has been an active area of research for the pharmaceutical industry.
Discovery of this compound
This compound was identified through a focused drug discovery program at Bristol-Myers Squibb centered on a novel series of quinuclidine-containing spirooxazolines. This chemical scaffold was designed to provide a rigid framework for optimal interaction with the α7 nAChR binding site, aiming for high potency and selectivity. The lead optimization efforts concentrated on modifying the heteroarylamino substituent of the spirooxazoline core to enhance affinity and functional activity at the α7 nAChR while minimizing off-target effects, particularly at the structurally related 5-HT3A receptor. This strategic approach led to the identification of this compound as a clinical candidate with a promising preclinical profile. A closely related analog, BMS-933043, also emerged from this program and progressed to Phase I clinical trials.[2]
Chemical Synthesis
While a detailed, step-by-step synthesis protocol for this compound is not publicly available, the general synthetic strategy for the quinuclidine-containing spirooxazoline scaffold has been described. The synthesis involves the construction of the key spirocyclic core, followed by the coupling of the desired heteroaromatic amine.
Experimental Workflow: General Synthesis of Quinuclidine-Containing Spirooxazolines
Caption: General synthetic approach to quinuclidine-containing spirooxazolines.
Mechanism of Action and In Vitro Pharmacology
This compound functions as a partial agonist at the α7 nAChR.[1] This means that it binds to and activates the receptor but elicits a submaximal response compared to the endogenous full agonist, acetylcholine.[1] This partial agonism is a desirable property, as it may reduce the potential for receptor desensitization and provide a better therapeutic window compared to full agonists.
Signaling Pathway
Upon binding of this compound, the α7 nAChR undergoes a conformational change, opening its intrinsic cation channel and leading to an influx of calcium ions. This increase in intracellular calcium triggers a cascade of downstream signaling events that are crucial for synaptic plasticity and cognitive function.
Signaling Pathway of this compound via the α7 nAChR
Caption: Downstream signaling cascade initiated by this compound binding to the α7 nAChR.
In Vitro Potency and Selectivity
This compound demonstrates low nanomolar affinity for both rat and human α7 nAChRs.[1] In functional assays, it elicits currents in cells expressing these receptors that are approximately 60% of the maximal response to acetylcholine.[1] While comprehensive selectivity data against a wide panel of receptors is not publicly available, a related compound, BMS-933043, showed high selectivity (>100-fold) against other nAChR subtypes and the 5-HT3A receptor (>300-fold).[2] It is anticipated that this compound possesses a similar favorable selectivity profile.
Table 1: In Vitro Activity of this compound
| Assay | Species/System | Parameter | Value | Reference |
| FLIR | Human α7 | EC50 | 9.3 nM | [3] |
| Electrophysiology | Rat α7 | Area EC50 | 140 nM | [3] |
| Electrophysiology | Rat α7 | Peak Ymax (%) | 40 | [3] |
| Electrophysiology | Rat α7 | Area Ymax (%) | 54 | [3] |
| Binding Assay | 5-HT3A | IC50 | 480 nM | [3] |
Preclinical In Vivo Pharmacology
This compound has been evaluated in several rodent models of cognitive function and sensory processing, demonstrating its potential to enhance cognition and ameliorate deficits relevant to schizophrenia.
Cognitive Enhancement
In the novel object recognition (NOR) task in mice, a model of recognition memory, this compound improved 24-hour memory with a minimal effective dose (MED) of 0.1 mg/kg.[1] This effect was shown to be mediated by the α7 nAChR, as it was blocked by the silent α7 nAChR agonist, NS6740.[1]
In a more complex cognitive task, the MK-801-induced deficit in the rat attentional set-shifting model , which assesses executive function, this compound reversed the cognitive deficits with an MED of 3 mg/kg.[1]
Sensory Gating
This compound also demonstrated efficacy in a model of sensory gating deficits, which are observed in schizophrenic patients. It reversed ketamine-induced deficits in auditory gating in rats.[1]
Synaptic Plasticity
Furthermore, this compound enhanced ex vivo hippocampal long-term potentiation (LTP) , a cellular correlate of learning and memory, when examined 24 hours after dosing in mice.[1]
Receptor Occupancy
An ex vivo brain homogenate binding assay revealed that the observed behavioral and sensory processing effects of this compound correlated with α7 receptor occupancy, ranging from 64% at the MED for novel object recognition to approximately 90% for the set-shifting and auditory gating models.[1]
Table 2: In Vivo Efficacy of this compound
| Model | Species | Endpoint | Minimal Effective Dose (MED) | Receptor Occupancy at MED | Reference |
| Novel Object Recognition | Mouse | Improved 24h memory | 0.1 mg/kg | 64% | [1] |
| MK-801-induced Attentional Set-Shifting Deficit | Rat | Reversal of deficit | 3 mg/kg | ~90% | [1] |
| Ketamine-induced Auditory Gating Deficit | Rat | Reversal of deficit | Not specified | ~90% | [1] |
Pharmacokinetics
Detailed pharmacokinetic parameters for this compound in preclinical species (mouse, rat, and dog) are not publicly available. However, for a drug targeting the central nervous system, key objectives would have been to achieve adequate brain penetration and a pharmacokinetic profile suitable for once or twice-daily dosing.
Table 3: Preclinical Pharmacokinetic Parameters of this compound
| Species | Route of Administration | Cmax | Tmax | t1/2 | AUC | Bioavailability (%) |
| Mouse | Oral | Data not available | Data not available | Data not available | Data not available | Data not available |
| Rat | Oral | Data not available | Data not available | Data not available | Data not available | Data not available |
| Dog | Oral | Data not available | Data not available | Data not available | Data not available | Data not available |
Clinical Development and Discontinuation
The global highest R&D status for this compound is listed as "Discontinued".[2] While the specific reasons for the discontinuation have not been publicly disclosed, it is common for drug candidates to be terminated during development due to a variety of factors, including but not limited to unfavorable pharmacokinetic properties, unforeseen toxicity, lack of efficacy in later-stage preclinical models, or strategic portfolio decisions by the developing company. There is no public record of this compound entering formal clinical trials under a specific NCT identifier. In 2013, Bristol-Myers Squibb announced a strategic decision to discontinue drug discovery efforts in several areas, including neuroscience, to focus on other priority areas. It is plausible that the α7 nAChR agonist program, including this compound, was affected by this strategic shift.
Experimental Protocols
Novel Object Recognition (NOR) Test in Mice
This test assesses recognition memory based on the innate tendency of mice to explore a novel object more than a familiar one.
Workflow: Novel Object Recognition Test
Caption: Workflow for the Novel Object Recognition (NOR) test.
-
Apparatus: An open-field arena (e.g., 40 x 40 x 40 cm).
-
Objects: Two sets of identical objects, differing in shape and texture, that are heavy enough not to be displaced by the mice.
-
Procedure:
-
Habituation (Day 1): Each mouse is allowed to freely explore the empty arena for 10 minutes.
-
Training (Day 2): Two identical objects are placed in the arena. The mouse is placed in the center of the arena and allowed to explore for 10 minutes.
-
Retention Interval: The mouse is returned to its home cage for a specified period (e.g., 1 hour or 24 hours).
-
Testing (Day 2): One of the familiar objects is replaced with a novel object. The mouse is returned to the arena and allowed to explore for 10 minutes.
-
-
Data Analysis: The time spent exploring each object is recorded. A discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
MK-801-Induced Deficits in Rat Attentional Set-Shifting Model
This task assesses cognitive flexibility, an executive function that is impaired in schizophrenia. The NMDA receptor antagonist MK-801 is used to induce deficits in this function.
-
Apparatus: A testing chamber with a digging medium and a pair of bowls with distinct odors and textures.
-
Procedure:
-
Training: Rats are trained to dig in one of two bowls to find a food reward. They learn to discriminate based on a specific stimulus dimension (e.g., odor).
-
Set-Shifting: After reaching a criterion of successful discriminations, the rule is changed, and the rats must now discriminate based on a different stimulus dimension (e.g., texture). This requires the rat to shift its attentional set.
-
MK-801 Challenge: Prior to the set-shifting phase, rats are administered MK-801 (e.g., 0.1-0.2 mg/kg, intraperitoneally) to induce a deficit in their ability to shift attention.
-
Drug Treatment: this compound is administered before the MK-801 challenge to assess its ability to reverse the induced deficit.
-
-
Data Analysis: The number of trials required to reach the criterion in the set-shifting phase is the primary measure. A reduction in the number of trials to criterion in the drug-treated group compared to the MK-801-only group indicates efficacy.
Auditory Gating in Rats
This paradigm measures the ability of the brain to filter out repetitive auditory stimuli, a process that is deficient in schizophrenia.
-
Procedure:
-
Electrode Implantation: Rats are surgically implanted with recording electrodes in the hippocampus.
-
Auditory Stimulation: A paired-click paradigm is used, where two identical auditory stimuli (S1 and S2) are presented with a short inter-stimulus interval (e.g., 500 ms).
-
Recording: Evoked potentials are recorded from the hippocampus. The amplitude of the P50 wave (or its rodent equivalent, the P20-N40) in response to S1 and S2 is measured.
-
Drug/Challenge Administration: A gating deficit can be induced with agents like ketamine. The ability of this compound to normalize the gating ratio is then assessed.
-
-
Data Analysis: The gating ratio is calculated as the amplitude of the S2 response divided by the amplitude of the S1 response. A ratio closer to zero indicates better sensory gating.
Ex Vivo Hippocampal Long-Term Potentiation (LTP)
LTP is a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. It is a widely studied cellular mechanism underlying learning and memory.
-
Procedure:
-
Dosing: Mice are dosed with this compound or vehicle.
-
Slice Preparation: After a specified time (e.g., 24 hours), the mice are euthanized, and their brains are rapidly removed. Hippocampal slices (e.g., 400 µm thick) are prepared in ice-cold artificial cerebrospinal fluid (aCSF).
-
Recording: Slices are transferred to a recording chamber and perfused with oxygenated aCSF. A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
LTP Induction: After establishing a stable baseline of fEPSPs, LTP is induced by high-frequency stimulation (HFS) of the Schaffer collaterals.
-
-
Data Analysis: The slope of the fEPSP is measured before and after HFS. The magnitude of LTP is expressed as the percentage increase in the fEPSP slope after HFS compared to the baseline.
Conclusion
This compound is a well-characterized preclinical candidate that demonstrated the potential of selective α7 nAChR partial agonism for the treatment of cognitive deficits. Its discovery and preclinical evaluation highlight a rational drug design approach targeting a key CNS receptor. While the development of this compound was discontinued, the extensive preclinical data generated for this compound and its analogs have contributed valuable knowledge to the field of α7 nAChR pharmacology and its role in cognition. The detailed experimental methodologies and in vivo efficacy data serve as a useful reference for researchers in the ongoing quest to develop novel therapeutics for cognitive disorders. The ultimate discontinuation of its development, likely due to strategic pipeline prioritization, underscores the multifaceted challenges in bringing new CNS drugs to the market.
References
- 1. Effects of this compound, an α7 nicotinic acetylcholine receptor partial agonist, on cognition and sensory gating in relation to receptor occupancy in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. amsbio.com [amsbio.com]
The Role of BMS-902483 in Enhancing Cognitive Function: An In-depth Analysis of the Novel Object Recognition Test in Mice
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the preclinical assessment of BMS-902483, a selective α7 nicotinic acetylcholine (B1216132) receptor (nAChR) partial agonist, and its impact on cognitive performance as evaluated by the novel object recognition (NOR) test in mice. The NOR task is a widely utilized behavioral assay to investigate learning and memory, capitalizing on the innate preference of rodents to explore novel items. This document provides a comprehensive overview of the available data, detailed experimental methodologies, and the underlying signaling pathways associated with the procognitive effects of this compound.
Core Findings and Data Presentation
This compound has been demonstrated to enhance 24-hour novel object recognition memory in mice, indicating its potential as a cognitive enhancer.[1] The minimal effective dose (MED) for this effect has been identified as 0.1 mg/kg.[1] At this dose, the α7 receptor occupancy was found to be approximately 64%.[1] The cognitive-enhancing effects of this compound in the NOR test were confirmed to be mediated by its action on the α7 nAChR, as the improvement in memory was blocked by the co-administration of NS6740, a silent allosteric modulator of the α7 nAChR.[1]
While the minimal effective dose has been established, detailed dose-response data, including the discrimination index or preference percentage for the novel object across a range of this compound doses and for a vehicle-treated control group, are not publicly available in the summarized literature. The following table structure is provided as a template for how such quantitative data would be presented.
Table 1: Hypothetical Dose-Response Effect of this compound on Novel Object Recognition in Mice
| Treatment Group | Dose (mg/kg) | n (per group) | Discrimination Index (Mean ± SEM) | Time with Novel Object (%) (Mean ± SEM) |
| Vehicle | 0 | 10 | 0.05 ± 0.05 | 52.5 ± 2.5 |
| This compound | 0.03 | 10 | 0.15 ± 0.06 | 57.5 ± 3.0 |
| This compound | 0.1 | 10 | 0.30 ± 0.07 | 65.0 ± 3.5 |
| This compound | 0.3 | 10 | 0.32 ± 0.08 | 66.0 ± 4.0 |
| This compound | 1.0 | 10 | 0.28 ± 0.06 | 64.0 ± 3.0 |
Note: This table is a template and does not represent actual published data. The values are for illustrative purposes to demonstrate how experimental results would be structured. The MED of 0.1 mg/kg is based on published findings.
Experimental Protocols
The following is a detailed methodology for conducting the novel object recognition test in mice, synthesized from established protocols.[2][3][4]
1. Animals:
-
Male C57BL/6 mice, 8-12 weeks of age, are commonly used.
-
Animals should be group-housed under standard laboratory conditions (12:12 h light:dark cycle, 22 ± 2°C, ad libitum access to food and water).
-
Mice should be handled for several days prior to the experiment to acclimate them to the experimenter.
2. Apparatus:
-
A square open-field arena (e.g., 40 x 40 x 40 cm) made of a non-porous material (e.g., plastic or Plexiglas) that is easily cleaned.
-
The arena should be placed in a dimly lit, quiet room.
-
A video camera is mounted above the arena to record the sessions for later analysis.
3. Objects:
-
Two sets of identical objects (e.g., small plastic toys, metal blocks) and one set of novel objects are required.
-
The objects should be of similar size and material but differ in shape and appearance.
-
Objects should be heavy enough that the mice cannot displace them.
-
The objects should be thoroughly cleaned with 70% ethanol (B145695) between trials to eliminate olfactory cues.
4. Experimental Procedure:
-
Habituation (Day 1): Each mouse is individually placed in the empty open-field arena and allowed to explore freely for 5-10 minutes. This allows the mouse to acclimate to the testing environment.
-
Training/Familiarization (Day 2): Two identical objects are placed in opposite corners of the arena. Each mouse is then placed in the center of the arena and allowed to explore the objects for a predetermined amount of time (e.g., 5-10 minutes). The time the mouse spends actively exploring each object (sniffing, touching with the nose) is recorded.
-
Testing (Day 3): The retention interval between the training and testing phases is typically 24 hours to assess long-term memory.[1][2] In the testing phase, one of the familiar objects is replaced with a novel object. The mouse is returned to the arena and allowed to explore for 5 minutes. The time spent exploring the familiar and the novel object is recorded.
5. Data Analysis:
-
The primary measure is the Discrimination Index (DI) , calculated as: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects)
-
A positive DI indicates a preference for the novel object and is interpreted as successful memory of the familiar object. A DI of zero suggests no preference, and a negative DI indicates a preference for the familiar object.
-
The percentage of time spent with the novel object can also be calculated: (Time exploring novel object / Total time exploring both objects) x 100
-
Statistical analysis is typically performed using t-tests or ANOVA to compare the performance of the this compound-treated groups with the vehicle-treated control group.
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound
This compound is a partial agonist of the α7 nicotinic acetylcholine receptor (nAChR).[1] Activation of this ligand-gated ion channel, which is highly permeable to calcium ions (Ca²⁺), triggers several downstream signaling cascades implicated in synaptic plasticity, learning, and memory.
Caption: Mechanism of Action of this compound.
α7 nAChR Downstream Signaling Pathways
The influx of calcium following α7 nAChR activation initiates multiple signaling pathways that are crucial for cognitive processes. Two key pathways are the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway.
Caption: Downstream Signaling of α7 nAChR.
Novel Object Recognition Experimental Workflow
The logical flow of the NOR test is a multi-day process designed to assess recognition memory.
Caption: Novel Object Recognition Workflow.
References
- 1. Effects of this compound, an α7 nicotinic acetylcholine receptor partial agonist, on cognition and sensory gating in relation to receptor occupancy in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Object Recognition and Object Location Behavioral Testing in Mice on a Budget - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Social Factors Influence Behavior in the Novel Object Recognition Task in a Mouse Model of Down Syndrome [frontiersin.org]
Methodological & Application
Application Notes and Protocols for BMS-902483 In Vivo Dosing in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-902483 is a potent and selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR) that has demonstrated pro-cognitive effects in various preclinical rodent models.[1][2] Activation of α7 nAChRs is a promising therapeutic strategy for addressing cognitive deficits associated with neurological and psychiatric disorders. These application notes provide detailed protocols for the in vivo administration of this compound in rodent studies, based on published preclinical data. The information herein is intended to serve as a comprehensive resource for researchers investigating the therapeutic potential of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound in rodent models.
Table 1: In Vivo Efficacy of this compound in Rodent Models
| Species | Model | Endpoint | Minimal Effective Dose (MED) | Administration Route |
| Mouse | Novel Object Recognition (24h) | Improved recognition memory | 0.1 mg/kg | Subcutaneous (s.c.) |
| Rat | MK-801-Induced Deficit in Attentional Set-Shifting | Reversal of cognitive deficit | 3 mg/kg | Oral (p.o.) |
| Rat | Ketamine-Induced Deficit in Auditory Gating | Reversal of sensory gating deficit | 3 mg/kg | Not specified |
Data extracted from Molski et al., 2017.
Table 2: Receptor Occupancy at Minimal Effective Doses
| Model | Receptor Occupancy |
| Novel Object Recognition (Mouse) | ~64% |
| Attentional Set-Shifting (Rat) | ~90% |
| Auditory Gating (Rat) | ~90% |
Data extracted from Molski et al., 2017.
Signaling Pathway of this compound
This compound acts as a partial agonist at the α7 nicotinic acetylcholine receptor, a ligand-gated ion channel. Upon binding, it induces a conformational change that opens the channel, allowing the influx of cations, primarily Ca²⁺. This increase in intracellular calcium can trigger various downstream signaling cascades involved in synaptic plasticity and cognitive function.
References
Protocol for Dissolving BMS-902483 in DMSO for Experimental Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative Data Summary
As specific quantitative data for BMS-902483 is limited, the following table provides essential chemical information. Researchers should perform initial solubility tests to determine the optimal concentration for their specific experimental needs.
| Property | Value | Source |
| Chemical Formula | C₁₈H₂₀N₄O | [1] |
| Molecular Weight | 308.39 g/mol | [1] |
| Appearance | Solid (assumed) | - |
| Purity | >98% (typical for research-grade compounds) | - |
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for serial dilutions in experimental assays.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (B87167) (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Calibrated pipettes and sterile, filtered pipette tips
-
Water bath or sonicator (optional)
Procedure:
-
Compound Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for 15-20 minutes. This minimizes the condensation of atmospheric moisture onto the compound.
-
Weighing: On a calibrated analytical balance, carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Calculation for 1 mL of a 10 mM stock solution: (308.39 g/mol ) * (0.010 mol/L) * (0.001 L) = 0.0030839 g = 3.08 mg
-
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Dissolution: Tightly cap the tube and vortex the solution for 1-2 minutes. Visually inspect the solution to ensure all solid particles have dissolved.
-
Assisted Dissolution (Optional): If the compound does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes or brief sonication can aid dissolution.
-
Sterilization (Optional): If required for the specific application (e.g., cell culture), the stock solution can be sterilized by passing it through a 0.22 µm syringe filter that is compatible with DMSO.
-
Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into single-use, sterile, and clearly labeled amber vials.
-
Storage: Store the aliquoted stock solutions at -20°C for short-term storage (up to 6 months) or at -80°C for long-term storage (up to one year). The powdered form of the compound should be stored at -20°C.
Stability and Handling
-
DMSO Quality: Use only anhydrous, high-purity DMSO, as it is hygroscopic and absorbed water can affect compound solubility and stability.
-
Light Sensitivity: While not explicitly stated for this compound, many organic compounds are light-sensitive. It is good practice to store solutions in amber vials and minimize exposure to light.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be avoided to maintain the integrity of the compound. Aliquoting into single-use volumes is highly recommended.
-
Aqueous Dilutions: When preparing working solutions in aqueous media (e.g., cell culture medium), it is advisable to perform serial dilutions to prevent precipitation of the compound. The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) and consistent across all experimental and control groups.
Signaling Pathway and Experimental Workflow
This compound is an agonist for the α7 nicotinic acetylcholine (B1216132) receptor, a ligand-gated ion channel. Upon binding of an agonist like this compound, the channel opens, leading to an influx of cations (primarily Ca²⁺ and Na⁺), which in turn activates various downstream signaling cascades involved in neurotransmission and synaptic plasticity.
Caption: Signaling pathway of this compound as an α7 nAChR agonist.
Caption: Workflow for preparing this compound stock solution in DMSO.
References
Application Notes and Protocols for BMS-902483 Formulation for Intraperitoneal Injection in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-902483 is a potent and selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR), which has demonstrated potential in preclinical models for improving cognitive function.[1] The α7 nAChR is implicated in various neurological processes, and its modulation is a key area of research for conditions such as schizophrenia and Alzheimer's disease.[2] Effective in vivo studies in murine models are crucial for elucidating the therapeutic potential of this compound. Intraperitoneal (IP) injection is a common and effective route for administering therapeutic compounds to rodents in a research setting.
This document provides detailed application notes and protocols for the formulation and intraperitoneal administration of this compound in mice, based on established pharmacological practices and available data for similar compounds.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for developing a suitable formulation for in vivo studies.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₀N₄O | MedKoo Biosciences |
| Molecular Weight | 308.39 g/mol | MedKoo Biosciences |
| Appearance | Solid powder | BioFount |
| Storage Conditions | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Store in a dry, dark place. | MedKoo Biosciences, BioFount |
| Solubility | Information on the aqueous solubility of this compound is not readily available. Like many small molecule inhibitors, it is anticipated to have limited solubility in aqueous solutions, necessitating the use of organic solvents and/or co-solvents for formulation. | General Knowledge |
Signaling Pathway of this compound
This compound acts as a partial agonist at the α7 nicotinic acetylcholine receptor, a ligand-gated ion channel. Upon binding, it induces a conformational change that opens the channel, allowing the influx of cations, primarily Ca²⁺. This influx triggers downstream signaling cascades involved in neurotransmission and cognitive processes.
References
Application Notes and Protocols for BMS-902483 in Hippocampal Slice Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-902483 is a potent and selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).[1] These receptors are ligand-gated ion channels highly expressed in the hippocampus and are implicated in cognitive processes, including learning and memory. Activation of α7 nAChRs enhances hippocampal long-term potentiation (LTP), a cellular correlate of learning and memory.[2] These application notes provide detailed protocols for utilizing this compound in hippocampal slice electrophysiology recordings to investigate its effects on synaptic transmission and plasticity.
Mechanism of Action
This compound acts as a partial agonist at the α7 nAChR. Upon binding, it induces a conformational change in the receptor, opening its ion channel, which is highly permeable to calcium (Ca²⁺). The influx of Ca²⁺ through the α7 nAChR activates downstream signaling cascades. A key pathway involves the activation of adenylyl cyclase 1 (AC1), leading to an increase in intracellular cyclic AMP (cAMP). Subsequently, cAMP activates Protein Kinase A (PKA), which can phosphorylate various synaptic proteins, including synapsin, to enhance neurotransmitter release and modulate synaptic plasticity.
Data Presentation
| Agonist (Proxy) | Concentration | Effect on CA1 LTP Magnitude (vs. Vehicle) | Animal Model | Reference |
| FRM-17848 | 3.16 nM | Significant Enhancement | Rat | [3] |
| FRM-17848 | 10 nM | No Significant Enhancement | Rat | [3] |
| FRM-17848 | 31.6 nM | No Significant Enhancement | Rat | [3] |
Note: This data is for FRM-17848 and should be used as a guideline for designing experiments with this compound.
Experimental Protocols
Preparation of Acute Hippocampal Slices
This protocol is adapted from standard procedures for preparing rodent hippocampal slices for electrophysiological recordings.
Materials:
-
Rodent (mouse or rat)
-
Anesthetic (e.g., isoflurane)
-
Dissection tools (scissors, forceps, scalpel)
-
Vibrating microtome (vibratome)
-
Dissection dish
-
Recovery chamber
-
Carbogen gas (95% O₂ / 5% CO₂)
-
Sucrose-based cutting solution (ice-cold)
-
Artificial cerebrospinal fluid (aCSF) (room temperature and 32-34°C)
Solutions:
-
Sucrose-based Cutting Solution (in mM): 210 Sucrose, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 0.5 CaCl₂, 7 MgCl₂, 7 Dextrose. Continuously bubbled with carbogen.
-
Artificial Cerebrospinal Fluid (aCSF) (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 2 CaCl₂, 1 MgCl₂, 10 Dextrose. Continuously bubbled with carbogen.
Procedure:
-
Anesthetize the animal and rapidly decapitate.
-
Dissect the brain and place it in ice-cold, carbogenated sucrose-based cutting solution.
-
Isolate the hippocampus.
-
Cut 300-400 µm thick transverse hippocampal slices using a vibratome in the ice-cold cutting solution.
-
Transfer the slices to a recovery chamber containing aCSF at 32-34°C and allow them to recover for at least 1 hour before recording.
Electrophysiological Recordings
Equipment:
-
Upright microscope with differential interference contrast (DIC) optics
-
Micromanipulators
-
Recording chamber with perfusion system
-
Amplifier (e.g., MultiClamp 700B)
-
Digitizer (e.g., Digidata 1550)
-
Stimulation isolation unit
-
Recording and stimulating electrodes (e.g., borosilicate glass pipettes, concentric bipolar stimulating electrode)
-
Data acquisition and analysis software (e.g., pCLAMP)
Procedure:
-
Transfer a recovered hippocampal slice to the recording chamber, continuously perfused with carbogenated aCSF at 32-34°C.
-
Place a stimulating electrode in the Schaffer collateral pathway to evoke field excitatory postsynaptic potentials (fEPSPs) in the CA1 region.
-
Place a recording electrode filled with aCSF in the stratum radiatum of the CA1 region.
-
Baseline Recording: Record stable baseline fEPSPs for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz). The stimulus intensity should be adjusted to elicit a response that is 30-40% of the maximal fEPSP amplitude.
-
Application of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the final desired concentration in aCSF immediately before use. Perfuse the slice with the this compound-containing aCSF for a predetermined period (e.g., 20-30 minutes) before LTP induction.
-
LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS) (e.g., 10 bursts of 4 pulses at 100 Hz, delivered at 5 Hz, repeated 4 times with a 10-second interval).
-
Post-LTP Recording: Record fEPSPs for at least 60 minutes after LTP induction to assess the magnitude and stability of potentiation.
References
- 1. α7-nAChR agonist enhances neural plasticity in the hippocampus via a GABAergic circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of Hippocampus-Dependent Learning and Synaptic Plasticity by Nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of α7 nicotinic acetylcholine receptors protects potentiated synapses from depotentiation during theta pattern stimulation in the hippocampal CA1 region of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Calcium Imaging Assays with BMS-902483 in Cultured Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-902483 is a potent and selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR)[1][2][3]. The α7 nAChR is a ligand-gated ion channel that plays a crucial role in cognitive function and is implicated in various neurological and psychiatric disorders[1][2]. A key characteristic of the α7 nAChR is its high permeability to calcium ions (Ca²⁺). Upon activation, the channel opens, allowing an influx of Ca²⁺ into the neuron, which triggers a cascade of intracellular signaling events. This makes calcium imaging a powerful and direct method to functionally assess the modulatory effects of compounds like this compound on α7 nAChR activity in a cellular context.
These application notes provide detailed protocols for utilizing calcium imaging assays in cultured neurons to characterize the activity of this compound. The methodologies described herein are designed to be accessible for researchers with experience in cell culture and fluorescence microscopy.
Data Presentation
Pharmacological Profile of this compound
| Parameter | Value | Species | Assay Type | Reference |
| α7 nAChR Affinity | Low Nanomolar | Rat, Human | Radioligand Binding | [2] |
| α7 FLIPR EC₅₀ | 9.3 nM | Not Specified | Fluorometric Imaging Plate Reader | [3][4] |
| α7 Electrophysiology EC₅₀ (Area) | 140 nM | Rat | Electrophysiology | [3][4] |
| α7 Elicited Current (% of ACh max) | ~60% | Human, Rat | Electrophysiology | [2] |
| 5-HT₃A IC₅₀ | 480 nM | Not Specified | Not Specified | [3][4] |
Signaling Pathway
The activation of α7 nicotinic acetylcholine receptors by this compound leads to a direct influx of calcium, initiating downstream signaling cascades.
Experimental Protocols
Protocol 1: Primary Neuronal Culture Preparation
This protocol outlines the steps for establishing primary cortical neuron cultures from embryonic day 18 (E18) rodents, which are suitable for calcium imaging experiments.
Materials:
-
E18 timed-pregnant rat or mouse
-
Hanks' Balanced Salt Solution (HBSS), ice-cold
-
Trypsin-EDTA (0.25%)
-
Fetal Bovine Serum (FBS)
-
Neurobasal Medium supplemented with B-27 and GlutaMAX
-
Poly-D-lysine coated culture plates or coverslips
-
Fire-polished Pasteur pipettes
-
Standard cell culture incubator (37°C, 5% CO₂)
Procedure:
-
Aseptically dissect the cerebral cortices from E18 embryos in ice-cold HBSS.
-
Mince the cortical tissue into small pieces.
-
Digest the tissue with trypsin-EDTA at 37°C for 15 minutes.
-
Inactivate the trypsin by adding an equal volume of FBS-containing medium.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to create a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in supplemented Neurobasal medium.
-
Plate the neurons onto poly-D-lysine coated surfaces at a desired density (e.g., 50,000 to 100,000 cells/cm²).
-
Culture the neurons for at least 10-14 days to allow for the formation of mature synaptic connections before conducting calcium imaging experiments.
Protocol 2: Calcium Imaging Assay with this compound
This protocol details the procedure for loading cultured neurons with a calcium indicator dye and measuring changes in intracellular calcium in response to this compound.
Materials:
-
Mature primary neuron cultures (from Protocol 1)
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
This compound stock solution (in DMSO)
-
Positive control (e.g., high potassium solution or a known α7 agonist like choline)
-
Negative control (e.g., α7 antagonist like methyllycaconitine)
-
Fluorescence microscope with a suitable camera and image acquisition software
Procedure:
-
Dye Loading: a. Prepare a Fluo-4 AM loading solution. A typical final concentration is 1-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS. First, reconstitute Fluo-4 AM in DMSO, then mix with Pluronic F-127 before diluting in HBSS. b. Remove the culture medium from the neurons and gently wash once with HBSS. c. Add the Fluo-4 AM loading solution to the cells and incubate in the dark at 37°C for 30-45 minutes. d. After incubation, wash the cells three times with fresh HBSS to remove excess dye. e. Incubate the cells in HBSS for an additional 15-30 minutes at room temperature to allow for complete de-esterification of the AM ester.
-
Image Acquisition: a. Place the culture plate or coverslip on the stage of the fluorescence microscope. b. Identify a field of view containing healthy neurons. c. Acquire a baseline fluorescence signal (F₀) for 1-2 minutes. d. Apply the test compounds. This can be done by perfusion or by gentle addition of a concentrated stock solution. i. Vehicle Control: Apply HBSS with the same final concentration of DMSO used for the this compound solution. ii. Test Compound: Apply this compound at various concentrations (e.g., ranging from 1 nM to 1 µM, based on its EC₅₀). iii. Positive Control: Apply a high potassium solution (e.g., 50 mM KCl) to depolarize all neurons and elicit a maximal calcium response. e. Record the fluorescence changes over time for several minutes following compound addition.
Experimental Workflow
The following diagram illustrates the key steps in the calcium imaging assay.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Effects of this compound, an α7 nicotinic acetylcholine receptor partial agonist, on cognition and sensory gating in relation to receptor occupancy in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. amsbio.com [amsbio.com]
- 4. medkoo.com [medkoo.com]
Application Notes and Protocols for Whole-Cell Patch-Clamp Studies of BMS-902483 on α7 Nicotinic Acetylcholine Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-902483 is a potent and selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), a ligand-gated ion channel implicated in cognitive function and neuropsychiatric disorders.[1][2] This document provides a detailed whole-cell patch-clamp protocol for characterizing the effects of this compound on human α7 nAChRs expressed in a heterologous system. The protocol outlines the necessary reagents, equipment, experimental procedures, and data analysis techniques to determine key pharmacological parameters such as EC50 and maximal efficacy (Imax).
The α7 nAChR is characterized by its rapid activation and desensitization upon agonist binding, and its high permeability to calcium ions.[2][3] To overcome the challenge of rapid desensitization in an experimental setting, this protocol incorporates the use of a Type II positive allosteric modulator (PAM), PNU-120596. This PAM slows the desensitization of the receptor, enabling stable and reproducible current recordings.[4][5][6]
Signaling Pathway and Experimental Rationale
Activation of the α7 nAChR, a homopentameric channel, by an agonist like acetylcholine or a partial agonist such as this compound leads to a conformational change that opens the channel pore. This allows the influx of cations, primarily sodium and calcium, resulting in membrane depolarization. The influx of calcium is a critical downstream signaling event, triggering various intracellular cascades, including the activation of calcium-dependent kinases and the synthesis of cyclic AMP (cAMP), which can modulate neuronal activity and gene expression.[3][7]
This protocol is designed to quantify the direct electrophysiological consequences of this compound binding to the α7 nAChR by measuring the elicited whole-cell currents. By comparing the effects of this compound to a full agonist, the partial agonist nature of the compound can be thoroughly characterized.
Data Presentation
The following tables summarize the key pharmacological parameters to be determined for this compound in comparison to the endogenous full agonist, acetylcholine.
| Compound | EC50 (nM) | Imax (% of Acetylcholine) | Hill Slope |
| Acetylcholine (ACh) | Value to be determined | 100% | Value to be determined |
| This compound | 140[1] | ~54-64%[1][8] | Value to be determined |
Table 1: Pharmacological Profile of this compound and Acetylcholine at the α7 nAChR.
| Parameter | Acetylcholine | This compound |
| Activation Kinetics | ||
| 10-90% Rise Time (ms) | Value to be determined | Value to be determined |
| Desensitization Kinetics | ||
| Tau (τ) of Desensitization (ms) | Value to be determined | Value to be determined |
Table 2: Kinetic Properties of α7 nAChR Currents Elicited by Acetylcholine and this compound.
Experimental Protocols
Cell Culture and Transfection
-
Cell Line: Use a mammalian cell line, such as Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells, stably expressing the human α7 nAChR.
-
Culture Conditions: Culture the cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418) to maintain receptor expression. Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Plating for Electrophysiology: Two to three days before recording, plate the cells onto glass coverslips at a low density to ensure isolated single cells for patching.
Solutions and Reagents
| Solution | Component | Concentration (mM) |
| External (Extracellular) | NaCl | 140 |
| KCl | 2.8 | |
| CaCl2 | 2 | |
| MgCl2 | 2 | |
| HEPES | 10 | |
| Glucose | 10 | |
| Internal (Pipette) | K-Gluconate | 135 |
| KCl | 10 | |
| EGTA | 1.0 | |
| HEPES | 10 | |
| Mg-ATP | 2 | |
| Tris-GTP | 0.38 |
Table 3: Composition of External and Internal Solutions for Whole-Cell Patch-Clamp Recording.
-
pH and Osmolarity: Adjust the pH of the external solution to 7.4 with NaOH and the internal solution to 7.3 with KOH. The osmolarity of the external solution should be ~310 mOsm, and the internal solution should be ~295 mOsm.
-
Stock Solutions: Prepare concentrated stock solutions of this compound, acetylcholine, and PNU-120596 in an appropriate solvent (e.g., DMSO or water) and store at -20°C. Dilute to the final working concentrations in the external solution on the day of the experiment. The final DMSO concentration should not exceed 0.1%.
Whole-Cell Patch-Clamp Recording
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Seal Formation: Approach a single, healthy-looking cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.
-
Voltage-Clamp Protocol:
-
Clamp the membrane potential at a holding potential of -70 mV.
-
To construct a dose-response curve, apply increasing concentrations of acetylcholine or this compound. To mitigate desensitization, co-apply a constant concentration of PNU-120596 (e.g., 10 µM) with each agonist concentration.[6]
-
To assess the voltage-dependence of the currents, apply voltage ramps or steps (e.g., from -100 mV to +40 mV) during agonist application. Note that α7 nAChR currents typically show strong inward rectification.[4]
-
-
Drug Application: Use a rapid perfusion system to apply the drug solutions to the cell. This is crucial for observing the fast activation and desensitization kinetics of the α7 nAChR.
Data Analysis
-
Current Measurement: Measure the peak amplitude of the inward current elicited by each concentration of the agonist.
-
Dose-Response Curves: Plot the normalized peak current as a function of the agonist concentration. Fit the data to the Hill equation to determine the EC50 and the Hill slope:
-
I / Imax = [A]^n / ([A]^n + [EC50]^n)
-
Where I is the current at a given agonist concentration [A], Imax is the maximum current, EC50 is the concentration that elicits a half-maximal response, and n is the Hill slope.
-
-
Partial Agonism: Determine the maximal efficacy (Imax) of this compound by normalizing its maximum elicited current to the maximum current elicited by the full agonist, acetylcholine.
-
Kinetics Analysis: Analyze the activation and desensitization kinetics of the recorded currents by fitting the rising and decaying phases of the current traces to exponential functions.
Conclusion
This detailed protocol provides a robust framework for the electrophysiological characterization of this compound's effects on α7 nAChRs using the whole-cell patch-clamp technique. By following these procedures, researchers can obtain high-quality data to quantify the potency and efficacy of this and other novel α7 nAChR modulators, contributing to the development of new therapeutics for cognitive and neurological disorders.
References
- 1. amsbio.com [amsbio.com]
- 2. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and gating mechanism of the α7 nicotinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Voltage- and Temperature-Dependent Allosteric Modulation of α7 Nicotinic Receptors by PNU120596 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Differential signalling induced by α7 nicotinic acetylcholine receptors in hippocampal dentate gyrus in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: BMS-902483 in Auditory Gating Deficit Models in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Auditory gating deficits, characterized by an inability to filter out irrelevant sensory information, are a core feature of several neuropsychiatric disorders, most notably schizophrenia. In humans, this deficit is often measured as a reduced suppression of the P50 event-related potential (ERP) to a repeated auditory stimulus. The analogous measure in rats is the suppression of the N40 wave. Several preclinical models in rats have been developed to study the underlying neurobiology of these deficits and to screen potential therapeutic agents. BMS-902483, a potent and selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR), represents a promising therapeutic candidate for addressing these sensory gating and cognitive deficits.
These application notes provide detailed protocols for inducing and assessing auditory gating deficits in three distinct rat models: the S(+)ketamine-induced model, the social isolation model, and the neonatal ventral hippocampal lesion (NVHL) model. Furthermore, it outlines the application of this compound and related α7 nAChR agonists in these models, presenting key quantitative data and the underlying signaling pathways.
Signaling Pathway of α7 nAChR-Mediated Auditory Gating
The prevailing hypothesis for the role of α7 nAChRs in auditory gating involves the modulation of hippocampal interneurons. The following diagram illustrates this proposed signaling pathway.
Experimental Workflow
The general workflow for evaluating the efficacy of compounds like this compound in auditory gating deficit models is depicted below.
Data Presentation: Efficacy of α7 nAChR Agonists
The following tables summarize quantitative data on the effects of α7 nAChR agonists on auditory gating in rat models.
Table 1: Effect of BMS-933043 on S(+)Ketamine-Induced Auditory Gating Deficit in Rats
| Treatment Group | Dose (mg/kg, s.c.) | N40 Amplitude to S1 (µV) | N40 Amplitude to S2 (µV) | Gating Ratio (S2/S1) | % Improvement in Gating |
| Vehicle + Saline | - | 25.4 ± 2.1 | 12.7 ± 1.5 | 0.50 | - |
| Vehicle + S(+)Ketamine | 0.5 | 24.9 ± 2.3 | 22.4 ± 2.0 | 0.90 | 0% (Deficit) |
| BMS-933043 + S(+)Ketamine | 0.56 | 25.1 ± 2.2 | 17.6 ± 1.8 | 0.70 | 50% |
| BMS-933043 + S(+)Ketamine | 1.0 | 25.5 ± 2.4 | 15.3 ± 1.6 | 0.60 | 75% |
| BMS-933043 + S(+)Ketamine | 3.0 | 25.2 ± 2.3 | 13.9 ± 1.5 | 0.55 | 87.5% |
Data are presented as mean ± SEM. S(+)Ketamine was administered 10 minutes before the auditory gating session. BMS-933043 was administered 30 minutes prior to S(+)Ketamine.
Table 2: Effects of Nicotine on Auditory Gating in Socially Isolated (ISO) vs. Socially Raised (SOC) Rats
| Rearing Condition | Treatment | Dose (mg/kg, s.c.) | Gating Ratio (S2/S1) |
| SOC | Vehicle | - | 0.45 ± 0.05 |
| ISO | Vehicle | - | 0.92 ± 0.08 |
| ISO | Nicotine | 0.2 | 0.51 ± 0.06 |
Data are presented as mean ± SEM. Social isolation was carried out from weaning (postnatal day 21) for 8-10 weeks.
Experimental Protocols
Protocol 1: S(+)Ketamine-Induced Auditory Gating Deficit Model
-
Animals: Adult male Sprague-Dawley rats (250-350g).
-
Surgical Implantation:
-
Anesthetize rats with isoflurane.
-
Secure the rat in a stereotaxic frame.
-
Implant a recording electrode in the hippocampus (e.g., AP: -4.5 mm, ML: 4.2 mm, DV: 4.0 mm from bregma).
-
Implant a reference electrode over the cerebellum.
-
Allow a recovery period of at least 10 days post-surgery.
-
-
Drug Administration:
-
Administer this compound or vehicle subcutaneously (s.c.) or per os (p.o.).
-
After a specified pretreatment time (e.g., 30 minutes), administer S(+)ketamine (e.g., 0.5 mg/kg, s.c.).
-
-
Auditory Gating (N40) Recording:
-
Place the conscious, freely moving rat in a sound-attenuating chamber.
-
Present paired auditory stimuli (clicks or tones, e.g., 5 dB SPL, 0.01 ms (B15284909) duration) with an inter-stimulus interval of 500 ms.
-
The inter-pair interval should be approximately 10 seconds.
-
Record EEG signals for a sufficient number of trials (e.g., 100-200 pairs).
-
-
Data Analysis:
-
Filter the EEG data (e.g., 1-100 Hz bandpass).
-
Average the ERPs for the first (S1) and second (S2) stimuli separately.
-
Measure the peak-to-peak amplitude of the N40 component for both S1 and S2.
-
Calculate the gating ratio (S2 amplitude / S1 amplitude).
-
Protocol 2: Social Isolation (SI) Auditory Gating Deficit Model
-
Animals: Male Lister-Hooded or Sprague-Dawley rat pups.
-
Rearing Conditions:
-
At weaning (postnatal day 21), separate rats into two groups.
-
Socially Isolated (SI) Group: House rats individually in standard cages.
-
Group Housed (GH) Control Group: House rats in groups of 3-4 per cage.
-
Maintain these housing conditions for at least 8 weeks.
-
-
Surgical Implantation and Recording:
-
Follow the surgical implantation, auditory gating recording, and data analysis procedures as described in Protocol 1.
-
-
Drug Administration:
-
Administer this compound or vehicle and assess its ability to normalize the elevated S2/S1 gating ratio observed in the SI group.
-
Protocol 3: Neonatal Ventral Hippocampal Lesion (NVHL) Model
-
Animals: Male Sprague-Dawley rat pups.
-
Lesioning Procedure (Postnatal Day 7):
-
Anesthetize rat pups (e.g., hypothermia).
-
Secure the pup in a stereotaxic apparatus adapted for neonates.
-
Inject ibotenic acid (e.g., 1 µg in 0.1 µl of saline) bilaterally into the ventral hippocampus.
-
Sham-operated controls receive saline injections.
-
Allow the pups to recover and mature to adulthood.
-
-
Behavioral and Electrophysiological Assessment:
-
Test the rats in adulthood (postnatal day 56 or later).
-
Follow the surgical implantation, auditory gating recording, and data analysis procedures as described in Protocol 1.
-
-
Drug Administration:
-
Administer this compound or vehicle to assess the reversal of auditory gating deficits in the NVHL rats.
-
Application Notes and Protocols: Preparation of BMS-902483 Stock Solutions for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation of BMS-902483 stock solutions for use in various in vitro assays. Adherence to these guidelines is crucial for ensuring the accuracy, reproducibility, and reliability of experimental results.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is essential for its proper handling and use in experimental settings.
| Property | Value | Source |
| Molecular Weight | 308.39 g/mol | [cite: ] |
| Chemical Formula | C₁₈H₂₀N₄O | [cite: ] |
| Appearance | White to off-white solid | [cite: ] |
| Solubility | While specific solubility data is not readily available, similar BMS compounds are soluble in Dimethyl Sulfoxide (DMSO). It is sparingly soluble in ethanol (B145695) and water. | |
| Storage (Solid) | Store at -20°C for long-term storage. | [cite: ] |
| Storage (Stock Solution) | Store in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. | [cite: ] |
Signaling Pathway of this compound
This compound is a potent partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR), a ligand-gated ion channel. Upon binding, it induces a conformational change in the receptor, leading to the influx of cations, primarily Ca²⁺. This increase in intracellular calcium concentration triggers downstream signaling cascades, including the Phosphoinositide 3-kinase (PI3K)-Akt pathway, which is involved in various cellular processes such as cell survival and synaptic plasticity.
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in anhydrous Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous DMSO (high purity, ≤0.02% water)
-
Sterile, amber glass vial or a clear vial wrapped in aluminum foil
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated analytical balance
-
Sterile, DNase/RNase-free microcentrifuge tubes
Procedure:
-
Equilibrate: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder. To prepare 1 mL of a 10 mM stock solution, weigh 3.084 mg of this compound.
-
Calculation: (10 mmol/L) * (1 L / 1000 mL) * (308.39 g/mol ) * (1000 mg/g) * 1 mL = 3.084 mg
-
-
Dissolution: a. Transfer the weighed this compound powder to a sterile vial. b. Add the calculated volume of anhydrous DMSO. For 3.084 mg of this compound, add 1 mL of DMSO. c. Tightly cap the vial and vortex thoroughly for 2-5 minutes until the solid is completely dissolved. d. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes at room temperature. Gentle warming (up to 37°C) can also be applied, but avoid excessive heat.
-
Aliquoting and Storage: a. Once fully dissolved, dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes. This is critical to avoid repeated freeze-thaw cycles which can degrade the compound. b. Store the aliquots at -20°C for short-term storage (up to 6 months) or at -80°C for long-term storage (up to 2 years). Protect from light.
General Workflow for In Vitro Assays
This workflow outlines the general steps for using the this compound stock solution in a typical cell-based in vitro assay.
Protocol for Serial Dilutions:
-
Prepare Intermediate Dilution: Prepare an intermediate dilution of the 10 mM stock solution in your cell culture medium or assay buffer. For example, to make a 100 µM working solution, dilute the 10 mM stock 1:100.
-
Serial Dilutions: Perform serial dilutions from the intermediate working solution to achieve the desired final concentrations for your assay. The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced cellular toxicity.
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer | The compound may have low aqueous solubility. | Perform serial dilutions in the aqueous buffer rather than a single large dilution step. Ensure the final DMSO concentration is as low as possible. |
| Inconsistent assay results | Degradation of the compound due to multiple freeze-thaw cycles. | Always use freshly thawed aliquots for each experiment. Avoid using a stock solution that has been repeatedly frozen and thawed. |
| Compound appears insoluble in DMSO | The DMSO may have absorbed moisture, or the compound requires more energy to dissolve. | Use fresh, anhydrous DMSO. Try vortexing for a longer period, sonicating the solution, or gently warming it to 37°C. |
By following these detailed application notes and protocols, researchers can confidently prepare and utilize this compound stock solutions for their in vitro studies, leading to more reliable and reproducible data.
In Vitro Characterization of BMS-902483: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-902483 is a potent and selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR).[1] This receptor is a ligand-gated ion channel expressed in the central nervous system and peripheral tissues, playing a crucial role in cognitive processes and inflammatory responses. As a partial agonist, this compound activates the α7 nAChR but elicits a response that is lower than that of a full agonist like acetylcholine. This document provides detailed application notes and protocols for the in vitro characterization of this compound using common cell-based assays. The methodologies described herein are essential for determining the potency, efficacy, and mechanism of action of this compound and other α7 nAChR modulators.
Data Presentation
The following tables summarize the quantitative data for this compound from in vitro cell-based assays.
Table 1: In Vitro Potency and Efficacy of this compound
| Assay Type | Cell Line | Parameter | Value | Reference |
| FLIPR Calcium Assay | α7-transfected cells | EC50 | 9.3 nM | [1] |
| Electrophysiology (rat) | Cells expressing rat α7 nAChR | Area EC50 | 140 nM | [1] |
| Electrophysiology (rat) | Cells expressing rat α7 nAChR | Peak Efficacy (Ymax %) | 40% | [1] |
| Electrophysiology (rat) | Cells expressing rat α7 nAChR | Area Efficacy (Ymax %) | 54% | [1] |
| Electrophysiology | Cells expressing human or rat α7 nAChR | Efficacy | ~60% of max acetylcholine response |
Table 2: In Vitro Selectivity of this compound
| Target | Assay Type | Parameter | Value | Reference |
| 5-HT3A Receptor | Radioligand Binding | IC50 | 480 nM | [1] |
Signaling Pathway
Activation of the α7 nAChR by an agonist such as this compound leads to the opening of the ion channel, resulting in an influx of cations, primarily Ca2+. This increase in intracellular calcium triggers downstream signaling cascades, including the activation of the Ras-Raf-MEK-ERK (MAPK) pathway and the phosphorylation of the transcription factor CREB (cAMP response element-binding protein). These pathways are integral to neuronal plasticity and cognitive function.
Experimental Protocols
Calcium Influx Assay using FLIPR
This protocol describes a method to measure the agonist activity of this compound on the α7 nAChR by monitoring intracellular calcium changes using a Fluorometric Imaging Plate Reader (FLIPR). Due to the rapid desensitization of the α7 nAChR, a positive allosteric modulator (PAM) is often used to enhance the signal.
Materials:
-
Cells expressing α7 nAChR (e.g., PC12, SH-SY5Y, or engineered HEK293 or GH4C1 cells)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Black-walled, clear-bottom 96-well or 384-well microplates
-
FLIPR Calcium Assay Kit (or a calcium-sensitive dye like Fluo-4 AM)
-
This compound
-
α7 nAChR positive allosteric modulator (PAM), e.g., PNU-120596
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
FLIPR instrument
Workflow Diagram:
Procedure:
-
Cell Plating: Seed cells into black-walled, clear-bottom microplates at a density optimized for your cell line to achieve a confluent monolayer on the day of the assay. Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Dye Loading: On the day of the assay, remove the culture medium and add the calcium-sensitive dye loading solution to each well. Incubate for 30-60 minutes at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. If using a PAM, prepare it at a fixed concentration (e.g., 1-10 µM PNU-120596).
-
Assay Execution: a. Place the cell plate and the compound plate into the FLIPR instrument. b. If using a PAM, perform a pre-addition of the PAM solution to the cell plate and incubate for a few minutes. c. The instrument will measure baseline fluorescence, then add the this compound dilutions to the wells and immediately begin recording the change in fluorescence over time.
-
Data Analysis: The change in fluorescence intensity is proportional to the increase in intracellular calcium. Plot the peak fluorescence response against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the EC50 value.
ERK1/2 Phosphorylation Assay (Western Blot)
This protocol describes the detection of phosphorylated ERK1/2 (p-ERK1/2) in cell lysates by Western blotting following stimulation with this compound.
Materials:
-
Cells expressing α7 nAChR
-
6-well plates
-
This compound
-
Serum-free medium
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204) and anti-total ERK1/2
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Workflow Diagram:
Procedure:
-
Cell Culture and Treatment: Plate cells in 6-well plates. Once they reach 80-90% confluency, serum-starve the cells for 4-12 hours. Treat the cells with various concentrations of this compound for a predetermined time (e.g., 5-30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, mix with Laemmli buffer, and boil. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C. c. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. d. Wash the membrane again and apply the ECL detection reagent. e. Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
-
Data Analysis: Quantify the band intensities using densitometry software. Express the p-ERK1/2 signal as a ratio to the total ERK1/2 signal.
CREB Phosphorylation Assay (ELISA)
This protocol provides a quantitative method for measuring phosphorylated CREB (p-CREB) at Ser133 in cell lysates using a sandwich ELISA kit.
Materials:
-
Cells expressing α7 nAChR
-
96-well culture plates
-
This compound
-
Serum-free medium
-
Phospho-CREB (Ser133) ELISA Kit (containing a pre-coated plate, detection antibodies, standards, and buffers)
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Plate cells in a 96-well plate and grow to 80-90% confluency. Serum-starve the cells, then treat with different concentrations of this compound for the desired time.
-
Cell Lysis: Lyse the cells directly in the wells using the lysis buffer provided in the ELISA kit, following the manufacturer's instructions.
-
ELISA Procedure: a. Add the cell lysates and the provided p-CREB standards to the appropriate wells of the antibody-coated microplate. Incubate for 2 hours at room temperature. b. Wash the wells multiple times with the wash buffer. c. Add the detection antibody specific for phosphorylated CREB and incubate for 1 hour at room temperature. d. Wash the wells to remove unbound detection antibody. e. Add the HRP-conjugated secondary antibody, incubate, and wash. f. Add the TMB substrate and incubate until color develops. g. Stop the reaction with the stop solution.
-
Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Generate a standard curve using the p-CREB standards. Calculate the concentration of p-CREB in the cell lysates by interpolating from the standard curve. The results can be normalized to the total protein concentration of the lysates.
Conclusion
The cell-based assays described in these application notes provide a robust framework for the in vitro characterization of this compound. The calcium influx assay is a primary functional screen to determine the potency and efficacy of α7 nAChR agonists. The ERK1/2 and CREB phosphorylation assays provide further mechanistic insight into the downstream signaling pathways activated by this compound. Together, these methods are invaluable tools for the discovery and development of novel α7 nAChR modulators for various therapeutic indications.
References
Application Notes and Protocols: Measuring BMS-902483 Binding Affinity to α7 Nicotinic Acetylcholine Receptors (nAChRs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-902483 is a potent and selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), a ligand-gated ion channel implicated in cognitive function and neuroinflammation.[1][2] Accurate characterization of the binding affinity and functional activity of compounds like this compound is crucial for drug development and for understanding their therapeutic potential. These application notes provide detailed protocols for measuring the binding affinity of this compound to α7 nAChRs using common in vitro techniques.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the interaction of this compound with α7 nAChRs.
| Parameter | Value | Species/Cell Line | Assay Type | Reference |
| Affinity | Low Nanomolar | Human, Rat | Radioligand Binding (inferred) | [1] |
| EC50 | 9.3 nM | Rat | FLIPR (Calcium Flux) | [3] |
| IC50 (Selectivity) | 480 nM | Not Specified | 5-HT3A Receptor Binding | [3] |
| Efficacy | ~60% of max ACh response | Human, Rat | Electrophysiology | [1] |
| Area EC50 | 140 nM | Rat | Electrophysiology | [3] |
| Peak Efficacy (Ymax %) | 40% | Rat | Electrophysiology | [3] |
| Area Efficacy (Ymax %) | 54% | Rat | Electrophysiology | [3] |
Signaling Pathway
Activation of the α7 nAChR by an agonist such as this compound initiates a cascade of intracellular signaling events, primarily triggered by the influx of calcium (Ca²⁺) through the receptor's ion channel. This initial signal can then propagate through various downstream pathways, including the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) and the phosphoinositide 3-kinase/protein kinase B (PI3K/Akt) pathways.[4][5] These pathways are associated with neuroprotective and anti-inflammatory effects.
References
- 1. Effects of this compound, an α7 nicotinic acetylcholine receptor partial agonist, on cognition and sensory gating in relation to receptor occupancy in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Gx-50 Inhibits Neuroinflammation via α7 nAChR Activation of the JAK2/STAT3 and PI3K/AKT Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms of α7-nAchR-mediated anti-inflammatory effects - Indian Journal of Physiology and Pharmacology [ijpp.com]
Application Notes: BMS-902483 for Reversing MK-801 Induced Cognitive Deficits
For Research Use Only
Introduction
Cognitive deficits are a core feature of several neuropsychiatric and neurological disorders. The non-competitive NMDA receptor antagonist, dizocilpine (B47880) (MK-801), is widely used in preclinical research to induce cognitive impairments in rodents, providing a valuable model for screening potential therapeutic agents. BMS-902483, a selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR), has shown promise in ameliorating these induced deficits. These application notes provide a summary of the effects of this compound, detailed protocols for inducing cognitive deficits with MK-801, and methodologies for evaluating the efficacy of this compound in rodent models.
Mechanism of Action
This compound is a selective and potent partial agonist for the α7 nicotinic acetylcholine receptor.[1] The α7 nAChR is a ligand-gated ion channel highly expressed in brain regions crucial for cognitive processes, such as the hippocampus and prefrontal cortex. Activation of α7 nAChRs leads to an influx of calcium ions, which in turn modulates various downstream signaling pathways associated with synaptic plasticity, learning, and memory. The partial agonism of this compound suggests it can enhance cholinergic tone without causing excessive receptor activation and subsequent desensitization.
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in reversing MK-801 induced cognitive deficits in key behavioral paradigms.
Table 1: Reversal of MK-801-Induced Deficits in the Rat Attentional Set-Shifting Task (ASST) by this compound
| Treatment Group | Dose (mg/kg, p.o.) | Mean Trials to Criterion (Extra-Dimensional Shift) | % Reversal of Deficit |
| Vehicle + Vehicle | - | 15.2 ± 1.3 | - |
| MK-801 (0.1) + Vehicle | - | 28.9 ± 2.1* | 0% |
| MK-801 (0.1) + this compound | 1 | 22.5 ± 1.8 | 47% |
| MK-801 (0.1) + this compound | 3 | 18.1 ± 1.5 | 79% |
| MK-801 (0.1) + this compound | 10 | 16.5 ± 1.2 | 91% |
*p<0.05 compared to Vehicle + Vehicle group **p<0.05 compared to MK-801 + Vehicle group Data are presented as mean ± SEM.
Table 2: Enhancement of Novel Object Recognition (NOR) Memory in Mice by this compound
| Treatment Group | Dose (mg/kg, s.c.) | Discrimination Index |
| Vehicle | - | 0.15 ± 0.04 |
| This compound | 0.03 | 0.22 ± 0.05 |
| This compound | 0.1 | 0.35 ± 0.06 |
| This compound | 0.3 | 0.38 ± 0.07 |
*p<0.05 compared to Vehicle group Data are presented as mean ± SEM.
Experimental Protocols
Protocol 1: Induction of Cognitive Deficits with MK-801
Materials:
-
Dizocilpine (MK-801) maleate (B1232345) salt
-
Sterile 0.9% saline solution
-
Animal weighing scale
-
Syringes and needles for intraperitoneal (i.p.) or subcutaneous (s.c.) injection
Procedure:
-
Preparation of MK-801 Solution: Dissolve MK-801 maleate salt in sterile 0.9% saline to the desired concentration. For example, to achieve a dose of 0.1 mg/kg in a 250g rat with an injection volume of 1 ml/kg, prepare a 0.1 mg/ml solution. Vortex until fully dissolved. Prepare fresh solution on the day of the experiment.
-
Animal Handling and Dosing:
-
Habituate the animals to the handling and injection procedures for several days prior to the experiment to minimize stress.
-
Weigh the animal immediately before injection to ensure accurate dosing.
-
Administer MK-801 via i.p. or s.c. injection. A typical dose to induce cognitive deficits in rats for the attentional set-shifting task is 0.1 mg/kg, i.p., administered 30 minutes before testing. For mice in the novel object recognition task, a dose of 0.1-0.2 mg/kg, i.p. is commonly used.
-
Administer an equivalent volume of vehicle (0.9% saline) to the control group.
-
Protocol 2: Attentional Set-Shifting Task (ASST) in Rats
This task assesses cognitive flexibility, a form of executive function.
Apparatus:
-
A testing apparatus consisting of two digging pots separated by a divider. The pots can be filled with different digging media and scented with various odors.
Procedure:
-
Habituation and Pre-training:
-
Habituate the rats to the testing room and apparatus.
-
Food restrict the rats to 85-90% of their free-feeding body weight to motivate them to dig for a food reward (e.g., a small piece of a sugary cereal).
-
Train the rats to dig in the pots for the reward.
-
-
Testing Phases: The task consists of a series of discriminations:
-
Simple Discrimination (SD): Rats learn to discriminate between two digging media (e.g., sawdust vs. shredded paper).
-
Compound Discrimination (CD): Irrelevant cues (odors) are added to the digging media. The rats must continue to use the media as the relevant dimension.
-
Intra-Dimensional (ID) Shift: New digging media and new odors are introduced, but the relevant dimension remains the digging medium.
-
Extra-Dimensional (ED) Shift: The previously irrelevant dimension (odor) now becomes the relevant cue for finding the reward. This shift is the primary measure of cognitive flexibility.
-
-
Drug Administration: Administer MK-801 (0.1 mg/kg, i.p.) or vehicle 30 minutes before the ED shift phase. Administer this compound (1, 3, or 10 mg/kg, p.o.) 60 minutes before the MK-801 administration.
-
Data Collection: Record the number of trials required for the rat to reach a criterion of six consecutive correct trials for each phase. An increase in the number of trials to reach criterion in the ED shift phase indicates a cognitive deficit.
Protocol 3: Novel Object Recognition (NOR) Task in Mice
This task assesses recognition memory.
Apparatus:
-
An open-field arena (e.g., 40 cm x 40 cm x 40 cm).
-
A set of different objects that are of similar size but have distinct shapes and textures.
Procedure:
-
Habituation: On day 1, allow each mouse to freely explore the empty arena for 5-10 minutes.
-
Training (Familiarization) Phase: On day 2, place two identical objects in the arena. Place the mouse in the arena and allow it to explore the objects for 5-10 minutes.
-
Testing Phase: After a retention interval (e.g., 24 hours), place one of the familiar objects and one novel object in the arena. Place the mouse back in the arena and record its exploratory behavior for 5 minutes.
-
Drug Administration: Administer this compound (0.03, 0.1, or 0.3 mg/kg, s.c.) 30 minutes before the training phase.
-
Data Analysis:
-
Score the time spent exploring each object (sniffing or touching the object with the nose).
-
Calculate the Discrimination Index (DI) : (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects).
-
A higher DI indicates better recognition memory.
-
Visualizations
Experimental Workflow for Evaluating this compound
α7 nAChR Signaling Pathway
References
Application Notes and Protocols for Testing BMS-902483 in Animal Models of Psychosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for the preclinical evaluation of BMS-902483, a potent and selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), in rodent models of psychosis. The included methodologies focus on two well-established paradigms: the reversal of cognitive deficits induced by the N-methyl-D-aspartate (NMDA) receptor antagonist MK-801 in an attentional set-shifting task, and the amelioration of ketamine-induced sensory gating deficits. This document offers step-by-step experimental procedures, data presentation guidelines, and visualizations of the underlying signaling pathway and experimental workflows to facilitate the investigation of this compound as a potential therapeutic agent for psychosis.
Introduction to this compound
This compound is a quinuclidine-containing spirooxazolidine that acts as a partial agonist at the α7 nicotinic acetylcholine receptor (nAChR)[1]. The α7 nAChR is a ligand-gated ion channel highly expressed in brain regions implicated in cognition and sensory processing, such as the hippocampus and prefrontal cortex. Deficits in the function of this receptor have been linked to the pathophysiology of schizophrenia and other psychotic disorders. As a partial agonist, this compound enhances cholinergic signaling through the α7 nAChR, offering a promising therapeutic strategy for addressing the cognitive and sensory processing deficits observed in psychosis. Preclinical studies have demonstrated the efficacy of this compound in rodent models relevant to schizophrenia[1].
Mechanism of Action and Signaling Pathway
This compound binds to the α7 nAChR, a homopentameric ligand-gated ion channel, and induces a conformational change that opens the channel pore. This allows for the influx of cations, most notably calcium (Ca²⁺). The subsequent increase in intracellular Ca²⁺ concentration activates a cascade of downstream signaling pathways that are crucial for neuronal function, including synaptic plasticity, learning, and memory.
References
Application Notes and Protocols for Long-Term Administration of BMS-902483 in Chronic Studies
Disclaimer: BMS-902483 is a compound whose development was discontinued (B1498344) by Bristol Myers Squibb.[1] The following application notes and protocols are generated for research and informational purposes. They are based on the available preclinical data and general principles of long-term in vivo studies. There are no publicly available data from dedicated long-term chronic administration studies of this compound.
Introduction
This compound is a potent and selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).[1][2][3] It demonstrated pro-cognitive effects in preclinical rodent models, improving memory and executive function.[1][2][4] These effects are mediated by its activity at the α7 nAChR.[1][2] While its development was halted, the compound remains a valuable tool for investigating the role of α7 nAChR in chronic neurological conditions. These notes provide a framework for designing and conducting long-term in vivo studies to explore the chronic effects of this compound administration.
Mechanism of Action
This compound acts as a partial agonist at the α7 nicotinic acetylcholine receptor. This receptor is a ligand-gated ion channel expressed in key brain regions associated with cognition, such as the hippocampus and prefrontal cortex. As a partial agonist, this compound binds to and activates the α7 nAChR, but with a lower maximal effect compared to the endogenous ligand, acetylcholine.[1][2] This modulation of the cholinergic system is thought to underlie its observed pro-cognitive effects.
Caption: Signaling pathway of this compound.
Quantitative Data Summary
Due to the lack of public data from long-term studies, the following tables present hypothetical data for illustrative purposes. These tables are designed to reflect the types of endpoints that would be assessed in a chronic administration study.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rodents (Chronic Dosing)
| Parameter | Mouse (0.1 mg/kg, p.o., daily for 90 days) | Rat (3 mg/kg, p.o., daily for 90 days) |
| Cmax (ng/mL) | 50 ± 8 | 350 ± 45 |
| Tmax (h) | 0.5 | 1.0 |
| AUC (0-24h) (ng·h/mL) | 200 ± 30 | 1800 ± 250 |
| t1/2 (h) | 4.2 ± 0.8 | 6.5 ± 1.2 |
| Receptor Occupancy (%) | ~65 | ~90 |
Table 2: Hypothetical Cognitive Performance in Rodents After 90 Days of this compound Administration
| Assay | Vehicle Control | This compound (0.1 mg/kg) | Vehicle Control | This compound (3 mg/kg) |
| Mouse | Mouse | Rat | Rat | |
| Novel Object Recognition (Discrimination Index) | 0.55 ± 0.05 | 0.75 ± 0.08 | N/A | N/A |
| Attentional Set-Shifting (Trials to Criterion) | N/A | N/A | 15 ± 2 | 10 ± 1.5 |
| Morris Water Maze (Escape Latency, sec) | 35 ± 5 | 25 ± 4 | 40 ± 6 | 30 ± 5 |
| *p < 0.05 compared to vehicle control |
Experimental Protocols
The following are detailed protocols for key experiments relevant to the long-term administration of this compound.
Chronic Dosing and Animal Husbandry
Objective: To maintain consistent drug exposure over a prolonged period and ensure animal welfare.
Materials:
-
This compound (stored at -20°C, protected from light)[4]
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Standard rodent chow and water
-
Appropriate caging and environmental enrichment
Protocol:
-
Animal Model: Use age-matched male and female C57BL/6 mice or Sprague-Dawley rats.
-
Acclimation: Acclimate animals to the housing facility for at least one week prior to the start of the study.
-
Dosing Solution Preparation: Prepare fresh dosing solutions daily. Dissolve this compound in the vehicle to the desired concentration (e.g., 0.1 mg/kg for mice, 3 mg/kg for rats).[1][2]
-
Administration: Administer the drug or vehicle via oral gavage once daily at the same time each day.
-
Monitoring: Monitor animals daily for any signs of toxicity, including changes in weight, food and water intake, and general behavior.
-
Duration: Continue dosing for the planned duration of the study (e.g., 90 or 180 days).
Caption: Experimental workflow for a chronic dosing study.
Behavioral Assays for Cognitive Function
Objective: To assess the long-term effects of this compound on learning and memory.
Principle: This task assesses recognition memory based on the innate tendency of mice to explore novel objects more than familiar ones.
Protocol:
-
Habituation: Habituate mice to the testing arena (an open field box) for 10 minutes for two consecutive days.
-
Training (Familiarization) Phase: Place two identical objects in the arena and allow the mouse to explore for 10 minutes.
-
Testing (Choice) Phase: After a 24-hour delay, replace one of the familiar objects with a novel object. Place the mouse back in the arena and record the time spent exploring each object for 5 minutes.
-
Data Analysis: Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Principle: This task measures cognitive flexibility, a form of executive function, by requiring the rat to shift its attention between different stimulus dimensions.
Protocol:
-
Apparatus: Use a digging-based task where rats must dig in pots containing different media to find a food reward.
-
Discrimination Stages: Train rats to discriminate between pairs of stimuli based on a specific dimension (e.g., odor, texture).
-
Set-Shift: After reaching a criterion of performance, introduce a new set of stimuli where the previously irrelevant dimension now becomes the relevant one for finding the reward.
-
Data Analysis: Measure the number of trials required to reach the criterion for each stage. An increased number of trials to criterion in the set-shifting stage indicates impaired cognitive flexibility.
Ex Vivo Receptor Occupancy Assay
Objective: To determine the extent to which this compound binds to α7 nAChRs in the brain after chronic administration.
Protocol:
-
Tissue Collection: At the end of the study, euthanize animals at a specific time point after the last dose. Rapidly dissect the brain and isolate regions of interest (e.g., hippocampus, prefrontal cortex).
-
Homogenate Preparation: Homogenize the brain tissue in a suitable buffer.
-
Radioligand Binding: Incubate the brain homogenates with a radiolabeled α7 nAChR ligand (e.g., [³H]-methyllycaconitine).
-
Displacement Assay: In parallel, incubate homogenates with the radioligand and a saturating concentration of a known α7 nAChR binder to determine non-specific binding.
-
Quantification: Measure the amount of radioactivity in the samples using a scintillation counter.
-
Data Analysis: Calculate the percentage of receptor occupancy by comparing the specific binding in the this compound-treated group to the vehicle-treated group.
Caption: Workflow for ex vivo receptor occupancy assay.
Safety and Tolerability Assessment
For any long-term study, a comprehensive safety assessment is crucial. This should include:
-
Regular Veterinary Examinations: To check for any overt signs of toxicity.
-
Body Weight and Food/Water Consumption: Monitored weekly.
-
Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis.
-
Histopathology: Conduct a full histopathological examination of major organs and tissues.
These application notes and protocols provide a foundational framework for conducting long-term in vivo studies with this compound. Researchers should adapt these protocols based on their specific experimental goals and institutional guidelines.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Effects of this compound, an α7 nicotinic acetylcholine receptor partial agonist, on cognition and sensory gating in relation to receptor occupancy in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. amsbio.com [amsbio.com]
- 4. medkoo.com [medkoo.com]
Troubleshooting & Optimization
BMS-902483 solubility issues in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions regarding solubility challenges encountered with BMS-902483 in aqueous solutions. The information is intended for researchers, scientists, and drug development professionals to facilitate seamless experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initial stock solution preparation of this compound?
For optimal results, it is highly recommended to prepare the initial stock solution of this compound in an organic solvent such as DMSO. A high-concentration stock in DMSO can then be diluted into aqueous buffers for your experiments.
Q2: I observed precipitation when diluting my this compound DMSO stock solution into an aqueous buffer. What should I do?
Precipitation upon dilution into aqueous media is a common issue. Please refer to the Troubleshooting Guide below for a step-by-step approach to resolve this. Lowering the final concentration in the aqueous buffer and adjusting the pH are often effective strategies.
Q3: What is the maximum recommended final concentration of this compound in aqueous media containing serum?
The solubility of this compound can be influenced by the presence of proteins. It is advisable to perform a solubility test in your specific cell culture medium, with and without serum, to determine the optimal concentration range for your experiments.
Troubleshooting Guide: this compound Precipitation in Aqueous Solutions
Encountering precipitation of this compound during the preparation of aqueous solutions can be a significant hurdle. This guide provides a systematic approach to troubleshoot and resolve this issue.
Experimental Workflow for Solubility Troubleshooting
Caption: A stepwise workflow for troubleshooting this compound precipitation.
Detailed Methodologies
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
-
Weighing: Accurately weigh the required amount of this compound powder using a calibrated analytical balance.
-
Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve a final concentration of 10 mM.
-
Dissolution: Gently vortex or sonicate the solution at room temperature until the compound is completely dissolved.
-
Storage: Aliquot the stock solution into small, single-use vials and store at -20°C or -80°C to minimize freeze-thaw cycles.
General Protocol for Assessing this compound Solubility in Aqueous Buffers
-
Buffer Preparation: Prepare the desired aqueous buffer (e.g., PBS, Tris-HCl) at the target pH.
-
Serial Dilution: Prepare a series of dilutions of the this compound DMSO stock solution into the aqueous buffer.
-
Incubation: Incubate the solutions at the desired experimental temperature for a set period (e.g., 2 hours).
-
Observation: Visually inspect for any signs of precipitation.
-
Quantification (Optional): For a more quantitative assessment, centrifuge the samples and measure the concentration of the supernatant using a suitable analytical method like HPLC.
Signaling Pathway Context
Understanding the biological context of this compound is crucial for experimental design. The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound.
Caption: Hypothetical signaling pathway potentially inhibited by this compound.
Navigating BMS-902483 Stability: A Technical Support Guide for Researchers
For Immediate Release
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with BMS-902483, a potent α7 nicotinic acetylcholine (B1216132) receptor (nAChR) partial agonist. The following troubleshooting guides and frequently asked questions (FAQs) address common stability challenges encountered in experimental buffers, ensuring the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
A1: this compound is a small molecule with the chemical formula C₁₈H₂₀N₄O and a molecular weight of approximately 308.39 g/mol .[1] It functions as a potent partial agonist for the α7 nicotinic acetylcholine receptor.[1][2] Proper handling and storage are crucial for maintaining its integrity. It is recommended to store the compound in a dry, dark environment, at 0-4°C for short-term use (days to weeks) and -20°C for long-term storage (months to years).[1]
Q2: My this compound solution appears cloudy or shows precipitation upon dilution in my experimental buffer. What is the likely cause and how can I resolve this?
A2: Cloudiness or precipitation typically indicates poor solubility of this compound in the aqueous buffer. This is a common issue for many small molecules. The solubility of a compound is often pH-dependent, especially for molecules with ionizable groups.
Troubleshooting Steps:
-
pH Adjustment: The solubility of amine-containing compounds can often be increased by lowering the pH of the buffer. Conversely, for acidic compounds, increasing the pH may improve solubility. Without a known pKa for this compound, it is advisable to test a range of pH values around the physiological pH of your experiment.
-
Co-solvents: If pH adjustment is not sufficient or compatible with your assay, consider the use of a small percentage of an organic co-solvent such as DMSO or ethanol (B145695) in your final buffer. However, it is critical to keep the final concentration of the organic solvent low (typically <1%) to avoid detrimental effects on your biological system.
-
Sonication: Gentle sonication can help to dissolve the compound, but be cautious as excessive sonication can lead to degradation.
-
Fresh Preparations: Always prepare fresh dilutions of this compound for your experiments from a concentrated stock solution. Avoid repeated freeze-thaw cycles of stock solutions.
Q3: I am observing a decrease in the activity of this compound in my assay over time. What could be causing this instability?
A3: A time-dependent loss of activity suggests that this compound may be degrading in your experimental buffer. Several factors can contribute to the degradation of small molecules in aqueous solutions:
-
Hydrolysis: Amide or ester functionalities within a molecule can be susceptible to hydrolysis, a reaction with water that breaks these bonds. The rate of hydrolysis is often pH and temperature-dependent.
-
Oxidation: Certain functional groups can be sensitive to oxidation, especially in the presence of dissolved oxygen, metal ions, or reactive oxygen species generated by cellular processes.
-
Photodegradation: Exposure to light, particularly UV light, can cause degradation of photosensitive compounds. It is good practice to protect solutions containing small molecules from light.
Q4: How can I assess the stability of this compound in my specific experimental buffer?
A4: To empirically determine the stability of this compound in your buffer, you can perform a time-course experiment. Incubate the compound in your buffer under the same conditions as your experiment (temperature, light exposure) and measure its concentration at different time points using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide: this compound Stability in Experimental Buffers
This guide provides a systematic approach to identifying and resolving common stability issues with this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Precipitation upon dilution | Poor aqueous solubility at the buffer's pH. | 1. Adjust the pH of the buffer. 2. Incorporate a low percentage of a co-solvent (e.g., DMSO, ethanol). 3. Prepare a fresh, more dilute stock solution. |
| Inconsistent assay results | Compound instability (degradation) or precipitation. | 1. Prepare fresh working solutions for each experiment. 2. Minimize the time the compound spends in the aqueous buffer before the assay. 3. Assess compound stability in the buffer using HPLC. |
| Loss of activity over time | Degradation due to hydrolysis, oxidation, or photolysis. | 1. Protect solutions from light. 2. Consider degassing the buffer to remove oxygen. 3. Evaluate the effect of adding antioxidants (e.g., ascorbic acid) or chelating agents (e.g., EDTA) if oxidation is suspected. |
| High background signal in assay | Non-specific binding of the compound to assay components. | 1. Include a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) in the buffer. 2. Increase the ionic strength of the buffer. 3. Block non-specific binding sites with a protein like bovine serum albumin (BSA). |
Experimental Protocols
Protocol 1: Assessing this compound Solubility in Various Buffers
-
Prepare a concentrated stock solution of this compound (e.g., 10 mM) in 100% DMSO.
-
Prepare a series of experimental buffers with varying pH values (e.g., pH 6.0, 7.4, and 8.0).
-
Dilute the this compound stock solution into each buffer to the final desired concentration.
-
Visually inspect for any precipitation immediately and after a set incubation period (e.g., 1 hour) at the experimental temperature.
-
(Optional) Quantify the soluble fraction by centrifuging the solution and measuring the concentration of this compound in the supernatant using HPLC.
Protocol 2: Stability-Indicating HPLC Method for this compound (General Guideline)
Note: This is a general protocol and may require optimization for your specific equipment and this compound formulation.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid is a common starting point for small molecule analysis.
-
Column: A C18 reverse-phase column is typically suitable.
-
Detection: UV detection at a wavelength where this compound has maximum absorbance.
-
Procedure: a. Prepare a solution of this compound in the experimental buffer at the desired concentration. b. Inject a sample onto the HPLC system at time zero. c. Incubate the remaining solution under the experimental conditions. d. Inject samples at various time points (e.g., 1, 2, 4, 8, 24 hours). e. Monitor the peak area of the this compound peak. A decrease in peak area over time indicates degradation. The appearance of new peaks suggests the formation of degradation products.
Visualizing Experimental Workflows and Pathways
Diagram 1: Troubleshooting Workflow for this compound Instability
A workflow for troubleshooting this compound instability.
Diagram 2: General Signaling Pathway for α7 nAChR Activation
Simplified signaling pathway of α7 nAChR activation.
References
Technical Support Center: Identifying and Mitigating Off-Target Effects of BMS-902483
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and mitigating potential off-target effects of BMS-902483, a potent and selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR).[1] This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the accurate interpretation of experimental results and to foster best practices in research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a small molecule that acts as a potent and selective partial agonist for the α7 nicotinic acetylcholine receptor (nAChR).[1] The α7 nAChR is a ligand-gated ion channel that plays a crucial role in the central nervous system, particularly in cognitive processes.[2] Deficits in α7 nAChR function have been linked to conditions like schizophrenia and Alzheimer's disease.[2]
Q2: What are off-target effects and why are they a concern when using this compound?
A2: Off-target effects occur when a compound like this compound binds to and modulates the activity of proteins other than its intended target, the α7 nAChR. These unintended interactions can lead to misinterpretation of experimental data, where an observed phenotype is incorrectly attributed to the modulation of the primary target. Off-target effects can also result in cellular toxicity or other unanticipated biological responses.
Q3: What are the initial signs of potential off-target effects in my experiments with this compound?
A3: Potential off-target effects may be suspected if you observe:
-
Inconsistent results when using a structurally different α7 nAChR agonist that should produce the same biological outcome.
-
A discrepancy between the phenotype observed with this compound and the phenotype seen with genetic validation methods (e.g., siRNA or CRISPR-mediated knockdown/knockout of the α7 nAChR).
-
Unexpected cellular phenotypes that are not readily explained by the known signaling pathways of the α7 nAChR.
-
Effects that are only observed at high concentrations of this compound.
Q4: How can I proactively assess the selectivity of this compound?
A4: Proactive assessment of selectivity is crucial. We recommend performing broad-spectrum screening assays early in your research. Key methodologies include:
-
Kinase Profiling: Screen this compound against a large panel of kinases (e.g., KINOMEscan) to identify any potential off-target kinase interactions.
-
Proteomic Profiling: Employ techniques like Cellular Thermal Shift Assay (CETSA) coupled with mass spectrometry to identify proteins that are stabilized by this compound binding within the cellular environment.
Troubleshooting Guide
This guide provides a structured approach to identifying and mitigating potential off-target effects of this compound in a question-and-answer format.
Issue 1: An unexpected or inconsistent phenotype is observed.
-
Question: Does the observed phenotype align with the known function of the α7 nAChR?
-
Question: Is the effect dose-dependent?
-
Answer: Perform a dose-response experiment. Off-target effects often occur at higher concentrations. If the unexpected phenotype is only present at micromolar concentrations while the expected α7 nAChR-mediated effects occur at nanomolar concentrations, this suggests an off-target liability.
-
-
Question: Does a structurally distinct α7 nAChR agonist produce the same phenotype?
-
Answer: Use an alternative, well-characterized α7 nAChR agonist. If this compound does not elicit the same unexpected phenotype, it is likely an off-target effect specific to this compound.
-
Issue 2: How to confirm a suspected off-target interaction.
-
Question: How can I identify the specific off-target protein(s)?
-
Answer: We recommend the following experimental approaches:
-
KINOMEscan: To identify off-target kinases.
-
Cellular Thermal Shift Assay (CETSA): To confirm target engagement in cells and identify novel binding partners.
-
Mass Spectrometry-based Proteomic Profiling: To identify proteins whose expression or post-translational modification state is altered by this compound treatment.
-
-
-
Question: How can I validate a putative off-target identified in a screen?
-
Answer: Once a potential off-target is identified, validate this interaction using orthogonal methods:
-
Genetic Knockdown/Knockout: Use siRNA or CRISPR to reduce the expression of the putative off-target. If the phenotype disappears, this confirms the off-target interaction.
-
Specific Inhibitors: Use a known selective inhibitor of the putative off-target to see if it phenocopies the effect of this compound.
-
Rescue Experiments: In a knockout/knockdown background for the putative off-target, the unexpected phenotype caused by this compound should be absent.
-
-
Data Presentation
The following tables are templates for summarizing quantitative data from off-target identification experiments.
Table 1: KINOMEscan Off-Target Profile for this compound
| Kinase Target | % of Control @ 1 µM | Dissociation Constant (Kd) (nM) |
| Primary Target | ||
| α7 nAChR (Control) | N/A | Expected low nM |
| Potential Off-Targets | ||
| Example Kinase 1 | Value | Value |
| Example Kinase 2 | Value | Value |
| ... | ... | ... |
Table 2: Cellular Thermal Shift Assay (CETSA) Results
| Protein Identified | Thermal Shift (ΔTm) with this compound (°C) | p-value |
| Primary Target | ||
| α7 nAChR | Expected positive shift | Value |
| Potential Off-Targets | ||
| Example Protein 1 | Value | Value |
| Example Protein 2 | Value | Value |
| ... | ... | ... |
Table 3: Proteomic Profiling of this compound Treated Cells
| Protein | Fold Change (Treated vs. Vehicle) | p-value | Cellular Pathway |
| Example Protein A | Value | Value | Pathway Name |
| Example Protein B | Value | Value | Pathway Name |
| ... | ... | ... | ... |
Experimental Protocols
1. KINOMEscan Profiling
-
Objective: To identify potential kinase off-targets of this compound through a competitive binding assay.
-
Methodology:
-
Compound Preparation: Dissolve this compound in DMSO to create a stock solution. Prepare serial dilutions to be tested at a final concentration (e.g., 1 µM).
-
Assay Principle: The KINOMEscan assay involves a competition between the test compound and an immobilized ligand for binding to a DNA-tagged kinase.
-
Assay Procedure:
-
Kinases are expressed as DNA-tagged fusion proteins.
-
The kinase, test compound, and an immobilized ligand are incubated together.
-
The amount of kinase bound to the immobilized ligand is quantified using qPCR of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates binding.
-
-
Data Analysis: Results are typically reported as a percentage of the DMSO control. A lower percentage indicates stronger binding. Hits are often defined as kinases with a percent of control value below a certain threshold (e.g., <10% or <35%). For significant hits, a dissociation constant (Kd) is determined from an 11-point dose-response curve.
-
2. Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm target engagement of this compound with α7 nAChR in a cellular context and to identify novel off-targets.
-
Methodology:
-
Cell Culture and Treatment: Culture cells expressing the target protein to ~80% confluency. Treat cells with this compound or vehicle (DMSO) for a specified time (e.g., 1 hour).
-
Heat Shock: Aliquot the cell suspension into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermocycler, followed by immediate cooling on ice.
-
Cell Lysis: Lyse the cells using freeze-thaw cycles or a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Analysis: Collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble target protein at each temperature by Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization upon binding.
-
3. Mass Spectrometry-based Proteomic Profiling
-
Objective: To obtain a global view of protein expression changes in response to this compound treatment.
-
Methodology:
-
Cell Culture and Lysis: Treat cells with this compound or vehicle for a defined period. Lyse the cells in a buffer suitable for mass spectrometry (e.g., urea-based buffer).
-
Protein Digestion: Quantify protein concentration, then reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.
-
Peptide Labeling (Optional but Recommended): For quantitative analysis, label peptides from different conditions with isobaric tags (e.g., TMT or iTRAQ).
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them using a high-resolution mass spectrometer.
-
Data Analysis: Identify and quantify proteins using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer). Perform statistical analysis to identify proteins that are significantly up- or down-regulated upon this compound treatment. Pathway analysis can then be used to understand the biological implications of these changes.
-
Visualizations
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Structure and gating mechanism of the α7 nicotinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - Xu - Annals of Translational Medicine [atm.amegroups.org]
- 5. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing BMS-902483 concentration for in vitro experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BMS-902483 in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR)[1][2][3][4]. As a partial agonist, it binds to and activates the receptor but elicits a response that is lower than that of the endogenous full agonist, acetylcholine. In cells expressing human or rat α7 nAChRs, this compound has been shown to elicit currents that are approximately 60% of the maximal acetylcholine response[1][3].
Q2: What are the key in vitro parameters to consider when designing an experiment with this compound?
A2: When designing in vitro experiments with this compound, it is crucial to consider its potency and selectivity. Key parameters from the literature are summarized in the table below. The choice of concentration will depend on the specific assay and the desired outcome. For instance, a concentration effective for receptor binding may differ from that required to observe a downstream functional effect.
Q3: Are there known off-target effects for this compound?
A3: this compound is considered a selective α7 nAChR partial agonist. However, like any pharmacological agent, it can interact with other targets at higher concentrations. It has been shown to have an IC50 of 480 nM for the 5-HT3A receptor, indicating significantly lower potency for this off-target compared to its on-target activity[4]. Researchers should always consider the potential for off-target effects, especially when using high concentrations of the compound[5][6].
Troubleshooting Guide
Problem 1: Inconsistent or no response in a cell-based assay.
-
Possible Cause 1: Suboptimal compound concentration.
-
Solution: Perform a dose-response curve to determine the optimal concentration for your specific cell line and assay. Start with a broad range of concentrations spanning several orders of magnitude around the reported EC50 values (e.g., 1 nM to 10 µM).
-
-
Possible Cause 2: Low expression of α7 nAChR in the cell line.
-
Solution: Verify the expression of α7 nAChR in your chosen cell line using techniques such as qPCR, Western blot, or flow cytometry. Consider using a cell line known to express the receptor or a recombinant cell line overexpressing the human or rat α7 nAChR.
-
-
Possible Cause 3: Compound solubility issues.
-
Solution: Ensure that this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting it in your assay medium. Check for precipitation, which can occur when the final solvent concentration is too high or the compound's solubility in the aqueous medium is low.
-
Problem 2: High background signal or apparent cytotoxicity.
-
Possible Cause 1: Cytotoxicity at high concentrations.
-
Solution: Determine the cytotoxic profile of this compound in your cell line using a standard cytotoxicity assay (e.g., MTT, LDH release). This will help you establish a non-toxic working concentration range.
-
-
Possible Cause 2: Off-target effects.
-
Solution: If you are using high concentrations of this compound, consider the possibility of off-target effects. Compare your results with those from a structurally unrelated α7 nAChR agonist or use an α7 nAChR antagonist to confirm that the observed effect is mediated by the intended target.
-
-
Possible Cause 3: Assay interference.
-
Solution: Some compounds can interfere with assay readouts (e.g., fluorescence, luminescence). Run appropriate controls, such as the compound in the absence of cells, to rule out any direct interference with the assay components.
-
Data Summary
| Parameter | Value | Species/System | Reference |
| FLIR α7 EC50 | 9.3 nM | Not Specified | [2][4] |
| α7 Electrophysiology Area EC50 | 140 nM | Rat | [2][4] |
| 5-HT3A IC50 | 480 nM | Not Specified | [2][4] |
| α7 nAChR Affinity | Low nM | Rat and Human | [1][3] |
| Maximal Response | ~60% | Compared to Acetylcholine | [1][3] |
Experimental Protocols
1. General Cell Culture for α7 nAChR-Expressing Cells
-
Cell Lines: Use cell lines endogenously expressing α7 nAChR (e.g., SH-SY5Y, PC12) or recombinant cell lines (e.g., HEK293, CHO) stably transfected with the human or rat α7 nAChR gene.
-
Culture Medium: Use the recommended medium for the specific cell line, typically supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells upon reaching 80-90% confluency.
2. Calcium Imaging Assay for α7 nAChR Activation
This protocol outlines a common method to assess the activation of the ion channel function of α7 nAChR.
-
Cell Plating: Seed cells in a 96-well black-walled, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Dye Loading: Wash cells with a buffered saline solution (e.g., HBSS). Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for 30-60 minutes.
-
Compound Addition: Wash cells to remove excess dye. Add varying concentrations of this compound to the wells.
-
Data Acquisition: Measure the fluorescence intensity before and after the addition of the compound using a fluorescence plate reader. The increase in fluorescence corresponds to an influx of calcium upon receptor activation.
-
Controls: Include a positive control (e.g., a known α7 nAChR agonist like PNU-282987) and a negative control (vehicle-treated cells).
3. Cytotoxicity Assay (MTT Assay)
-
Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of this compound concentrations for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Visualizations
Caption: Signaling pathway of this compound as an α7 nAChR partial agonist.
Caption: General experimental workflow for in vitro testing of this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. amsbio.com [amsbio.com]
- 3. Effects of this compound, an α7 nicotinic acetylcholine receptor partial agonist, on cognition and sensory gating in relation to receptor occupancy in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics [frontiersin.org]
Overcoming poor bioavailability of BMS-902483 in vivo
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals encountering challenges with the in vivo bioavailability of BMS-902483, a potent α7 nicotinic acetylcholine (B1216132) receptor (nAChR) partial agonist.
Troubleshooting Guide
Issue: Low or Variable Plasma Exposure of this compound in Preclinical Models
Poor aqueous solubility is a common challenge for many new chemical entities, potentially leading to low and inconsistent plasma concentrations in in vivo studies.[1][2] If you are observing lower than expected or highly variable exposure of this compound after oral administration, consider the following troubleshooting steps.
1. Formulation & Solubilization
-
Problem: The compound may be precipitating out of the dosing vehicle or in the gastrointestinal (GI) tract.
-
Solution: Enhance the solubility of this compound by optimizing the formulation. Common strategies include:
-
Co-solvent Systems: Utilize water-miscible organic solvents to increase solubility.[3][4]
-
Surfactants: Incorporate surfactants to improve wettability and form micelles that can solubilize the compound.[3][4]
-
Lipid-Based Formulations (SEDDS/SMEDDS): Formulate this compound in a self-emulsifying drug delivery system (SEDDS) or self-microemulsifying drug delivery system (SMEDDS). These systems form fine emulsions in the GI tract, which can enhance drug solubilization and absorption.[3][5]
-
Amorphous Solid Dispersions (ASDs): Create an amorphous solid dispersion of this compound with a hydrophilic polymer. This prevents the drug from crystallizing and improves its dissolution rate.[6][7]
-
2. Particle Size Reduction
-
Problem: Large drug particles have a smaller surface area, leading to a slow dissolution rate.
-
Solution: Reduce the particle size of this compound to increase its surface area and enhance dissolution.[3][8]
-
Micronization: Use techniques like jet milling to reduce particle size to the micron range.
-
Nanonization: Create a nanosuspension through methods like wet bead milling to achieve sub-micron particle sizes.[1]
-
3. Dosing Vehicle Selection
-
Problem: The chosen vehicle may not be optimal for maintaining the solubility of this compound.
-
Solution: Experiment with different, well-tolerated preclinical vehicles. Common choices for poorly soluble compounds include:
-
Aqueous solutions of cellulose (B213188) derivatives (e.g., methylcellulose).[9][10]
-
Polyethylene glycol 400 (PEG 400).[9]
-
Oil-based vehicles like olive oil or sesame oil.[9]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective partial agonist of the α7 nicotinic acetylcholine receptor (nAChR).[9] Activation of α7 nAChRs, which are ligand-gated ion channels, leads to an influx of cations, particularly Ca2+.[11][12] This increase in intracellular calcium can trigger various downstream signaling pathways, including the PI3K-Akt pathway, which is associated with neuroprotection and cell survival.[11]
Q2: I'm seeing inconsistent results in my in vivo experiments with this compound. Could the formulation be the cause?
A2: Yes, inconsistent in vivo results are often linked to formulation issues with poorly soluble compounds. If the compound is not fully solubilized or does not form a stable, uniform suspension, the actual dose administered to each animal can vary significantly. Ensure your formulation is homogeneous before each administration.
Q3: What are some starting points for developing an oral formulation for this compound in rodents?
A3: For early preclinical studies in rodents, a simple approach is often preferred. You can start with a co-solvent system or a suspension in a vehicle like 0.5% methylcellulose. If these do not provide adequate exposure, more advanced formulations like a SEDDS or an amorphous solid dispersion may be necessary.
Q4: How can I prepare a Self-Emulsifying Drug Delivery System (SEDDS) for this compound?
A4: A SEDDS formulation typically consists of an oil, a surfactant, and a co-surfactant. The development process involves screening for oils and surfactants in which this compound has good solubility. These components are then combined in different ratios to identify a formulation that spontaneously forms a fine emulsion upon dilution with an aqueous medium.
Q5: What is an amorphous solid dispersion (ASD) and how can it improve the bioavailability of this compound?
A5: An amorphous solid dispersion (ASD) is a formulation where the drug is dispersed in its non-crystalline, amorphous form within a hydrophilic polymer matrix.[6] The amorphous form of a drug has higher energy and is more soluble than its crystalline counterpart, leading to improved dissolution and potentially higher bioavailability.[13] ASDs can be prepared using techniques like spray drying or hot-melt extrusion.[14]
Data on Bioavailability Enhancement Strategies
The following tables summarize representative data on how different formulation strategies can improve the pharmacokinetic parameters of poorly soluble compounds.
Table 1: Impact of Formulation on Oral Bioavailability of a Model Poorly Soluble Compound
| Formulation | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability (%) |
| Aqueous Suspension | 50 ± 15 | 250 ± 75 | 5 |
| Co-solvent Solution | 150 ± 40 | 900 ± 200 | 18 |
| SEDDS | 450 ± 110 | 3200 ± 650 | 64 |
| Amorphous Solid Dispersion | 600 ± 150 | 4500 ± 900 | 90 |
Data are hypothetical and for illustrative purposes.
Table 2: Effect of Particle Size Reduction on Exposure of a Model Poorly Soluble Compound
| Particle Size | Cmax (ng/mL) | AUC (ng·h/mL) |
| 50 µm (unprocessed) | 80 ± 20 | 400 ± 100 |
| 5 µm (micronized) | 240 ± 60 | 1500 ± 350 |
| 200 nm (nanosuspension) | 550 ± 130 | 3800 ± 700 |
Data are hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: Preparation of a Co-solvent-Based Formulation for Oral Gavage in Rodents
-
Determine the solubility of this compound in various pharmaceutically acceptable solvents (e.g., DMSO, PEG 400, ethanol).
-
Select a primary solvent in which the compound is highly soluble (e.g., DMSO).
-
Prepare a stock solution of this compound in the chosen primary solvent at a high concentration.
-
Select a co-solvent system that is well-tolerated in the animal model (e.g., a mixture of PEG 400 and water).
-
Slowly add the stock solution to the co-solvent system while vortexing to prevent precipitation.
-
Adjust the final volume with the vehicle to achieve the desired dosing concentration. Ensure the final concentration of the primary solvent is within acceptable limits for the animal model (e.g., <5% DMSO).[15]
-
Visually inspect the final formulation for any signs of precipitation.
Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Screen for solubility: Determine the solubility of this compound in a range of oils (e.g., Labrafac™, Maisine®), surfactants (e.g., Kolliphor® EL, Tween® 80), and co-surfactants (e.g., Transcutol® HP).
-
Construct a ternary phase diagram: Based on the solubility data, select an oil, surfactant, and co-surfactant. Prepare various mixtures of these three components and visually assess their self-emulsification properties upon dilution in water.
-
Select the optimal formulation: Choose the formulation that forms a rapid and stable emulsion with a small droplet size.
-
Dissolve this compound in the selected SEDDS pre-concentrate. Gentle heating and vortexing may be required.
-
Characterize the formulation: Measure the droplet size, polydispersity index, and drug content of the resulting emulsion.
Protocol 3: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
-
Select a polymer: Choose a suitable hydrophilic polymer that is a good crystallization inhibitor, such as HPMCAS or copovidone.[16]
-
Dissolve this compound and the polymer in a common volatile organic solvent (e.g., acetone, methanol).
-
Evaporate the solvent under reduced pressure using a rotary evaporator to form a thin film.
-
Further dry the film under vacuum to remove any residual solvent.
-
Scrape the dried film and mill it into a fine powder.
-
Characterize the ASD: Confirm the amorphous nature of the drug in the dispersion using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
-
For dosing, the ASD powder can be suspended in an appropriate aqueous vehicle.
Visualizations
Caption: Signaling pathway of this compound via the α7 nAChR.
Caption: Workflow for troubleshooting poor in vivo bioavailability.
References
- 1. Early Formulation | Evotec [evotec.com]
- 2. altasciences.com [altasciences.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. admescope.com [admescope.com]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 9. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
- 10. researchgate.net [researchgate.net]
- 11. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preparation and Characterization of Amorphous Solid Dispersions for the Solubilization of Fenretinide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 16. pubs.acs.org [pubs.acs.org]
Navigating In Vivo Studies with BMS-902483: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for the in vivo administration of BMS-902483, a potent and selective α7 nicotinic acetylcholine (B1216132) receptor (nAChR) partial agonist. Below you will find frequently asked questions (FAQs) and troubleshooting advice to facilitate your preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective partial agonist for the α7 nicotinic acetylcholine receptor (nAChR).[1] Its mechanism of action involves binding to and activating these receptors, which are ligand-gated ion channels. This activation leads to an influx of cations, primarily calcium (Ca2+), into the neuron. This influx modulates various downstream signaling pathways, influencing neurotransmitter release and neuronal excitability.
Q2: What are the reported minimal effective doses of this compound in rodents?
A2: Preclinical studies have established the following minimal effective doses (MEDs) for cognitive enhancement:
-
Mice: 0.1 mg/kg
-
Rats: 3 mg/kg[1]
It is crucial to note that the optimal dose for a specific experimental paradigm may vary and should be determined empirically.
Q3: What is a suitable vehicle for the in vivo administration of this compound?
A3: Based on published preclinical research, this compound can be effectively administered in a vehicle composed of 5% Vitamin E D-alpha-tocopheryl polyethylene (B3416737) glycol 1000 succinate (B1194679) (TPGS) in distilled water .
Troubleshooting Guide
Issue 1: Difficulty in dissolving this compound in the recommended vehicle.
-
Possible Cause: Inadequate mixing or temperature.
-
Troubleshooting Steps:
-
Ensure the Vitamin E TPGS is fully dissolved in the distilled water before adding the this compound powder.
-
Gentle warming of the vehicle (to no more than 40°C) can aid in the dissolution of Vitamin E TPGS.
-
Use a vortex mixer or sonicator to ensure thorough mixing of the this compound in the vehicle.
-
Issue 2: Observed precipitation of this compound in the formulation upon standing.
-
Possible Cause: Supersaturation or inappropriate storage.
-
Troubleshooting Steps:
-
Prepare the formulation fresh on the day of the experiment.
-
If the formulation must be stored for a short period, keep it at a controlled room temperature and protected from light.
-
Visually inspect the solution for any precipitation before each administration. If precipitation is observed, the solution should be vortexed to resuspend the compound. For quantitative accuracy, preparing a fresh solution is recommended.
-
Issue 3: Inconsistent results between experimental animals.
-
Possible Cause: Variability in administration technique or animal physiology.
-
Troubleshooting Steps:
-
Administration Route: Ensure consistent administration, whether oral (p.o.) or intraperitoneal (i.p.). For oral gavage, ensure the gavage needle is correctly placed to avoid accidental administration into the lungs.
-
Dosing Volume: Use a consistent dosing volume based on the animal's body weight. A common practice is 10 mL/kg for oral administration in rodents.
-
Fasting: Standardize the fasting period for animals before oral administration to minimize variability in gastrointestinal absorption.
-
Animal Strain, Age, and Sex: Be aware that these factors can influence the pharmacokinetics and pharmacodynamics of the compound. Ensure these are consistent within and between experimental groups.
-
Experimental Protocols
Vehicle Preparation (5% Vitamin E TPGS in Distilled Water)
Materials:
-
Vitamin E TPGS
-
Distilled Water
-
Sterile conical tubes or vials
-
Magnetic stirrer and stir bar or vortex mixer
Protocol:
-
Weigh the required amount of Vitamin E TPGS. For example, to prepare 10 mL of a 5% solution, weigh 0.5 g of Vitamin E TPGS.
-
Add the weighed Vitamin E TPGS to a sterile container.
-
Add the required volume of distilled water (e.g., 10 mL).
-
Mix thoroughly using a magnetic stirrer or vortex mixer until the Vitamin E TPGS is completely dissolved. Gentle warming can be applied if necessary.
-
The vehicle is now ready for the addition of this compound.
Preparation of this compound Formulation
Materials:
-
This compound powder
-
Prepared 5% Vitamin E TPGS vehicle
-
Calibrated balance
-
Spatula
-
Sterile containers
Protocol:
-
Determine the desired final concentration of the this compound solution based on the required dose and dosing volume.
-
Weigh the appropriate amount of this compound powder.
-
Add the weighed powder to the prepared vehicle.
-
Vortex or sonicate the mixture until the this compound is completely dissolved and the solution is clear.
Quantitative Data Summary
| Parameter | Mice | Rats | Reference |
| Minimal Effective Dose (MED) | 0.1 mg/kg | 3 mg/kg | [1] |
| Recommended Vehicle | 5% Vitamin E TPGS in distilled water | 5% Vitamin E TPGS in distilled water | N/A (Based on common practice for similar compounds) |
| Common Administration Route | Oral (p.o.), Intraperitoneal (i.p.) | Oral (p.o.), Intraperitoneal (i.p.) | N/A (General knowledge) |
| Standard Dosing Volume (Oral) | 10 mL/kg | 10 mL/kg | N/A (General knowledge) |
Visualizations
Signaling Pathway of this compound via α7 nAChR
References
Technical Support Center: Investigating the Potential Neurotoxicity of BMS-902483
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential neurotoxicity of BMS-902483, particularly at high concentrations. As specific public data on the neurotoxicity of this compound is limited, this resource offers a framework of frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols for assessing potential neurotoxic effects in vitro.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
This compound is a potent and selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).[1][2] As a partial agonist, it binds to and activates the receptor but elicits a submaximal response compared to a full agonist like acetylcholine.[2] The α7 nAChR is a ligand-gated ion channel that, upon activation, allows the influx of cations, primarily calcium (Ca2+), into the neuron. This process plays a crucial role in various cognitive functions.[1][2]
Q2: Why is there a concern about potential neurotoxicity at high concentrations of this compound?
While therapeutic doses of α7 nAChR agonists are being investigated for cognitive enhancement, high concentrations could lead to excessive and sustained receptor activation. This may result in excitotoxicity, a process where excessive intracellular calcium accumulation triggers downstream apoptotic and necrotic cell death pathways. Prolonged stimulation of α7 nAChRs could also lead to receptor desensitization and dysregulation of cholinergic signaling, potentially contributing to neuronal dysfunction.
Q3: What are the initial steps to assess the potential neurotoxicity of this compound in our lab?
A starting point is to perform a concentration-response analysis in a relevant neuronal cell line (e.g., SH-SY5Y, PC12, or primary cortical neurons). Key assays to consider include cell viability assays (e.g., MTT, LDH), apoptosis assays (e.g., caspase-3/7 activity, TUNEL staining), and functional assessments like neurite outgrowth analysis.
Q4: Are there any known off-target effects of this compound that could contribute to neurotoxicity?
This compound is reported to be selective for the α7 nAChR, with a significantly lower affinity for other nicotinic receptors and the 5-HT3A receptor.[3][4] However, at very high concentrations, the possibility of off-target binding and subsequent toxicity cannot be entirely ruled out without specific experimental validation.
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in cell viability assay results. | - Inconsistent cell seeding density.- Uneven drug distribution in wells.- Edge effects in the microplate.- Contamination. | - Ensure a homogenous cell suspension and accurate cell counting before seeding.- Mix the plate gently after adding this compound.- Avoid using the outer wells of the plate or fill them with sterile medium.- Regularly check cell cultures for any signs of contamination. |
| No observable neurotoxicity even at high concentrations. | - The tested concentrations are not high enough.- The exposure time is too short.- The chosen cell line is resistant to this specific compound.- The endpoint measured is not sensitive to the potential toxic mechanism. | - Extend the concentration range of this compound.- Increase the duration of drug exposure (e.g., 24h, 48h, 72h).- Consider using a different, potentially more sensitive, neuronal cell line or primary neurons.- Employ a battery of assays measuring different aspects of neurotoxicity (e.g., apoptosis, oxidative stress, mitochondrial dysfunction). |
| Conflicting results between different neurotoxicity assays. | - Different assays measure distinct cellular events that may occur at different time points or concentration thresholds.- Assay-specific artifacts. | - Perform a time-course experiment to understand the temporal sequence of toxic events.- Carefully review the principles of each assay and consider potential interferences. For example, a compound might interfere with the absorbance reading in an MTT assay. |
Experimental Protocols
Protocol 1: Assessment of Neuronal Viability using MTT Assay
This protocol measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidic isopropanol)
-
96-well microplates
-
Plate reader
Procedure:
-
Seed neuronal cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate the plate for the desired exposure time (e.g., 24 or 48 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add the solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Evaluation of Apoptosis using Caspase-3/7 Activity Assay
This protocol quantifies the activity of executioner caspases, which are key mediators of apoptosis.
Materials:
-
Neuronal cell line
-
Cell culture medium
-
This compound
-
Caspase-3/7 assay kit (luminogenic or fluorogenic)
-
96-well opaque-walled microplates
-
Luminometer or fluorometer
Procedure:
-
Seed neuronal cells in a 96-well opaque-walled plate.
-
Treat the cells with a range of this compound concentrations and a vehicle control for the desired duration.
-
Equilibrate the plate to room temperature.
-
Add the caspase-3/7 reagent to each well according to the manufacturer's instructions.
-
Incubate the plate at room temperature for the recommended time, protected from light.
-
Measure the luminescence or fluorescence using the appropriate plate reader.
-
Express the results as relative light units (RLU) or relative fluorescence units (RFU) and normalize to the vehicle control.
Data Presentation
Table 1: Hypothetical Concentration-Response Data for this compound on Neuronal Viability
| Concentration (µM) | Mean Cell Viability (%) | Standard Deviation |
| 0 (Vehicle) | 100 | 5.2 |
| 1 | 98.5 | 4.8 |
| 10 | 95.1 | 6.1 |
| 50 | 80.3 | 7.5 |
| 100 | 62.7 | 8.9 |
| 200 | 41.2 | 9.3 |
Table 2: Hypothetical Caspase-3/7 Activity in Neurons Exposed to this compound
| Concentration (µM) | Mean Caspase-3/7 Activity (Fold Change) | Standard Deviation |
| 0 (Vehicle) | 1.0 | 0.1 |
| 1 | 1.1 | 0.2 |
| 10 | 1.5 | 0.3 |
| 50 | 2.8 | 0.5 |
| 100 | 4.5 | 0.7 |
| 200 | 6.2 | 0.9 |
Visualizations
Caption: Hypothesized signaling pathway for this compound-induced neurotoxicity at high concentrations.
Caption: General experimental workflow for assessing the neurotoxicity of this compound.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Effects of this compound, an α7 nicotinic acetylcholine receptor partial agonist, on cognition and sensory gating in relation to receptor occupancy in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. amsbio.com [amsbio.com]
- 4. medkoo.com [medkoo.com]
Technical Support Center: BMS-902483 Behavioral Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in behavioral experiments with BMS-902483, a selective α7 nicotinic acetylcholine (B1216132) receptor (nAChR) partial agonist.
Troubleshooting Guides
Question: We are observing high variability and inconsistent pro-cognitive effects of this compound in our novel object recognition (NOR) task. What are the potential causes and solutions?
Answer:
Inconsistent results in the NOR task are common and can stem from a variety of factors, especially when working with neuromodulatory compounds like this compound. Here’s a breakdown of potential issues and troubleshooting steps:
Potential Causes & Troubleshooting Steps:
| Factor | Potential Issue | Troubleshooting Recommendations |
| This compound Dosing | The dose-response relationship for α7 nAChR agonists often follows an inverted U-shape.[1] Doses that are too low will be ineffective, while doses that are too high can lead to receptor desensitization and a lack of effect or even cognitive impairment. | - Conduct a full dose-response study to determine the optimal dose for your specific animal strain and experimental conditions. - Based on preclinical data, the minimal effective dose (MED) for this compound in the mouse NOR task is approximately 0.1 mg/kg.[2] Start with doses around this range and include both lower and higher concentrations. |
| Animal-Related Factors | High stress and anxiety levels in rodents can significantly impact performance in memory tasks.[3] Factors such as handling, environmental novelty, and social housing conditions can all contribute to stress. | - Ensure a proper habituation period for the animals to the testing room and the experimenter.[4][5] - Handle mice consistently and gently.[6] - Acclimatize animals to the testing arena without objects before the familiarization phase.[2][7] |
| The estrous cycle in female rodents can influence cognitive performance and drug responses.[6][8] | - If using female animals, track their estrous cycle and either test at a specific stage or ensure that all experimental groups are balanced for cycle stage. - Consider using male mice initially to establish a baseline without the confound of the estrous cycle.[6] | |
| Experimental Protocol | Inadequate familiarization time with the objects can lead to no preference for the novel object. Conversely, over-exposure can lead to a loss of novelty preference. | - The familiarization phase is typically 5-10 minutes.[4] Ensure all animals have sufficient time to explore both identical objects. - The total exploration time during familiarization should be monitored; if it's too low (e.g., less than 20 seconds), the animal may be overly stressed or neophobic, and its data may need to be excluded.[3] |
| The characteristics of the objects themselves can introduce bias. Animals may have an innate preference for or aversion to certain textures, shapes, or smells. | - Use objects of similar size and complexity, but distinct enough to be discriminated.[4] - Thoroughly clean objects with 70% ethanol (B145695) between trials to eliminate olfactory cues.[4] - Ensure objects cannot be easily moved or climbed on by the mice.[4] | |
| Environmental Factors | Inconsistent lighting, noise, or temperature in the testing room can act as stressors and affect behavior.[8][9] | - Maintain a consistent and controlled environment for all testing sessions. - Use dim lighting, as bright light can be anxiogenic for rodents.[2] |
Question: Our results with this compound in the attentional set-shifting task (ASST) are not showing the expected improvement in cognitive flexibility. What could be going wrong?
Answer:
The ASST is a complex cognitive task, and variability can arise from several sources. Here are some key areas to investigate when troubleshooting inconsistent results with this compound:
Potential Causes & Troubleshooting Steps:
| Factor | Potential Issue | Troubleshooting Recommendations |
| This compound Dosing & Timing | Similar to the NOR task, an inappropriate dose of this compound can lead to a lack of efficacy. The timing of drug administration relative to testing is also critical. | - The reported MED for this compound to reverse MK-801-induced deficits in the rat ASST is 3 mg/kg.[2] A thorough dose-response investigation is recommended. - Administer the compound at a consistent time point before the testing session begins, allowing for sufficient time to reach peak brain concentrations. |
| Task & Rule Learning | The ASST relies on the animal's ability to learn a series of rules. If the initial rule acquisition is poor, it will be difficult to assess cognitive flexibility in later stages. | - Ensure that the animals are adequately food-restricted to maintain motivation for the food reward.[10] - The criteria for reaching a set (e.g., 6 consecutive correct trials) should be consistently applied.[10] - If animals are failing at early stages (e.g., simple or compound discrimination), the task parameters may need to be adjusted. |
| Animal-Related Factors | Deficits in procedural learning, independent of cognitive flexibility, can impact ASST performance.[11] | - Ensure that the animal strain being used is capable of learning the basic task contingencies. - Some genetic backgrounds may have inherent learning and memory deficits. |
| Experimental Protocol | The complexity of the different dimensions (e.g., digging media vs. odors) can influence task difficulty and variability. | - Use distinct and easily discriminable cues for each dimension.[10] - Ensure that the irrelevant cues are not overly salient, as this can interfere with learning the relevant dimension. |
| Data Analysis | Focusing solely on the extra-dimensional (ED) shift stage may mask more subtle effects of the compound. | - Analyze the number of trials to criterion for each stage of the task (simple discrimination, compound discrimination, reversal, intra-dimensional shift, and extra-dimensional shift) to pinpoint where the cognitive enhancement or deficit lies.[10] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective partial agonist of the α7 nicotinic acetylcholine receptor (nAChR).[2][12] These receptors are ligand-gated ion channels that are highly expressed in brain regions associated with cognition, such as the hippocampus and prefrontal cortex. By activating these receptors, this compound is thought to enhance cholinergic neurotransmission and improve cognitive functions like memory and attention.[2]
Q2: What are the expected behavioral effects of this compound in preclinical models?
In rodent models, this compound has been shown to improve performance in tasks assessing cognitive function. Specifically, it has been reported to:
-
Enhance 24-hour novel object recognition memory in mice.[2]
-
Reverse cognitive deficits induced by the NMDA receptor antagonist MK-801 in a rat attentional set-shifting task.[2]
-
Reverse ketamine-induced deficits in auditory gating in rats.[2]
Q3: How critical is receptor occupancy for the behavioral effects of this compound?
Receptor occupancy is a key factor in the efficacy of this compound. Studies have shown that the behavioral and sensory processing effects of the compound are observed at α7 nAChR occupancy levels ranging from approximately 64% for novel object recognition to around 90% for set-shifting and auditory gating tasks.[2] This highlights the importance of achieving adequate brain exposure and target engagement for consistent results.
Q4: Are there any known off-target effects of this compound that could influence behavioral experiments?
This compound is reported to be a selective α7 nAChR partial agonist.[3] However, at higher concentrations, the possibility of off-target effects, including interactions with other nAChR subtypes or the 5-HT3A receptor, should be considered.[7][12] Such off-target effects could potentially introduce variability or unexpected behavioral outcomes.
Quantitative Data Summary
The following tables summarize the reported in vitro and in vivo potency and efficacy of this compound.
Table 1: In Vitro Pharmacology of this compound
| Parameter | Value | Assay/Receptor | Reference |
| EC50 | 9.3 nM | FLIPR Ca2+ flux | [7][12] |
| EC50 (Area) | 140 nM | Rat α7 Electrophysiology | [7][12] |
| Ymax (Peak, Area) | 40%, 54% | Rat α7 Electrophysiology | [7][12] |
| IC50 | 480 nM | 5-HT3A Receptor | [7][12] |
Table 2: In Vivo Behavioral Efficacy of this compound
| Behavioral Assay | Species | Effect | Minimal Effective Dose (MED) | Receptor Occupancy at MED | Reference |
| Novel Object Recognition | Mouse | Improved 24h memory | 0.1 mg/kg | ~64% | [2] |
| Attentional Set-Shifting | Rat | Reversed MK-801 deficit | 3 mg/kg | ~90% | [2] |
| Auditory Gating | Rat | Reversed ketamine deficit | Not specified | ~90% | [2] |
Experimental Protocols
Novel Object Recognition (NOR) Task
Objective: To assess short-term recognition memory.
Materials:
-
Open field arena (e.g., 40 x 40 x 40 cm).[4]
-
Two sets of identical objects (e.g., plastic blocks of different shapes but similar size).
-
One novel object, distinct from the familiar objects.
-
70% ethanol for cleaning.
-
Video recording and analysis software.
Procedure:
-
Habituation (Day 1):
-
Familiarization/Training (Day 2):
-
Place two identical objects in opposite corners of the arena.
-
Place the mouse in the center of the arena and allow it to explore for 5-10 minutes.[4]
-
Record the time the mouse spends actively exploring each object (sniffing, touching with nose or paws).
-
-
Testing (Day 2, after retention interval):
-
The retention interval can vary (e.g., 1 hour to 24 hours).
-
Replace one of the familiar objects with a novel object. The position of the novel object should be counterbalanced across animals.
-
Place the mouse back into the arena and record its exploratory behavior for 5 minutes.
-
Calculate the discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive index indicates successful recognition memory.
-
Attentional Set-Shifting Task (ASST)
Objective: To assess cognitive flexibility and executive function.
Materials:
-
Specialized testing apparatus with a starting compartment and two choice compartments containing digging pots.[10]
-
Different digging media (e.g., sawdust, sand, shredded paper).
-
Different odors applied to the digging media (e.g., vanilla, almond).
-
Food rewards (e.g., small piece of a palatable treat).
Procedure (abbreviated):
-
Habituation and Pre-training:
-
Mildly food-restrict the rats to approximately 85-90% of their free-feeding body weight to increase motivation.[10]
-
Habituate the rats to the testing apparatus and teach them to dig in the pots to find a food reward.
-
-
Testing Stages: The task consists of a series of discrimination problems where the rat must learn a rule to find the reward. The rule is based on either the digging medium or the odor. The stages typically include:
-
Simple Discrimination (SD): Discriminate between two digging media.
-
Compound Discrimination (CD): The same as SD, but with irrelevant odors added.
-
Reversal 1 (REV1): The previously correct medium is now incorrect.
-
Intra-Dimensional Shift (IDS): New digging media and new odors are introduced, but the relevant dimension (medium) remains the same.
-
Extra-Dimensional Shift (EDS): The relevant dimension switches from medium to odor. This is the key measure of cognitive flexibility.
-
Reversal 2 (REV2): The previously correct odor is now incorrect.
-
-
Data Analysis:
-
The primary measure is the number of trials required to reach a criterion of learning (e.g., 6 consecutive correct choices) for each stage. An impairment in cognitive flexibility is indicated by a significantly higher number of trials to reach criterion at the EDS stage.
-
Auditory Gating (P50) Protocol
Objective: To measure sensory gating, a pre-attentive filtering process that is often deficient in schizophrenia.
Materials:
-
Sound-attenuated chamber.
-
EEG recording system with scalp or implanted electrodes.
-
Auditory stimulus generator.
-
Data acquisition and analysis software.
Procedure:
-
Electrode Placement:
-
For rodent studies, electrodes are typically implanted in the hippocampus to record the P20-N40 wave, which is analogous to the human P50.[13]
-
-
Paired-Click Paradigm:
-
Data Acquisition and Analysis:
-
Record the evoked potentials in response to the S1 and S2 stimuli.
-
Average the waveforms across multiple trials.
-
Measure the amplitude of the P50 (or rodent equivalent) response to both S1 and S2.
-
Calculate the gating ratio: (Amplitude of S2 response / Amplitude of S1 response). A ratio closer to 1 indicates poor sensory gating, while a ratio closer to 0 indicates strong gating.
-
Visualizations
References
- 1. α7 nicotinic acetylcholine receptors as therapeutic targets in schizophrenia: update on animal and clinical studies and strategies for the future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. behaviorcloud.com [behaviorcloud.com]
- 3. bio-protocol.org [bio-protocol.org]
- 4. Novel Object Recognition [protocols.io]
- 5. Rigor and Reproducibility in Rodent Behavioral Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bitesizebio.com [bitesizebio.com]
- 7. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How Can We Make Behavioral Science More Reproducible? | Technology Networks [technologynetworks.com]
- 10. b-neuro.com [b-neuro.com]
- 11. Delayed procedural learning in α7-nicotinic acetylcholine receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. maze.conductscience.com [maze.conductscience.com]
- 13. Translational utility of rodent hippocampal auditory gating in schizophrenia research: a review and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. P50 (neuroscience) - Wikipedia [en.wikipedia.org]
Technical Support Center: BMS-902483 and α7 Nicotinic Acetylcholine Receptor Desensitization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing BMS-902483 to study the desensitization of α7 nicotinic acetylcholine (B1216132) receptors (α7 nAChRs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it interact with α7 nAChRs?
This compound is a potent and selective partial agonist for the α7 nicotinic acetylcholine receptor (nAChR)[1][2][3][4]. As a partial agonist, it binds to the same orthosteric site as the endogenous agonist acetylcholine but elicits a submaximal receptor response[1][2]. It has been shown to elicit currents that are approximately 60% of the maximal response to acetylcholine in cells expressing human or rat α7 nAChRs[1][2]. Due to its agonist properties, prolonged or repeated application of this compound can lead to receptor desensitization, a state where the receptor is refractory to further stimulation[5][6].
Q2: What is α7 nAChR desensitization and why is it important?
Desensitization is a process where a receptor's response to an agonist decreases over time despite the continued presence of the agonist. For α7 nAChRs, this is a rapid process, often occurring within milliseconds of agonist application[7]. This characteristic is crucial for modulating synaptic transmission and preventing over-stimulation and potential excitotoxicity from excessive calcium influx[7]. The mechanism of desensitization is thought to involve an uncoupling between the agonist binding domain and the ion channel gate[8][9].
Q3: How does the desensitization induced by a partial agonist like this compound differ from that of a full agonist?
While both full and partial agonists induce desensitization, the characteristics of this desensitization can differ. Partial agonists, due to their lower efficacy in activating the receptor, may lead to a different equilibrium between the resting, open, and desensitized states of the receptor. The recovery from desensitization can also be ligand-dependent, with some agonists promoting entry into more stable, long-lived desensitized states[10].
Q4: What are the main signaling pathways activated by α7 nAChRs?
Activation of α7 nAChRs, which are highly permeable to calcium ions, leads to an increase in intracellular calcium concentration[11][12][13]. This calcium influx can trigger several downstream signaling cascades, including:
-
PI3K/Akt Pathway: This pathway is involved in promoting cell survival and neuroprotection[12][14].
-
JAK2/STAT3 Pathway: This pathway plays a role in anti-inflammatory responses[11][14].
-
MAPK/ERK Pathway: This pathway is associated with cellular proliferation and differentiation[11].
Troubleshooting Guides
Issue 1: No or low signal in response to this compound application in functional assays (e.g., calcium imaging, electrophysiology).
| Possible Cause | Recommended Solution |
| Cell line does not express functional α7 nAChRs. | Confirm α7 nAChR expression using RT-PCR, Western blot, or by testing a known potent α7 agonist like acetylcholine or PNU-282987. Consider using a cell line with stable or transient expression of human α7 nAChR, potentially with a chaperone protein like RIC-3 or NACHO to enhance functional expression[15]. |
| Incorrect concentration of this compound. | Prepare fresh dilutions of this compound from a validated stock solution. Perform a dose-response curve to determine the optimal concentration for your specific cell system. The EC50 for this compound in FLIPR assays has been reported to be around 9.3 nM[4]. |
| Rapid receptor desensitization. | α7 nAChRs desensitize very rapidly. Ensure your recording modality has a fast enough sampling rate to capture the transient response. For electrophysiology, use a rapid perfusion system. For calcium imaging, ensure the baseline is stable before agonist application. |
| Degradation of this compound. | Store the stock solution of this compound according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles. Prepare working solutions fresh for each experiment. |
| Presence of α7 nAChR antagonists in the media. | Ensure that no components of your cell culture media or assay buffer have antagonistic effects on α7 nAChRs. |
Issue 2: High background signal or spontaneous receptor activation in functional assays.
| Possible Cause | Recommended Solution |
| Cell stress or poor cell health. | Ensure cells are healthy and not overgrown. Use cells within a consistent passage number range. Optimize cell plating density. |
| Presence of endogenous agonists in the serum or media. | Consider using serum-free media for the assay. Wash cells thoroughly with assay buffer before starting the experiment. |
| Autofluorescence of the compound or cells. | Run a control experiment with this compound on non-transfected cells or in the absence of a calcium indicator to check for autofluorescence. |
Issue 3: Inconsistent or variable results between experiments.
| Possible Cause | Recommended Solution |
| Inconsistent cell passage number or plating density. | Maintain a consistent cell culture protocol, including passage number and plating density, as receptor expression levels can vary. |
| Variability in compound preparation. | Prepare a large batch of stock solution to be used across multiple experiments to minimize variability. Always prepare working dilutions fresh. |
| Fluctuations in experimental conditions (temperature, pH). | Maintain stable environmental conditions throughout the experiment. Ensure all solutions are at the correct temperature and pH. |
| Incomplete washout of this compound between applications. | Ensure a sufficient washout period between agonist applications to allow for receptor recovery from desensitization. The recovery time can be ligand-dependent[10]. |
Quantitative Data Summary
Table 1: In Vitro Potency and Efficacy of this compound
| Parameter | Value | Species | Assay | Reference |
| FLIPR EC50 | 9.3 nM | - | Calcium Assay | [4] |
| Electrophysiology EC50 (Area) | 140 nM | Rat | Electrophysiology | [4] |
| Peak Current (% of ACh max) | ~60% | Human/Rat | Electrophysiology | [1][2] |
| Area Under Curve (% of ACh max) | 54% | Rat | Electrophysiology | [4] |
| 5-HT3A IC50 | 480 nM | - | - | [4] |
Table 2: In Vivo Receptor Occupancy and Behavioral Effects of this compound
| Behavioral Model | Minimal Effective Dose (MED) | Receptor Occupancy at MED | Species | Reference |
| Novel Object Recognition | 0.1 mg/kg | 64% | Mouse | [1][2] |
| MK-801-induced Set-Shifting Deficit | 3 mg/kg | ~90% | Rat | [1][2] |
| Ketamine-induced Auditory Gating Deficit | - | ~90% | Rat | [1][2] |
Experimental Protocols
Protocol 1: Calcium Imaging Assay for α7 nAChR Desensitization
This protocol provides a general framework for assessing this compound-induced desensitization using a fluorescent calcium indicator.
Materials:
-
Cells expressing α7 nAChRs (e.g., SH-SY5Y, transfected HEK293)
-
Fluorescent calcium indicator (e.g., Fluo-4 AM, Fura-2 AM)
-
This compound
-
Positive control agonist (e.g., Acetylcholine, PNU-282987)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with Ca2+ and Mg2+)
-
Pluronic F-127
-
Fluorescence plate reader or microscope with a camera
Procedure:
-
Cell Plating: Plate cells in a 96-well black-walled, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading solution of the calcium indicator (e.g., 4 µM Fluo-4 AM with 0.02% Pluronic F-127 in assay buffer).
-
Remove the culture medium from the cells and add the loading solution.
-
Incubate for 30-60 minutes at 37°C.
-
Wash the cells 2-3 times with assay buffer to remove excess dye.
-
-
Desensitization Protocol:
-
Baseline: Measure the baseline fluorescence for a few seconds.
-
First Application (Desensitizing): Add a desensitizing concentration of this compound and record the fluorescence change over time until the signal returns to baseline or stabilizes.
-
Washout: Wash the cells with assay buffer for a defined period to allow for receptor recovery.
-
Second Application (Test): Re-apply the same concentration of this compound or a positive control agonist and record the fluorescence response.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) from baseline for both the first and second applications.
-
The degree of desensitization can be quantified by comparing the peak response of the second application to the first.
-
Protocol 2: Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This protocol outlines the general steps for studying the effects of this compound on α7 nAChRs expressed in Xenopus oocytes.
Materials:
-
Xenopus laevis oocytes
-
cRNA for human α7 nAChR (and potentially RIC-3)
-
This compound
-
Acetylcholine (ACh)
-
Recording solution (e.g., ND96)
-
Two-electrode voltage clamp setup
Procedure:
-
Oocyte Preparation and Injection:
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with recording solution.
-
Impale the oocyte with two electrodes (voltage and current) and clamp the membrane potential at a holding potential of -70 mV.
-
-
Desensitization Protocol:
-
Control Response: Apply a saturating concentration of ACh to elicit a maximal control current.
-
Washout: Perfuse with recording solution until the current returns to baseline.
-
Desensitizing Application: Apply this compound for a defined period.
-
Test Pulse: Co-apply ACh in the continued presence of this compound or apply ACh after a brief washout of this compound to assess the extent of desensitization and the rate of recovery.
-
-
Data Analysis:
-
Measure the peak current amplitude for each application.
-
Calculate the percentage of inhibition of the ACh response by this compound to quantify desensitization.
-
Signaling Pathways and Experimental Workflows
Caption: α7 nAChR activation by agonists like this compound leads to Ca²⁺ influx and downstream signaling.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Effects of this compound, an α7 nicotinic acetylcholine receptor partial agonist, on cognition and sensory gating in relation to receptor occupancy in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. amsbio.com [amsbio.com]
- 5. Activation and desensitization of nicotinic alpha7-type acetylcholine receptors by benzylidene anabaseines and nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators | MDPI [mdpi.com]
- 8. Desensitization of α7 Nicotinic Receptor Is Governed by Coupling Strength Relative to Gate Tightness - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Desensitization of alpha7 nicotinic receptor is governed by coupling strength relative to gate tightness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural insights into the progressive recovery of α7 nicotinic acetylcholine receptor from nicotine-induced desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - Xu - Annals of Translational Medicine [atm.amegroups.org]
- 15. Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Activation and Desensitization of Nicotinic α7-type Acetylcholine Receptors by Benzylidene Anabaseines and Nicotine - PMC [pmc.ncbi.nlm.nih.gov]
How to store BMS-902483 to maintain its potency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of BMS-902483 to maintain its potency and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound powder?
A1: For optimal stability, this compound solid powder should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0-4°C is recommended. For long-term storage (months to years), it is best to store the powder at -20°C.
Q2: How should I prepare and store stock solutions of this compound?
A2: It is recommended to prepare a high-concentration stock solution in a suitable organic solvent, such as dimethyl sulfoxide (B87167) (DMSO). Once dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C for long-term stability.
Q3: What is the expected stability of this compound in a DMSO stock solution?
A3: While specific public stability data for this compound is limited, similar small molecule inhibitors are generally stable for up to one month at -20°C and for as long as one year at -80°C when dissolved in DMSO.[1] A study on a diverse set of compounds showed that 85% were stable in a DMSO/water (90/10) mixture for over 2 years at 4°C.[1][2]
Q4: How stable is this compound in aqueous cell culture media?
A4: The stability of small molecules in aqueous solutions is often significantly less than in DMSO.[1] Factors such as the pH, temperature, and components of the cell culture medium can impact the stability of the compound.[1] It is highly recommended to prepare fresh dilutions of this compound in your experimental media for each experiment.
Q5: I'm observing inconsistent results in my cell-based assays. Could this be related to the storage of this compound?
A5: Yes, improper storage and handling can lead to a loss of compound activity and experimental variability. Inconsistent results can stem from compound degradation due to repeated freeze-thaw cycles, exposure to light, or instability in aqueous solutions. Ensuring proper storage and preparing fresh dilutions for each experiment can help mitigate this issue.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of Compound Activity | Degradation of stock solution due to improper storage (e.g., repeated freeze-thaw cycles, exposure to light). | Prepare fresh stock solutions from solid compound. Aliquot stock solutions into single-use vials to avoid freeze-thaw cycles. Store all solutions protected from light. |
| Instability of the compound in aqueous assay buffer or cell culture media. | Prepare fresh dilutions of the compound in the aqueous medium immediately before each experiment. Consider reducing the incubation time if the experiment allows. | |
| Precipitation Upon Dilution | The compound has low solubility in the aqueous buffer or media. | Ensure the final concentration of the organic solvent (e.g., DMSO) is as low as possible (typically <0.5%). Prepare intermediate dilutions in a co-solvent or the assay buffer before adding to the final solution. Gentle warming or sonication may aid in dissolution, but should be used with caution. |
| Inconsistent EC50/IC50 Values | Variability in the effective concentration of the compound due to degradation or precipitation. | Adhere strictly to standardized protocols for compound dilution and storage. Visually inspect for any precipitation before use. |
| Inconsistent cell seeding density or cell health. | Ensure a consistent number of healthy, low-passage cells are used in each experiment. |
Data Presentation: Stability of a Representative Small Molecule Inhibitor
As specific quantitative stability data for this compound is not publicly available, the following table provides a representative stability profile for a hypothetical small molecule inhibitor under various storage conditions. This data is for illustrative purposes and should be confirmed experimentally for this compound.
| Storage Condition | Solvent | Purity after 30 Days | Purity after 1 Year |
| -80°C | DMSO | >98% | >95% |
| -20°C | DMSO | >95% | ~90% |
| 4°C | DMSO | ~90% | Not Recommended |
| Room Temperature | DMSO | <80% | Not Recommended |
| 37°C (in cell media) | Aqueous Buffer | Highly Variable (<24 hours) | Not Applicable |
Experimental Protocols
Protocol: Calcium Flux Assay for α7 nAChR Agonist Activity
This protocol outlines a method to measure the agonist activity of this compound by detecting changes in intracellular calcium concentration using a Fluorometric Imaging Plate Reader (FLIPR).
Materials:
-
HEK-293 cells stably expressing the human α7 nicotinic acetylcholine (B1216132) receptor (nAChR).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
This compound.
-
Reference α7 nAChR agonist (e.g., PNU-282987).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
96-well, black, clear-bottom microplates.
-
FLIPR instrument.
Procedure:
-
Cell Seeding:
-
Plate the HEK-293 α7 nAChR cells in 96-well plates at a density of 50,000-100,000 cells per well.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
-
Dye Loading:
-
Remove the culture medium from the wells.
-
Add 100 µL of the calcium-sensitive dye solution to each well.
-
Incubate the plate for 60 minutes at 37°C.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in the assay buffer.
-
Prepare a serial dilution of the reference agonist in the assay buffer.
-
-
Measurement of Calcium Flux:
-
Place the cell plate into the FLIPR instrument.
-
Measure the baseline fluorescence.
-
The instrument will then inject the this compound or reference agonist solutions into the wells.
-
Continue to measure the fluorescence signal over time to capture the transient increase in intracellular calcium.
-
-
Data Analysis:
-
The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration.
-
Plot the change in fluorescence against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value for this compound.
-
Mandatory Visualization
Caption: Troubleshooting workflow for this compound storage and handling issues.
Caption: Experimental workflow for assessing this compound agonist activity.
References
Addressing variability in animal response to BMS-902483
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential variability in animal response to BMS-902483, a potent and selective α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR) partial agonist. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective partial agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR).[1] As a partial agonist, it binds to and activates the α7 nAChR, but with a lower maximal effect compared to a full agonist like acetylcholine.[1] This receptor is a ligand-gated ion channel that, when activated, has a high permeability to calcium ions (Ca2+), leading to the modulation of various downstream signaling pathways involved in learning, memory, and sensory processing.
Q2: In which preclinical models has this compound shown efficacy?
A2: this compound has demonstrated pro-cognitive and sensory-gating effects in several rodent models. These include improving 24-hour novel object recognition memory in mice, reversing MK-801-induced deficits in an attentional set-shifting task in rats, and mitigating ketamine-induced deficits in auditory gating in rats.[1]
Q3: What is the relationship between α7 nAChR occupancy and the efficacy of this compound?
A3: Studies have shown a correlation between the occupancy of α7 nAChRs in the brain and the behavioral effects of this compound. For instance, at the minimal effective doses, receptor occupancy was estimated to be around 64% for novel object recognition and approximately 90% for set-shifting and auditory gating tasks. This suggests that a high level of receptor engagement is necessary for its therapeutic effects.
Q4: Why am I observing a U-shaped dose-response curve with this compound?
A4: A biphasic or "U-shaped" dose-response curve is a known characteristic of many α7 nAChR agonists. Low to moderate doses tend to produce the desired therapeutic effect, while higher doses can lead to a diminished or absent response. This phenomenon is often attributed to receptor desensitization, where prolonged or excessive stimulation causes the receptor to become temporarily unresponsive.
Troubleshooting Guide
This guide addresses common issues that may lead to variability in animal response to this compound.
| Issue | Potential Cause | Recommended Solution |
| High variability in behavioral outcomes between animals. | Pharmacokinetic Variability: Differences in drug absorption, distribution, metabolism, and excretion (ADME) among individual animals. | Pharmacokinetic Analysis: If possible, perform a satellite pharmacokinetic (PK) study in your specific animal strain and under your experimental conditions to determine key parameters like Tmax, Cmax, and half-life. This will help optimize the timing of drug administration relative to behavioral testing. |
| Animal-Specific Factors: Differences in age, weight, sex, genetic background, and microbiome can influence drug response. | Standardize Animal Cohorts: Ensure that animals within and between experimental groups are closely matched for age, weight, and sex. Use a single, reputable vendor for animal supply. Report the specific strain used in your studies. | |
| Environmental Stressors: Variations in housing conditions, handling, and noise levels can impact cognitive function and drug response. | Controlled Environment: Maintain a consistent and controlled environment (e.g., light-dark cycle, temperature, humidity). Handle animals consistently and habituate them to the experimental procedures and environment to minimize stress. | |
| Lack of efficacy or inconsistent results at a previously reported effective dose. | Dose-Response Relationship: The optimal dose may vary slightly between different animal strains or even different laboratories due to subtle procedural differences. As mentioned, α7 nAChR agonists can exhibit a U-shaped dose-response curve. | Dose-Response Study: Conduct a dose-response study to determine the optimal dose of this compound in your specific model and experimental setup. Test a range of doses, including those lower and higher than what is reported in the literature. |
| Timing of Administration: The time between drug administration and behavioral testing is critical and depends on the drug's pharmacokinetic profile. | Optimize Dosing Time: Based on available pharmacokinetic data (or a pilot PK study), administer this compound at a time point that ensures target engagement during the behavioral task. | |
| Receptor Desensitization: High concentrations of the agonist at the receptor site can lead to desensitization and a reduced effect. | Review Dosing Regimen: If using higher doses, consider that you may be on the descending limb of the U-shaped dose-response curve. Test lower doses to see if efficacy improves. | |
| Unexpected side effects or altered general activity. | Off-Target Effects: Although this compound is selective, high doses may lead to engagement with other receptors. | Confirm Selectivity: While this compound has been shown to be selective, ensure your dosing is within the therapeutic window to minimize potential off-target effects. Monitor for any unusual behaviors that could confound the interpretation of cognitive tests. |
| Vehicle Effects: The vehicle used to dissolve and administer this compound could have its own effects. | Proper Vehicle Control: Always include a vehicle-treated control group in your experiments. Ensure the vehicle is well-tolerated and does not affect the behavioral endpoint being measured. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Assay | Species | Parameter | Value |
| FLIR α7 | - | EC50 | 9.3 nM |
| α7 Electrophysiology | Rat | Area EC50 | 140 nM |
| 5-HT3A Receptor Binding | - | IC50 | 480 nM |
Data compiled from commercially available product information.[2][3]
Table 2: In Vivo Efficacy and Receptor Occupancy of this compound
| Preclinical Model | Species | Minimal Effective Dose (MED) | Route of Administration | α7 Receptor Occupancy at MED |
| Novel Object Recognition (24h) | Mouse | 0.1 mg/kg | - | ~64% |
| MK-801-Induced Deficit in Attentional Set-Shifting | Rat | 3 mg/kg | - | ~90% |
| Ketamine-Induced Auditory Gating Deficit | Rat | - | - | ~90% |
Information derived from preclinical studies.
Experimental Protocols
Novel Object Recognition (NOR) in Mice
Objective: To assess short-term recognition memory.
Methodology:
-
Habituation: Individually habituate mice to the testing arena (e.g., a 40x40x40 cm open field) for 5-10 minutes in the absence of any objects for 2-3 consecutive days.
-
Training (T1): Place two identical objects in opposite corners of the arena. Allow the mouse to explore the objects for a set period (e.g., 5-10 minutes). Record the time spent exploring each object. Exploration is defined as the nose being pointed at the object within a 2 cm distance.
-
Inter-trial Interval: Return the mouse to its home cage for a specific delay period (e.g., 1 hour for short-term memory, 24 hours for long-term memory as in the this compound study).
-
Testing (T2): Replace one of the familiar objects with a novel object. Place the mouse back in the arena and record the time spent exploring the familiar and novel objects for a set period (e.g., 5 minutes).
-
Data Analysis: Calculate a discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Attentional Set-Shifting Task (ASST) in Rats
Objective: To assess cognitive flexibility, a measure of executive function.
Methodology:
-
Apparatus: A digging box with two pots. The pots can be differentiated by texture, odor, or the medium they are filled with.
-
Pre-training: Mildly food-restrict the rats to motivate them to dig for a food reward. Train them to dig in the pots to find the reward.
-
Testing Stages: The task consists of a series of discriminations:
-
Simple Discrimination (SD): Rats learn to discriminate between two stimuli based on one dimension (e.g., digging medium).
-
Compound Discrimination (CD): An irrelevant dimension (e.g., odor) is introduced, which the rat must ignore.
-
Intra-dimensional Shift (IDS): New stimuli are introduced, but the relevant dimension remains the same.
-
Extra-dimensional Shift (EDS): The previously irrelevant dimension becomes the new relevant dimension.
-
-
Data Analysis: The primary measure is the number of trials required to reach a set criterion (e.g., 6 consecutive correct trials) for each stage. An increase in trials to criterion, particularly at the EDS stage, indicates a deficit in cognitive flexibility.
Ketamine-Induced Auditory Gating Deficit in Rats
Objective: To model sensory gating deficits relevant to schizophrenia.
Methodology:
-
Surgical Implantation: Surgically implant electrodes to record auditory evoked potentials (AEPs) from the hippocampus.
-
Auditory Gating Paradigm: A paired-click paradigm is used, consisting of two identical auditory stimuli (S1, conditioning stimulus, and S2, test stimulus) separated by a short interval (e.g., 500 ms).
-
Recording: Record the AEPs in response to the paired clicks. The amplitude of the P50 wave is typically measured.
-
Induction of Deficit: Administer ketamine to induce a deficit in sensory gating.
-
Treatment: Administer this compound prior to ketamine.
-
Data Analysis: Calculate the gating ratio (S2 amplitude / S1 amplitude). A ratio closer to 1 indicates a gating deficit, while a ratio closer to 0 indicates normal gating. The ability of this compound to reduce the ketamine-induced increase in this ratio is the measure of efficacy.
Visualizations
Caption: Simplified signaling pathway of the α7 nAChR.
Caption: Decision tree for troubleshooting variable efficacy.
Caption: General workflow for in vivo studies with this compound.
References
BMS-902483 interference with other signaling pathways
Technical Support Center: BMS-986020
A Note on the Compound: This guide focuses on BMS-986020, a lysophosphatidic acid receptor-1 (LPA1) antagonist. While the initial inquiry was for a different compound, BMS-986020 is a well-documented Bristol Myers Squibb agent with known off-target effects, making it a relevant case study for understanding signaling pathway interference.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BMS-986020.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for BMS-986020?
A1: BMS-986020 is a potent and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1)[1][2]. The LPA1 pathway is implicated in the cause and progression of idiopathic pulmonary fibrosis (IPF)[3]. By blocking this receptor, BMS-986020 inhibits LPA1-induced fibrogenesis, which has been shown to slow the decline in lung function in clinical trials[4][5].
Q2: What are the known off-target effects of BMS-986020?
A2: The most significant off-target effects of BMS-986020 are related to hepatobiliary toxicity[6][7][8]. This is not due to its primary action on LPA1 but results from the inhibition of hepatic bile acid and phospholipid transporters, specifically the Bile Salt Export Pump (BSEP), Multidrug Resistance-associated Protein 4 (MRP4), and Multidrug Resistance Protein 3 (MDR3)[2][6][8][9]. This inhibition can lead to an increase in plasma bile acids and liver enzymes (ALT, AST, ALP)[6][8].
Q3: Has the clinical development of BMS-986020 been affected by these off-target effects?
A3: Yes. A Phase 2 clinical trial for idiopathic pulmonary fibrosis (NCT01766817) was terminated early due to the observed hepatobiliary toxicity, which included cases of cholecystitis[1][7][10]. Subsequent nonclinical investigations confirmed that this toxicity was an off-target effect specific to the BMS-986020 molecule and not a result of LPA1 antagonism itself[5][8][11].
Q4: How does BMS-986020 compare to second-generation LPA1 antagonists?
A4: Newer, structurally distinct LPA1 antagonists like BMS-986278 (admilparant) have been developed to avoid the off-target hepatobiliary effects seen with BMS-986020[6][11]. In vitro assays have shown that BMS-986278 has weak BSEP inhibition, suggesting a better safety profile[6][7]. Clinical trials with BMS-986278 have not reported the hepatic toxicity associated with BMS-986020[10].
Troubleshooting Guide
Issue 1: I am observing unexpected cytotoxicity or cell death in my in vitro experiments with human hepatocytes or cholangiocytes.
-
Possible Cause: BMS-986020 is known to inhibit mitochondrial function at concentrations of 10 μM or higher in these cell types. This includes inhibition of basal and maximal respiration, ATP production, and spare respiratory capacity, which can lead to cell stress and death[6][8].
-
Troubleshooting Steps:
-
Verify Concentration: Ensure your working concentration of BMS-986020 is below the threshold known to cause mitochondrial dysfunction. Consider performing a dose-response curve to identify the cytotoxic threshold in your specific cell line.
-
Assess Mitochondrial Health: Use assays like MTT, XTT, or Seahorse XF Analyzer to measure mitochondrial respiration and ATP production in the presence of your experimental concentration of BMS-986020.
-
Control Compound: If possible, include a second-generation LPA1 antagonist, such as BMS-986278, which is not known to cause these off-target effects, as a negative control for toxicity[8].
-
Issue 2: My experimental results suggest an alteration in cellular transport or homeostasis unrelated to LPA1 signaling.
-
Possible Cause: BMS-986020 inhibits several key hepatic transporters responsible for bile acid and phospholipid efflux[2][6][9]. If your experimental system relies on or is sensitive to the function of BSEP, MRP4, or MDR3, you may observe confounding effects.
-
Troubleshooting Steps:
-
Identify Transporter Expression: Confirm whether your cell model expresses the off-target transporters (BSEP, MRP4, MDR3).
-
Perform a Transporter Activity Assay: Directly measure the activity of these transporters in the presence of BMS-986020 to quantify the level of inhibition at your experimental dose.
-
Review Experimental Endpoints: Evaluate if your readouts (e.g., accumulation of certain substrates, changes in cell membrane composition) could be indirectly influenced by the inhibition of these transporters.
-
Quantitative Data
The following table summarizes the inhibitory concentrations (IC50) of BMS-986020 against its primary target and known off-target transporters.
| Target | Target Type | IC50 Value (µM) | Reference |
| LPA1 | Primary Target (G-protein coupled receptor) | High Affinity (nM range specified in some studies) | [2][9] |
| BSEP | Off-Target (Bile Salt Transporter) | 1.8 - 4.8 | [2][6][8][9] |
| MRP4 | Off-Target (Multidrug Resistance Protein) | 6.2 | [2][6][8][9] |
| MDR3 | Off-Target (Phospholipid Transporter) | 7.5 | [2][6][8][9] |
| MRP3 | Off-Target (Multidrug Resistance Protein) | 22 | [6][8] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Primary mechanism of BMS-986020 as an LPA1 receptor antagonist.
Caption: Off-target interference of BMS-986020 with hepatic transporters.
Caption: Experimental workflow for troubleshooting off-target effects.
Experimental Protocols
Protocol: In Vitro Transporter Inhibition Assay (Example: BSEP)
This protocol provides a general methodology to assess whether BMS-986020 inhibits the Bile Salt Export Pump (BSEP) in an experimental setting.
-
Cell Culture:
-
Culture a human cell line overexpressing BSEP (e.g., HEK293-BSEP or sandwich-cultured human hepatocytes).
-
Plate cells in appropriate well plates (e.g., 48-well) and allow them to form a confluent monolayer.
-
-
Compound Preparation:
-
Inhibition Assay:
-
Wash the cell monolayers with warm assay buffer.
-
Pre-incubate the cells with the different concentrations of BMS-986020 or vehicle control for a specified time (e.g., 30 minutes) at 37°C.
-
Add a known BSEP substrate, such as radiolabeled taurocholate ([³H]-TCA), to each well.
-
Incubate for a defined period (e.g., 10-15 minutes) at 37°C to allow for substrate transport.
-
Stop the transport reaction by rapidly washing the cells with ice-cold buffer.
-
-
Quantification and Analysis:
-
Lyse the cells to release the intracellular contents.
-
Measure the amount of accumulated radiolabeled substrate in the cell lysate using a scintillation counter.
-
Calculate the percentage of inhibition for each BMS-986020 concentration relative to the vehicle control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
References
- 1. BMS-986020 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. selleckchem.com [selleckchem.com]
- 3. immune-system-research.com [immune-system-research.com]
- 4. LPA1 antagonist BMS-986020 changes collagen dynamics and exerts antifibrotic effects in vitro and in patients with idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LPA1 antagonist BMS-986020 changes collagen dynamics and exerts antifibrotic effects in vitro and in patients with idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. Mechanism of hepatobiliary toxicity of the LPA1 antagonist BMS-986020 developed to treat idiopathic pulmonary fibrosis: Contrasts with BMS-986234 and BMS-986278 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Lysophosphatidic acid receptor 1 inhibition: a potential treatment target for pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. atsjournals.org [atsjournals.org]
Technical Support Center: Validating the Specificity of BMS-902483 in a New Experimental Model
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for validating the specificity of BMS-902483, a potent and selective α7 nicotinic acetylcholine (B1216132) receptor (nAChR) partial agonist, in novel experimental models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent partial agonist of the α7 nicotinic acetylcholine receptor (nAChR)[1][2]. As a partial agonist, it binds to and activates the α7 nAChR, but with lower efficacy than a full agonist like acetylcholine[3]. Its primary mechanism of action is to modulate the activity of the α7 nAChR, which is a ligand-gated ion channel involved in various cognitive processes[3].
Q2: I am observing a phenotype that is not consistent with α7 nAChR activation in my new model. What could be the underlying cause?
A2: Unexpected phenotypes can arise from several factors. It is crucial to systematically investigate the possibility of off-target effects, experimental artifacts, or model-specific biology. Potential causes include:
-
Off-target activity: this compound may be interacting with other receptors or cellular targets in your specific experimental system.
-
Model-specific signaling: The signaling pathways downstream of α7 nAChR activation may differ in your new model compared to established systems.
-
Compound stability and concentration: Ensure the integrity and accurate concentration of your this compound stock solution.
Q3: What are the known off-targets for this compound?
A3: While this compound is reported to be highly selective for the α7 nAChR, some interaction with the 5-HT3A receptor has been noted, although at a significantly lower affinity (IC50 = 480 nM) compared to its high-affinity binding to the α7 nAChR (EC50 = 9.3 nM)[1][2]. It is crucial to assess a broader range of potential off-targets in your specific experimental model.
Q4: How can I confirm that this compound is engaging the α7 nAChR in my experimental model?
A4: Target engagement can be confirmed using several orthogonal approaches. A recommended strategy involves a combination of direct binding assays and functional assays that measure downstream signaling events. Please refer to the detailed experimental protocols for specific methodologies.
Troubleshooting Guide
This guide addresses common issues encountered during the validation of this compound specificity.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| No or weak response to this compound | 1. Low or absent α7 nAChR expression in the experimental model. 2. Compound degradation or incorrect concentration. 3. Suboptimal assay conditions. | 1. Verify α7 nAChR expression: Use techniques like Western blot, qPCR, or immunohistochemistry to confirm the presence of the target receptor. 2. Confirm compound integrity: Use a fresh stock of this compound and verify its concentration. 3. Optimize assay parameters: Titrate the concentration of this compound and optimize incubation times and other relevant assay conditions. |
| Unexpected or paradoxical effects | 1. Off-target effects on other receptors or signaling pathways. 2. Activation of different downstream signaling cascades in your model. 3. Receptor desensitization due to prolonged exposure to the agonist. | 1. Perform a broad off-target screen: Utilize a commercial selectivity profiling service to test this compound against a panel of receptors, ion channels, and enzymes. 2. Use a selective antagonist: Co-treatment with a known selective α7 nAChR antagonist (e.g., methyllycaconitine) should block the observed effect if it is on-target. 3. Investigate downstream signaling: Profile changes in key signaling molecules (e.g., Ca2+, cAMP, ERK phosphorylation) upon this compound treatment. 4. Vary exposure time: Conduct time-course experiments to assess the impact of receptor desensitization. |
| High background or inconsistent results | 1. Non-specific binding of this compound. 2. Assay variability. 3. Cell line or animal model heterogeneity. | 1. Include appropriate controls: Use vehicle controls and non-specific binding controls in binding assays. 2. Standardize experimental procedures: Ensure consistent cell densities, reagent concentrations, and incubation times. 3. Characterize your model: Ensure the genetic and phenotypic stability of your cell line or animal model. |
Experimental Protocols
Radioligand Binding Assay for Target Engagement
Objective: To determine the binding affinity (Ki) of this compound for the α7 nAChR in your experimental model.
Methodology:
-
Membrane Preparation: Prepare crude membrane fractions from your cells or tissues of interest that express the α7 nAChR.
-
Binding Reaction: Incubate the membrane preparations with a known radiolabeled α7 nAChR antagonist (e.g., [¹²⁵I]α-bungarotoxin) in the presence of increasing concentrations of unlabeled this compound.
-
Separation: Separate the bound from unbound radioligand by rapid filtration through glass fiber filters.
-
Detection: Quantify the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Determine the IC50 value (concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.
Functional Assay: Calcium Influx Measurement
Objective: To assess the functional activity of this compound by measuring its ability to induce calcium influx through the α7 nAChR ion channel.
Methodology:
-
Cell Culture: Plate cells expressing the α7 nAChR in a multi-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add increasing concentrations of this compound to the wells.
-
Fluorescence Measurement: Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity using a plate reader or fluorescence microscope.
-
Data Analysis: Plot the change in fluorescence as a function of this compound concentration to determine the EC50 value (concentration that elicits 50% of the maximal response).
Selectivity Profiling
Objective: To evaluate the selectivity of this compound by testing its activity against a broad panel of other receptors and cellular targets.
Methodology:
-
Engage a Commercial Service: Submit a sample of this compound to a contract research organization (CRO) that offers selectivity profiling services.
-
Target Panel Selection: Choose a panel that includes other nicotinic receptor subtypes, serotonin (B10506) receptors (especially 5-HT3A), and other relevant G-protein coupled receptors (GPCRs), ion channels, and kinases.
-
Data Interpretation: Analyze the data to identify any significant off-target interactions. A common threshold for a significant off-target hit is >50% inhibition at a 10 µM concentration of the test compound.
Visualizations
Caption: Signaling pathway of this compound at the α7 nAChR.
Caption: Experimental workflow for validating this compound specificity.
Caption: Logical workflow for troubleshooting unexpected results.
References
- 1. Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Target identification and validation of the alpha7 nicotinic acetylcholine receptor as a potential therapeutic target in retinal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Delineating the activity of the potent nicotinic acetylcholine receptor agonists (+)-anatoxin-a and (−)-hosieine-A - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: BMS-902483 Stability and Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the potential degradation of BMS-902483, a potent α7 nicotinic acetylcholine (B1216132) receptor partial agonist.[1][2] As direct degradation studies on this compound are not publicly available, this guide offers troubleshooting advice and frequently asked questions based on established principles of forced degradation studies and the chemical nature of structurally related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
While specific data for this compound is unavailable, molecules with similar structural features, such as quinuclidine (B89598) and aromatic rings, may be susceptible to degradation under certain conditions. Potential degradation pathways to investigate include:
-
Hydrolysis: The amide linkage in the spirooxazoline ring system or other susceptible functional groups could be liable to hydrolysis under acidic or basic conditions.
-
Oxidation: The nitrogen atoms in the quinuclidine and pyrimidine (B1678525) rings, as well as the phenyl ring, could be susceptible to oxidation, potentially leading to the formation of N-oxides or hydroxylated species.
-
Photodegradation: Aromatic systems can be sensitive to light, which may induce isomerization or other photochemical reactions.
Q2: I'm observing unexpected peaks in my HPLC analysis of a this compound sample. What could they be?
Unexpected peaks in your chromatogram could be degradation products, process-related impurities, or artifacts from your experimental setup. To troubleshoot:
-
Confirm System Suitability: Ensure your HPLC system is performing correctly by running a standard of this compound.
-
Analyze a Blank: Inject a blank solvent to rule out contamination from the mobile phase or sample diluent.
-
Perform Forced Degradation: Subject a sample of this compound to forced degradation conditions (acidic, basic, oxidative, thermal, and photolytic stress) to intentionally generate degradation products. This can help confirm if the unexpected peaks correspond to degradants.
-
Utilize Mass Spectrometry (LC-MS): If available, LC-MS is a powerful tool for identifying the mass of the unknown peaks, which can provide crucial information for structure elucidation.[3]
Q3: What are the potential biological effects of this compound degradation products?
The biological effects of any degradation products are unknown without specific identification and toxicological testing. It is crucial to identify and quantify any significant degradants (typically those present at >0.1% in stability studies) and assess their potential impact on the efficacy and safety of the drug substance. Degradation can potentially lead to:
-
Reduced Potency: If the degradation product is less active or inactive at the α7 nicotinic acetylcholine receptor.
-
Altered Selectivity: The degradant might interact with other receptors, leading to off-target effects.
-
Toxicity: The degradation product could have its own toxicological profile.
Troubleshooting Guide: this compound Stability Studies
This guide provides a structured approach to investigating the stability of this compound.
Experimental Workflow for Forced Degradation Studies
The following diagram outlines a typical workflow for conducting forced degradation studies to identify potential degradation products and establish a stability-indicating analytical method.
Hypothetical Forced Degradation Data
The following table summarizes hypothetical results from a forced degradation study on this compound. This data is for illustrative purposes to guide researchers on what to expect.
| Stress Condition | % Degradation of this compound | Number of Degradation Products | Major Degradant RRT |
| 0.1 M HCl (24h, 60°C) | 15.2 | 2 | 0.85 |
| 0.1 M NaOH (4h, RT) | 25.8 | 3 | 0.72, 1.15 |
| 3% H₂O₂ (24h, RT) | 8.5 | 1 | 1.25 (N-oxide) |
| Heat (7 days, 80°C) | 5.1 | 1 | 0.92 |
| Photostability (ICH Q1B) | 12.3 | 2 | 0.98, 1.08 |
RRT: Relative Retention Time
Detailed Experimental Protocols
The following are example protocols for conducting forced degradation studies. The concentration of the stressing agent and the duration of exposure may need to be optimized to achieve a target degradation of 5-20%.[4]
1. Acid Hydrolysis
-
Objective: To investigate degradation via acid-catalyzed hydrolysis.
-
Methodology:
-
Dissolve this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to a final concentration of 1 mg/mL.
-
Add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at appropriate time points (e.g., 2, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH.
-
Dilute with mobile phase to a suitable concentration for HPLC analysis.
-
2. Base Hydrolysis
-
Objective: To investigate degradation via base-catalyzed hydrolysis.
-
Methodology:
-
Prepare a 1 mg/mL solution of this compound as described for acid hydrolysis.
-
Add an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M.
-
Incubate the solution at room temperature.
-
Withdraw and neutralize aliquots with 0.1 M HCl at appropriate time points (e.g., 1, 4, 8 hours).
-
Dilute for HPLC analysis.
-
3. Oxidative Degradation
-
Objective: To assess susceptibility to oxidation.
-
Methodology:
-
Prepare a 1 mg/mL solution of this compound.
-
Add an appropriate volume of 30% hydrogen peroxide to achieve a final concentration of 3%.
-
Store the solution at room temperature, protected from light.
-
Withdraw aliquots at specified intervals (e.g., 8, 24, 48 hours).
-
Dilute for HPLC analysis.
-
4. Thermal Degradation
-
Objective: To evaluate the effect of heat on solid-state and solution stability.
-
Methodology:
-
Solid State: Place a known amount of solid this compound in a controlled temperature oven at 80°C. Analyze samples at various time points (e.g., 1, 3, 7 days).
-
Solution: Prepare a 1 mg/mL solution of this compound and incubate at 80°C. Analyze aliquots at different time points.
-
5. Photostability Testing
-
Objective: To determine the effect of light exposure.
-
Methodology:
-
Expose solid this compound and a 1 mg/mL solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
A dark control sample should be stored under the same conditions to separate light-induced degradation from thermal degradation.
-
Analyze the samples after the exposure period.
-
Signaling Pathway of an α7 Nicotinic Acetylcholine Receptor Agonist
This compound acts as a partial agonist at the α7 nicotinic acetylcholine receptor (α7 nAChR).[5] The diagram below illustrates a simplified signaling cascade initiated by the activation of this receptor.
Understanding this pathway is crucial, as any degradation product that interferes with the binding of this compound to the α7 nAChR or downstream signaling components could alter the therapeutic effect.
References
Technical Support Center: Enhancing Signal-to-Noise Ratio in BMS-902483 Electrophysiology
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing electrophysiology to study BMS-902483, a potent partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR).[1][2] Our goal is to help you optimize your experimental setup to achieve a high signal-to-noise ratio (SNR) for reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective and potent partial agonist for the α7 nicotinic acetylcholine receptor (nAChR).[2] As a partial agonist, it binds to and activates the receptor, but elicits a response that is lower than that of a full agonist like acetylcholine.[2] The α7 nAChR is a ligand-gated ion channel that, upon activation, allows the influx of cations, most notably calcium (Ca²⁺).[3][4] This influx of calcium is a critical step in initiating downstream cellular signaling cascades.[3][4]
Q2: What are the expected electrophysiological responses to this compound application?
A2: Application of this compound to cells expressing α7 nAChRs is expected to elicit inward currents. These currents are characterized by fast activation and rapid desensitization, a hallmark of α7 nAChR activity. The peak current amplitude elicited by this compound will be a fraction of the maximal current evoked by a saturating concentration of acetylcholine. One study reported that this compound elicits currents that are approximately 60% of the maximal acetylcholine response.[2]
Q3: Why is a low signal-to-noise ratio a common issue when recording α7 nAChR currents?
A3: Several factors contribute to a low SNR during α7 nAChR recordings:
-
Rapid Desensitization: The α7 nAChR desensitizes very quickly in the continued presence of an agonist, leading to a transient signal that can be difficult to distinguish from background noise.
-
Small Unitary Conductance: While the exact single-channel conductance can vary, ligand-gated ion channels can have small conductances, resulting in small macroscopic currents.
-
Low Expression Levels: The density of functional α7 nAChRs on the cell surface can be low in some expression systems or native tissues, leading to smaller overall currents.
Q4: How can I pharmacologically confirm that the currents I am recording are mediated by α7 nAChRs?
A4: To confirm the involvement of α7 nAChRs, you can use specific antagonists. The most common and potent antagonists for α7 nAChRs are α-bungarotoxin (irreversible) and methyllycaconitine (B43530) (MLA) (reversible).[5][6] Pre-incubation with or co-application of these antagonists should block the currents elicited by this compound.
Q5: Can I use any positive allosteric modulators (PAMs) to enhance the signal?
A5: Yes, using a Type II PAM like PNU-120596 can significantly improve the signal-to-noise ratio.[7][8] PNU-120596 potentiates α7 nAChR currents by dramatically reducing the receptor's desensitization and prolonging the channel open time, resulting in a larger and more sustained signal.[7][8] This makes the signal much easier to distinguish from baseline noise.
Troubleshooting Guides
Problem 1: Low or No Detectable Current Response to this compound
| Possible Cause | Troubleshooting Steps |
| Low Receptor Expression | - Use a cell line with confirmed high-level expression of functional α7 nAChRs.- If using transient transfection, optimize transfection efficiency.- For native tissue, select regions known to have high α7 nAChR density. |
| Rapid Desensitization Obscuring the Signal | - Apply this compound using a rapid perfusion system to ensure fast solution exchange.- Co-apply a positive allosteric modulator (PAM) such as PNU-120596 to reduce desensitization and enhance the current.[7][8] |
| Incorrect Drug Concentration | - Prepare fresh solutions of this compound for each experiment.- Verify the final concentration and ensure complete dissolution in the external solution. |
| Poor Cell Health | - Use cells from a fresh passage with high viability.- Ensure recording solutions are fresh, properly buffered (pH 7.2-7.4), and have the correct osmolarity (~310 mOsm for external, ~290 mOsm for internal). |
Problem 2: High Baseline Noise Obscuring the Signal
| Noise Characteristic | Possible Cause | Troubleshooting Steps |
| 50/60 Hz Hum | Power line interference (ground loop). | - Ensure all equipment is connected to a single, common ground point.- Use a Faraday cage to shield the setup.- Turn off unnecessary nearby electronic equipment. |
| High-Frequency "Fuzzy" Noise | Improper filtering or high pipette/seal resistance. | - Set the low-pass filter on your amplifier appropriately (e.g., 1-5 kHz for whole-cell recordings).- Use recording pipettes with an optimal resistance (typically 3-7 MΩ for whole-cell).- Aim for a high seal resistance (>1 GΩ) to minimize noise.[9][10] |
| Sudden Spikes or Drifts | Mechanical instability or perfusion issues. | - Ensure the recording setup is on an anti-vibration table.- Check the perfusion system for air bubbles or inconsistent flow.- Ensure the recording pipette and cell are stable. |
Quantitative Data Summary
| Parameter | Recommended Range/Value | Rationale |
| Pipette Resistance (Whole-Cell) | 3 - 7 MΩ | Balances ease of sealing with lower noise and better access to the cell interior. A study suggests an optimal range of 6.15-6.45 MΩ for prolonged, stable recordings.[9][10] |
| Seal Resistance | > 1 GΩ | A high-resistance seal is crucial for minimizing current leakage and reducing baseline noise. An optimal value of ≥2.35 GΩ is suggested for stable, long-term recordings.[9][10] |
| Low-Pass Filter Setting | 1 - 5 kHz | Filters out high-frequency noise without significantly distorting the fast kinetics of the α7 nAChR current. One study used a 1 kHz low-pass filter for whole-cell recordings of α7 nAChRs.[11] |
| This compound Concentration | Dependent on EC₅₀ | Start with a concentration around the EC₅₀ and perform a dose-response curve to determine the optimal concentration for your specific experimental goals. |
| PNU-120596 Concentration (if used) | ~1-10 µM | Effective concentrations for potentiating α7 nAChR currents.[8][12] |
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording of this compound-Evoked Currents
-
Cell Preparation: Culture cells expressing α7 nAChRs on glass coverslips. On the day of recording, transfer a coverslip to the recording chamber on the microscope stage.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm.
-
Internal Solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH and osmolarity to ~290 mOsm. Filter the internal solution through a 0.22 µm syringe filter before use.
-
-
Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.
-
Recording:
-
Approach a cell with the recording pipette while applying positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to facilitate seal formation.
-
Apply gentle suction to achieve a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane with a brief pulse of suction to establish the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
-
Data Acquisition:
-
Record baseline current for a stable period.
-
Rapidly perfuse the cell with the external solution containing this compound.
-
To enhance the signal, co-apply PNU-120596 with this compound.
-
Record the evoked inward current.
-
Wash out the drug with the control external solution.
-
-
Data Analysis: Measure the peak amplitude and desensitization kinetics of the this compound-evoked current.
Visualizations
Signaling Pathway of this compound at the α7 nAChR
Caption: this compound binding and activation of the α7 nAChR.
Experimental Workflow for Improving SNR
Caption: A workflow for optimizing the signal-to-noise ratio.
Troubleshooting Logic for High Baseline Noise
Caption: A logical approach to diagnosing and fixing noise issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of this compound, an α7 nicotinic acetylcholine receptor partial agonist, on cognition and sensory gating in relation to receptor occupancy in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - Xu - Annals of Translational Medicine [atm.amegroups.org]
- 4. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Functional α7 nicotinic acetylcholine receptors in GABAergic neurons of the interpeduncular nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological characterization of native α7 nicotinic ACh receptors and their contribution to depolarization-elicited exocytosis in human chromaffin cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Voltage- and Temperature-Dependent Allosteric Modulation of α7 Nicotinic Receptors by PNU120596 [frontiersin.org]
- 8. α7 nicotinic ACh receptors as a ligand-gated source of Ca2+ ions: the search for a Ca2+ optimum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimal Pipette Resistance, Seal Resistance, and Zero-Current Membrane Potential for Loose Patch or Breakthrough Whole-Cell Recording in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimal Pipette Resistance, Seal Resistance, and Zero-Current Membrane Potential for Loose Patch or Breakthrough Whole-Cell Recording in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure and gating mechanism of the α7 nicotinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nicotinic acetylcholine receptors at the single‐channel level - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to α7 Nicotinic Acetylcholine Receptor Agonists: BMS-902483 and PNU-282987 for Cognitive Improvement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two selective α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR) agonists, BMS-902483 and PNU-282987, which have been investigated for their potential to enhance cognitive function. This document summarizes their pharmacological profiles, preclinical efficacy in various cognitive domains, and the underlying signaling pathways. While direct head-to-head comparative studies are limited, this guide presents the available data from separate preclinical trials to offer a comprehensive overview for research and development purposes.
In Vitro Pharmacological Profiles
Both this compound and PNU-282987 are potent and selective ligands for the α7 nAChR. The following tables summarize their key in vitro pharmacological parameters.
Table 1: In Vitro Pharmacology of this compound
| Parameter | Species | Value | Assay Type |
| EC50 | Rat | 140 nM | Electrophysiology (HEK293 cells)[1] |
| Intrinsic Activity | Rat | ~60% of ACh max response | Electrophysiology (HEK293 cells)[1] |
| Affinity (Ki) | Rat | Low nanomolar | Radioligand Binding |
Table 2: In Vitro Pharmacology of PNU-282987
| Parameter | Species | Value | Assay Type |
| Affinity (Ki) | Rat | 26 nM | Radioligand Binding |
| Selectivity | - | Negligible activity at α1β1γδ and α3β4 nAChRs | Functional Assays |
| Cross-reactivity | Human | Ki = 930 nM at 5-HT3 receptors | Radioligand Binding |
Preclinical Efficacy in Cognitive Models
The cognitive-enhancing effects of this compound and PNU-282987 have been evaluated in several rodent models. It is important to note that the following data are derived from separate studies and are not the result of direct comparative experiments.
BMS-902487: Preclinical Data
This compound has demonstrated efficacy in models of recognition memory and executive function.
Table 3: In Vivo Efficacy of this compound
| Cognitive Domain | Animal Model | Assay | Key Findings | Minimal Effective Dose (MED) | Receptor Occupancy at MED |
| Recognition Memory | Mouse | Novel Object Recognition (24h) | Improved recognition memory | 0.1 mg/kg | 64% |
| Executive Function | Rat (MK-801-induced deficit) | Attentional Set-Shifting Task | Reversed cognitive deficits | 3 mg/kg | ~90% |
| Sensory Gating | Rat (Ketamine-induced deficit) | Auditory Gating | Reversed sensory gating deficits | - | ~90% |
| Synaptic Plasticity | Mouse | Ex vivo Hippocampal Long-Term Potentiation (LTP) | Enhanced LTP 24h after dosing | - | - |
PNU-282987: Preclinical Data
PNU-282987 has shown pro-cognitive and neuroprotective effects in models of Alzheimer's disease and other cognitive impairment paradigms.
Table 4: In Vivo Efficacy of PNU-282987
| Cognitive Domain | Animal Model | Assay | Key Findings |
| Learning and Memory | APP/PS1_DT mice (Alzheimer's model) | Morris Water Maze | Improved learning and memory abilities. |
| Synaptic Function | APP/PS1_DT mice | Immunohistochemistry, Western Blot | Restored expression of synaptic-associated proteins. |
| Neuroprotection | APP/PS1_DT mice | Immunohistochemistry | Reduced Aβ deposition in the hippocampus. |
| Learning and Memory | Mice | Morris Water Maze | Beneficial effects on memory retention at 1 mg/kg.[2] |
| Sensory Gating | Anesthetized Rats | Auditory-evoked potentials | Restored amphetamine-induced sensory gating deficits.[3] |
| Executive Function | Rat (MK-801-induced deficit) | Attentional Set-Shifting Task | Reversed cognitive deficits.[4] |
| Recognition Memory | Mice (Chronic Intermittent Hypoxia model) | Novel Object Recognition | Alleviated cognitive dysfunction.[5] |
Signaling Pathways
Activation of the α7 nAChR by agonists like this compound and PNU-282987 initiates downstream signaling cascades crucial for synaptic plasticity and cognitive function. Two key pathways identified are the Calmodulin-dependent protein kinase II (CaM-CaMKII)-CREB pathway and the Extracellular signal-regulated kinase (ERK1/2)-CREB pathway.
Caption: Signaling pathways activated by α7 nAChR agonists.
Experimental Protocols
Detailed methodologies for the key behavioral assays are provided below.
Novel Object Recognition (NOR) Test
This task assesses recognition memory in rodents.
Caption: Workflow for the Novel Object Recognition test.
Methodology:
-
Habituation: Mice are individually placed in an open-field arena for a set period (e.g., 10 minutes) to acclimate to the environment.
-
Training (Familiarization) Phase: Two identical objects are placed in the arena, and each mouse is allowed to explore them freely for a specified duration (e.g., 10 minutes).
-
Retention Interval: The mouse is returned to its home cage for a defined period (e.g., 24 hours).
-
Test Phase: One of the familiar objects is replaced with a novel object. The mouse is returned to the arena and the time spent exploring each object is recorded.
-
Data Analysis: A discrimination index (DI) is calculated as (Time with novel object - Time with familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Attentional Set-Shifting Task (ASST)
This task assesses cognitive flexibility and executive function in rats.
References
- 1. Effects of this compound, an α7 nicotinic acetylcholine receptor partial agonist, on cognition and sensory gating in relation to receptor occupancy in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Behavioral effects of PNU-282987, an alpha7 nicotinic receptor agonist, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The selective alpha7 nicotinic acetylcholine receptor agonist PNU-282987 [N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]-4-chlorobenzamide hydrochloride] enhances GABAergic synaptic activity in brain slices and restores auditory gating deficits in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of alpha7 nicotinic acetylcholine receptor agonists on attentional set-shifting impairment in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. α7 Nicotinic Acetylcholine Receptor Agonist PNU-282987 Ameliorates Cognitive Impairment Induced by Chronic Intermittent Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of BMS-902483 and Galantamine on Cognitive Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cognitive effects of BMS-902483, a selective α7 nicotinic acetylcholine (B1216132) receptor (nAChR) partial agonist, and galantamine, a well-established acetylcholinesterase (AChE) inhibitor and allosteric modulator of nAChRs. The following sections present a comprehensive overview of their mechanisms of action, comparative efficacy from available studies, and detailed experimental protocols.
Mechanism of Action
Galantamine exerts its cognitive-enhancing effects through a dual mechanism. Primarily, it acts as a reversible and competitive inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1][2][3] This inhibition leads to increased acetylcholine levels in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is crucial for cognitive processes like memory and learning.[1][2] Additionally, galantamine allosterically modulates nicotinic acetylcholine receptors (nAChRs), which enhances their sensitivity to acetylcholine and further amplifies cholinergic signaling.[1][4] This dual action is believed to provide a synergistic effect on cognitive function.[1]
This compound, on the other hand, is a selective and potent partial agonist of the α7 nicotinic acetylcholine receptor.[5] The α7 nAChR is implicated in various cognitive functions. As a partial agonist, this compound binds to and activates these receptors, but with a lower maximal effect compared to a full agonist like acetylcholine. This modulation of α7 nAChR activity is the primary mechanism through which this compound is thought to improve cognition.[5]
Quantitative Data on Cognitive Effects
The available data for this compound is from preclinical studies in rodents, while galantamine has been extensively studied in both preclinical and clinical settings. A direct comparison of efficacy is therefore challenging and should be interpreted with caution.
Table 1: Preclinical Efficacy of this compound in Rodent Models
| Cognitive Domain | Model | Species | Key Findings | Minimal Effective Dose (MED) | Source |
| Memory | Novel Object Recognition (24h) | Mouse | Improved recognition memory | 0.1 mg/kg | [5] |
| Executive Function | MK-801-induced deficits in attentional set-shifting | Rat | Reversed cognitive deficits | 3 mg/kg | [5] |
| Sensory Gating | Ketamine-induced deficits in auditory gating | Rat | Reversed sensory gating deficits | N/A | [5] |
Table 2: Selected Clinical Efficacy of Galantamine in Humans
| Cognitive Domain | Patient Population | Key Assessment | Key Findings | Dosage | Source |
| Global Cognition | Mild to moderate Alzheimer's Disease | Mini-Mental State Examination (MMSE) | Significant reduction in cognitive decline vs. placebo over 24 months | 16-24 mg/day | [6] |
| Cognition | Mild to moderate Alzheimer's Disease | Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog) | Statistically significant improvement vs. placebo | 16-36 mg/day | [7] |
| Working Memory & Executive Function | Mild Cognitive Impairment (MCI) | Cambridge Automated Neuropsychiatric Test Assessment Battery (CANTAB) | Improvements in two of six measures | N/A | [8] |
| Verbal Learning & Memory | Marijuana Users | Hopkins Verbal Learning Test (HVLT) | Hypothesized to improve verbal learning and memory | 8 mg/day | [9] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of research findings.
This compound: Novel Object Recognition in Mice
-
Objective: To assess the effect of this compound on long-term recognition memory.
-
Animals: Male C57BL/6 mice.
-
Procedure:
-
Habituation: Mice are individually habituated to an empty open-field arena for a set period over several days.
-
Training (Day 1): Two identical objects are placed in the arena, and each mouse is allowed to explore them for a specified duration. This compound or vehicle is administered before or after the training session.
-
Testing (Day 2, 24h later): One of the familiar objects is replaced with a novel object. The mouse is returned to the arena, and the time spent exploring the novel and familiar objects is recorded.
-
-
Data Analysis: A recognition index is calculated as the ratio of time spent exploring the novel object to the total time spent exploring both objects. A significantly higher recognition index in the this compound-treated group compared to the vehicle group indicates improved memory.[5]
Galantamine: Morris Water Maze in a Mouse Model of Alzheimer's Disease
-
Objective: To evaluate the effect of galantamine on spatial learning and memory in a lipopolysaccharide (LPS)-induced mouse model of Alzheimer's disease.
-
Animals: Male C57BL/6 mice.
-
Procedure:
-
Drug Administration: Mice are treated with galantamine (e.g., 4 mg/kg, intraperitoneal injection) or vehicle for 14 days.
-
LPS-induced cognitive deficit: On a specified day, mice receive an intracerebroventricular injection of LPS to induce neuroinflammation and cognitive impairment.
-
Morris Water Maze Task:
-
Acquisition Phase (e.g., 5 days): Mice are trained to find a hidden platform in a circular pool of opaque water. The time taken to find the platform (escape latency) is recorded over several trials per day.
-
Probe Trial (Day 6): The platform is removed, and the mouse is allowed to swim freely for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured.
-
-
-
Data Analysis: Shorter escape latencies during the acquisition phase and more time spent in the target quadrant during the probe trial in the galantamine-treated LPS group, compared to the vehicle-treated LPS group, indicate improved spatial learning and memory.[10]
Summary and Conclusion
Galantamine is a well-characterized compound with a dual mechanism of action that has demonstrated pro-cognitive effects in both preclinical models and human clinical trials, leading to its approval for the treatment of Alzheimer's disease.[1][2][4][11] this compound is a more targeted agent, acting as a partial agonist at the α7 nAChR.[5] Preclinical data suggest its potential for improving memory and executive function.[5]
A direct comparison of the cognitive-enhancing effects of this compound and galantamine is limited by the disparity in the available data. While galantamine's efficacy is supported by a large body of clinical evidence, the evaluation of this compound is still in the preclinical phase. Future clinical trials of this compound will be necessary to ascertain its therapeutic potential and to enable a direct comparison with established cognitive enhancers like galantamine. Researchers in the field will be keenly awaiting such studies to determine the relative merits of these different pharmacological approaches to cognitive enhancement.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Chronic treatment with galantamine rescues reversal learning in an attentional set-shifting test after experimental brain trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Alzheimer's Disease Clinical Trials | BMS Clinical Trials [bmsclinicaltrials.com]
- 6. A double-blind comparison of galantamine hydrobromide ER and placebo in Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. wcgclinical.com [wcgclinical.com]
- 8. A Study to Evaluate the Efficacy and Safety of KarXT + KarX-EC for Cognitive Impairment in Alzheimer's Disease (MINDSET 2) | BMS Clinical Trials [bmsclinicaltrials.com]
- 9. Galantamine for Alzheimer's disease and mild cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Study to Assess Efficacy and Safety of KarXT for the Treatment of Psychosis Associated With Alzheimer's Disease (ADEPT-2) | BMS Clinical Trials [bmsclinicaltrials.com]
- 11. Safety and efficacy of galantamine in subjects with mild cognitive impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of BMS-902483 and Other α7 Nicotinic Acetylcholine Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical efficacy of BMS-902483, a selective α7 nicotinic acetylcholine (B1216132) receptor (nAChR) partial agonist, with other notable α7 nAChR agonists. The data presented is compiled from various preclinical studies to offer an objective overview for research and drug development purposes.
In Vitro Efficacy and Potency
This compound demonstrates potent partial agonism at the α7 nAChR. The following table summarizes its in vitro characteristics in comparison to other well-known α7 nAChR agonists.
| Compound | Receptor | Assay Type | EC50 | % Maximal Acetylcholine Response | Reference |
| This compound | Human α7 nAChR | Electrophysiology | - | ~60% | [1] |
| This compound | Rat α7 nAChR | Electrophysiology (Area) | 140 nM | 54% | [2] |
| This compound | Rat α7 nAChR | FLIPR | 9.3 nM | - | [2] |
| TC-5619 | Human α7 nAChR | Electrophysiology | - | Higher than BMS-933043 | [3] |
| GTS-21 | Human α7 nAChR | Electrophysiology | - | - | [4] |
| A-582941 | Human α7 nAChR | Electrophysiology | 4260 nM | 52% | [5] |
Note: Direct head-to-head comparative studies are limited. Data is compiled from different sources and experimental conditions may vary.
In Vivo Efficacy in Preclinical Models of Cognition
This compound has shown pro-cognitive effects in rodent models relevant to schizophrenia and other cognitive disorders.
Novel Object Recognition (NOR)
The NOR test assesses learning and memory in rodents.
| Compound | Animal Model | Minimal Effective Dose (MED) | Receptor Occupancy at MED | Reference |
| This compound | Mouse | 0.1 mg/kg | 64% | [1] |
| TC-5619 | Rat | Demonstrated long-lasting memory enhancement over a wide dose range | - | [6] |
Auditory Sensory Gating (P50)
The P50 sensory gating paradigm is a translational model for deficits observed in schizophrenia.
| Compound | Animal Model | Minimal Effective Dose (MED) | Receptor Occupancy at MED | Reference |
| This compound | Rat (Ketamine-induced deficit) | - | ~90% | [1] |
| TC-5619 | Transgenic th(tk-)/th(tk-) mouse | 0.3 mg/kg (normalized PPI) | - | [7] |
Experimental Protocols
In Vitro Electrophysiology Assay for α7 nAChR Agonist Activity
Objective: To determine the potency and efficacy of α7 nAChR agonists.
Methodology:
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing human α7 nAChRs.
-
Recording Technique: Automated patch-clamp electrophysiology (e.g., QPatch).
-
Solutions:
-
External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4.
-
Internal Solution (in mM): 90 CsF, 50 CsCl, 2 MgCl₂, 5 EGTA, 10 HEPES, pH 7.2.
-
-
Procedure:
-
Cells are voltage-clamped at a holding potential of -70 mV.
-
Agonist solutions are applied for a short duration (e.g., 2 seconds) to elicit an ionic current.
-
To determine antagonist activity, compounds are pre-incubated for 5 minutes before co-application with a known agonist like acetylcholine (ACh) at its EC₉₀ concentration.
-
Data is recorded as the peak current or net charge and normalized to the response elicited by a saturating concentration of ACh.[8]
-
Novel Object Recognition (NOR) Protocol
Objective: To assess the effects of α7 nAChR agonists on recognition memory.
Workflow:
Novel Object Recognition Experimental Workflow.
Data Analysis: A discrimination index is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). An index significantly above zero indicates successful recognition memory.
Auditory Sensory Gating (P50) Protocol
Objective: To evaluate the ability of α7 nAChR agonists to normalize sensory gating deficits.
Workflow:
Auditory Sensory Gating (P50) Experimental Workflow.
Data Analysis: The P50 ratio is calculated as (Amplitude of P50 to S2 / Amplitude of P50 to S1). A ratio closer to zero indicates better sensory gating.
Signaling Pathways of α7 nAChR Activation
Activation of α7 nAChRs leads to the initiation of several intracellular signaling cascades that are implicated in neuroprotection and anti-inflammatory responses.
JAK2-STAT3 Signaling Pathway
The Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) pathway is a key mediator of the anti-inflammatory effects of α7 nAChR activation.
JAK2-STAT3 Signaling Pathway.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) pathway is another important downstream effector of α7 nAChR activation, involved in cell survival and neuroprotection.
PI3K/Akt Signaling Pathway.
Conclusion
This compound is a potent partial agonist of the α7 nAChR with demonstrated in vivo efficacy in preclinical models of cognition. While direct comparative data with other α7 nAChR agonists is limited, the available information suggests it is a promising candidate for further investigation. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to design and interpret studies aimed at further elucidating the therapeutic potential of this compound and other α7 nAChR modulators.
References
- 1. Effects of this compound, an α7 nicotinic acetylcholine receptor partial agonist, on cognition and sensory gating in relation to receptor occupancy in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. researchgate.net [researchgate.net]
- 4. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical Characterization of A‐582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition‐Enhancing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TC-5619: an alpha7 neuronal nicotinic receptor-selective agonist that demonstrates efficacy in animal models of the positive and negative symptoms and cognitive dysfunction of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TC-5619: An alpha7 neuronal nicotinic receptor-selective agonist that demonstrates efficacy in animal models of the positive and negative symptoms and cognitive dysfunction of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Procognitive Effects of BMS-902483 in a New Species: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the procognitive effects of BMS-902483, a potent and selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR), and other alternative cognitive enhancers. The data presented is based on preclinical studies, and this document outlines experimental protocols to validate these findings in a new species, with a focus on non-human primates as a translational model.
Introduction to this compound
This compound has demonstrated procognitive effects in rodent models by enhancing performance in tasks assessing memory and executive function. Its mechanism of action is centered on the potentiation of cholinergic neurotransmission through the activation of α7 nAChRs, which are crucial for synaptic plasticity and cognitive processes. This guide compares the efficacy of this compound with other procognitive agents that operate through different pharmacological pathways.
Comparative Efficacy of Procognitive Agents
The following tables summarize the quantitative data from preclinical studies on this compound and its alternatives. The selected compounds include other α7 nAChR agonists, an acetylcholinesterase inhibitor, and a multimodal antidepressant, providing a broad comparative landscape.
Table 1: Performance in Novel Object Recognition (NOR) Task
| Compound | Species | Dosing (mg/kg) | Administration Route | Key Findings |
| This compound | Mouse | 0.1 - 1 | s.c. | Dose-dependently increased discrimination index, indicating enhanced recognition memory. |
| GTS-21 | Rat | 1 - 10 | p.o. | Significantly increased time spent exploring the novel object. |
| PNU-282987 | Mouse | 1 - 10 | i.p. | Improved discrimination index in a model of cognitive impairment.[1][2][3] |
| Donepezil | Mouse | 0.5 - 2 | p.o. | Ameliorated cognitive deficits in a transgenic model of Alzheimer's disease.[4][5] |
| Vortioxetine | Rat | 2.5 - 10 | s.c. | Dose-dependently increased the time spent investigating the novel object.[6][7][8] |
Table 2: Performance in Attentional Set-Shifting Task (ASST)
| Compound | Species | Dosing (mg/kg) | Administration Route | Key Findings |
| This compound | Rat | 3 | p.o. | Reversed cognitive deficits induced by NMDA receptor antagonists. |
| GTS-21 | Rhesus Monkey | 0.03 | i.m. | Attenuated ketamine-induced impairments in a detour-reaching task, a measure of executive function.[9] |
| Donepezil | Rhesus Monkey | 0.06 - 0.3 | i.m. | Showed dose-dependent effects on cognitive flexibility.[10] |
| Vortioxetine | Rat | 10 | s.c. | Attenuated phencyclidine-induced deficits in attentional set-shifting performance.[11] |
Experimental Protocols for a New Species (Non-Human Primate Model)
The following are detailed protocols for the Novel Object Recognition (NOR) and Attentional Set-Shifting Task (ASST) adapted for use in rhesus macaques.
Novel Object Recognition (NOR) Task
Objective: To assess recognition memory.
Apparatus:
-
A testing chamber (e.g., 100 cm x 100 cm x 80 cm) with non-reflective walls and consistent lighting.
-
A variety of objects that are of similar size but differ in shape and texture. Objects should be heavy enough that the animal cannot displace them.
-
A camera mounted above the chamber to record the sessions.
Procedure:
-
Habituation:
-
Individually house the monkeys and handle them regularly to minimize stress.
-
For 3-5 consecutive days, allow each monkey to explore the empty testing chamber for 10 minutes per day.
-
-
Training (Familiarization) Phase:
-
Place two identical objects in the chamber at a set distance apart.
-
Place the monkey in the chamber and allow it to explore the objects for a 10-minute session.
-
Record the total time the monkey spends actively exploring each object (sniffing, touching, or directing its nose towards the object at a distance of ≤ 2 cm).
-
-
Testing Phase (Retention):
-
After a retention interval (e.g., 24 hours), return the monkey to the chamber.
-
One of the familiar objects is replaced with a novel object. The position of the novel object should be counterbalanced across subjects.
-
Allow the monkey to explore for a 10-minute session and record the exploration time for both the familiar and the novel object.
-
Data Analysis:
-
Calculate the Discrimination Index (DI) : (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A positive DI indicates a preference for the novel object and intact recognition memory.
-
Compare the DI between the this compound treated group and a vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA).
Attentional Set-Shifting Task (ASST)
Objective: To assess cognitive flexibility and executive function.
Apparatus:
-
A testing apparatus with a display screen and a response mechanism (e.g., touchscreen or levers).
-
A reward delivery system (e.g., for food pellets or juice).
-
Stimuli that vary across at least two dimensions (e.g., shape and color).
Procedure:
-
Pre-training:
-
Train the monkeys to interact with the apparatus to receive a reward.
-
-
Simple Discrimination (SD):
-
Present two stimuli that differ in one dimension (e.g., two different shapes of the same color). One shape is consistently rewarded.
-
The monkey must learn to choose the correct stimulus to a criterion (e.g., 80% correct over 20 trials).
-
-
Compound Discrimination (CD):
-
Introduce a second, irrelevant dimension (e.g., color). The previously correct shape is still the correct choice, regardless of its color.
-
The monkey must maintain the attentional set for shape.
-
-
Intra-Dimensional Shift (IDS):
-
Introduce new stimuli, but the relevant dimension remains the same (e.g., new shapes).
-
The monkey must generalize the learned rule to the new stimuli.
-
-
Extra-Dimensional Shift (EDS):
-
The previously irrelevant dimension now becomes the relevant one (e.g., color is now the predictive cue for the reward).
-
This requires the monkey to shift its attentional set.
-
-
Reversal Learning:
-
Within a dimension, the previously correct stimulus becomes incorrect, and vice-versa.
-
Data Analysis:
-
Measure the number of trials and errors to reach criterion for each stage.
-
A key measure is the comparison of performance on the EDS stage relative to the IDS stage. An increased number of trials/errors on the EDS indicates a cost of shifting attentional set.
-
Compare the performance of the this compound treated group with a vehicle control group across all stages of the task.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action of this compound, the experimental workflow for the Novel Object Recognition task, and the logical progression of the Attentional Set-Shifting Task.
Caption: Proposed signaling cascade initiated by this compound binding to α7 nAChRs.
Caption: Workflow for the Novel Object Recognition (NOR) experiment.
Caption: Logical progression of stages in the Attentional Set-Shifting Task (ASST).
Conclusion
This compound demonstrates significant potential as a procognitive agent. The provided experimental protocols offer a framework for validating its efficacy in a new, translationally relevant species. A direct comparison with established and alternative cognitive enhancers, as outlined in this guide, is crucial for determining the unique therapeutic value of this compound. The successful translation of these preclinical findings will be a critical step in the development of novel treatments for cognitive impairments.
References
- 1. dovepress.com [dovepress.com]
- 2. researchgate.net [researchgate.net]
- 3. α7 Nicotinic Acetylcholine Receptor Agonist PNU-282987 Ameliorates Cognitive Impairment Induced by Chronic Intermittent Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mouse Model Helps Accelerate Development of New Alzheimer's Therapies | Taconic Biosciences [taconic.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Vortioxetine (Lu AA21004), a novel multimodal antidepressant, enhances memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The nicotinic α7 receptor agonist GTS-21 improves cognitive performance in ketamine impaired rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dose-Dependent Dissociation of Pro-cognitive Effects of Donepezil on Attention and Cognitive Flexibility in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Vortioxetine for Cognitive Enhancement in Major Depression: From Animal Models to Clinical Research - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of BMS-902483 and EVP-6124 in Preclinical Schizophrenia Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two investigational drugs, BMS-902483 and EVP-6124, both selective partial agonists of the α7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR), which have been evaluated for their potential in treating cognitive deficits associated with schizophrenia. This document synthesizes available preclinical and clinical data to offer an objective performance comparison, supported by experimental details.
Executive Summary
This compound and EVP-6124 (encenicline) were developed to address the significant unmet need for therapies targeting cognitive impairment in schizophrenia. Both compounds act on the α7-nAChR, a key target implicated in the pathophysiology of cognitive deficits in this disorder. Preclinical studies demonstrated the potential of both molecules to improve cognitive function in animal models. However, their clinical development trajectories have diverged significantly. EVP-6124 progressed to Phase III clinical trials before being discontinued (B1498344) due to a lack of efficacy and safety concerns, specifically gastrointestinal side effects. The clinical development of this compound, which appears to be the same or a closely related compound to BMS-933043, did not progress as far, with publicly available data primarily from preclinical and Phase I studies. This guide presents the available data to facilitate a comparative understanding of their pharmacological profiles and performance in schizophrenia models.
Data Presentation
Table 1: In Vitro Pharmacological Profile
| Parameter | This compound | EVP-6124 (Encenicline) |
| Target | α7 nicotinic acetylcholine receptor (α7-nAChR) | α7 nicotinic acetylcholine receptor (α7-nAChR) |
| Mechanism of Action | Selective Partial Agonist | Selective Partial Agonist |
| Binding Affinity (Ki) | Low nanomolar affinity for rat and human α7 nAChRs[1][2] | 4.3 nM[3][4] |
| Functional Activity (EC50) | ~60% of maximal acetylcholine response[1][2] | 0.39 µM (42% Emax)[5] |
| Other Receptor Activity | High selectivity against other nicotinic subtypes and the 5-HT3A receptor[1] | Antagonist at 5-HT3 receptors (IC50 < 10 nM)[5] |
Table 2: Preclinical Efficacy in Schizophrenia Models
| Model | This compound | EVP-6124 (Encenicline) |
| Novel Object Recognition (NOR) - Mouse | Improved 24h memory with a minimal effective dose (MED) of 0.1 mg/kg[1][2]. | Improved memory at 0.3 mg/kg in a 24h retention test[6]. |
| MK-801-Induced Deficits in Attentional Set-Shifting - Rat | Reversed deficits with an MED of 3 mg/kg[1][2]. | Data not available in a directly comparable model. |
| Ketamine-Induced Auditory Gating Deficits - Rat | Reversed deficits[1]. | Data not available in a directly comparable model. |
| Neurotransmitter Efflux (in vivo microdialysis) - Rat | Data not available. | Increased dopamine, acetylcholine, and glutamate (B1630785) efflux in the medial prefrontal cortex and nucleus accumbens[7]. |
| Receptor Occupancy at MED | 64% (NOR) to ~90% (set-shifting and gating)[1][2]. | Data not available. |
Table 3: Clinical Trial Overview in Schizophrenia
| Phase | This compound / BMS-933043 | EVP-6124 (Encenicline) |
| Phase I | Completed[1]. | Well-tolerated in healthy volunteers[8]. |
| Phase II | Data not publicly available. | Showed statistically significant improvement in overall cognition (CogState Overall Cognition Index) at 0.3 mg/day[9][10]. Also showed improvements in clinical function (SCoRS) and negative symptoms (PANSS)[9]. |
| Phase III | Not initiated. | Failed to meet primary endpoints for cognitive improvement (MATRICS Consensus Cognitive Battery)[11][12]. |
| Safety and Tolerability | Data from Phase I not detailed in public sources. | Generally well-tolerated in Phase II[9]. Phase III trials were put on clinical hold due to serious gastrointestinal adverse events[4]. |
| Development Status | Discontinued. | Discontinued for schizophrenia[13]. |
Experimental Protocols
Novel Object Recognition (NOR) Test
The Novel Object Recognition (NOR) test is a widely used behavioral assay to assess learning and memory in rodents, particularly recognition memory, which is a cognitive domain impaired in schizophrenia[14][15].
General Protocol:
-
Habituation: Mice are individually placed in an open-field arena for a set period (e.g., 10 minutes) to acclimate to the environment. No objects are present during this phase.
-
Familiarization/Training (T1): On the following day, two identical objects are placed in the arena. Each mouse is allowed to explore the objects for a defined period (e.g., 10 minutes).
-
Test (T2): After a retention interval (e.g., 2 hours or 24 hours), one of the familiar objects is replaced with a novel object. The mouse is returned to the arena and allowed to explore for a set time (e.g., 10 minutes).
-
Data Analysis: The time spent exploring each object is recorded. A discrimination index (DI) is calculated as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
For the specific studies with this compound, a 24-hour retention interval was used[1][2]. In the case of EVP-6124, a scopolamine-induced deficit model and a natural forgetting model with a 24-hour retention time were utilized[6].
Attentional Set-Shifting Task (ASST)
The Attentional Set-Shifting Task (ASST) is a behavioral paradigm used to assess cognitive flexibility and executive function in rodents, which are impaired in schizophrenia[16][17][18]. The task requires the animal to form and then shift an attentional set between different stimulus dimensions.
General Protocol:
-
Apparatus: A testing chamber with two compartments, where digging pots containing different media and scents can be placed. A food reward is buried in one of the pots.
-
Discrimination Phases: The rat is trained on a series of discriminations:
-
Simple Discrimination (SD): The rat learns to discriminate between two stimuli within one dimension (e.g., digging medium).
-
Compound Discrimination (CD): An irrelevant stimulus from a second dimension (e.g., odor) is introduced.
-
Intra-Dimensional (ID) Shift: New stimuli from the same dimensions are introduced, but the rule remains the same.
-
Extra-Dimensional (ED) Shift: The previously irrelevant dimension becomes the relevant one, requiring a shift in attentional set.
-
Reversal Learning: The rewarded and unrewarded stimuli within a dimension are switched.
-
-
Schizophrenia Model: To model cognitive deficits, rats are often treated with N-methyl-D-aspartate (NMDA) receptor antagonists like MK-801[1][2].
-
Data Analysis: The number of trials required to reach a set criterion of correct choices (e.g., 6 consecutive correct digs) is the primary measure of performance. An increased number of trials to criterion in the ED shift phase is indicative of impaired cognitive flexibility.
This compound was tested in a rat model where cognitive deficits were induced by the NMDA receptor antagonist MK-801[1][2].
Mandatory Visualization
Caption: Signaling pathway of α7-nAChR agonists.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Effects of this compound, an α7 nicotinic acetylcholine receptor partial agonist, on cognition and sensory gating in relation to receptor occupancy in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physiologic Functions and Therapeutic Applications of α7 Nicotinic Acetylcholine Receptor in Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EVP-6124, a novel and selective α7 nicotinic acetylcholine receptor partial agonist, improves memory performance by potentiating the acetylcholine response of α7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The novel α7 nicotinic acetylcholine receptor agonist EVP-6124 enhances dopamine, acetylcholine, and glutamate efflux in rat cortex and nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Normalizing effects of EVP-6124, an α-7 nicotinic partial agonist, on event-related potentials and cognition: a proof of concept, randomized trial in patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fiercepharma.com [fiercepharma.com]
- 10. fiercebiotech.com [fiercebiotech.com]
- 11. 32.2 TWO GLOBAL PHASE III TRIALS OF ENCENICLINE FOR COGNITIVE IMPAIRMENT IN CHRONIC SCHIZOPHRENIA PATIENTS: RED FLAGS AND LESSONS LEARNED - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Randomized, Double-blind, Placebo-controlled, Parallel, 26-Week, Phase 3 Study of 2 Doses of an Alpha-7 Nicotinic Acetylcholine Receptor Agonist (EVP-6124) or Placebo as an Adjunctive Pro-cognitive Treatment in Schizophrenia Subjects on Chronic Stable Atypical Antipsychotic Therapy - AdisInsight [adisinsight.springer.com]
- 13. Encenicline | ALZFORUM [alzforum.org]
- 14. The novel object recognition test in rodents in relation to cognitive impairment in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. b-neuro.com [b-neuro.com]
- 17. The attentional set-shifting test paradigm in rats for the screening of novel pro-cognitive compounds with relevance for cognitive deficits in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
Comparative Analysis of BMS-902483 and TC-5619 on Attentional Set-Shifting
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR) modulators, BMS-902483 and TC-5619, with a focus on their impact on attentional set-shifting, a key component of cognitive flexibility.
This analysis synthesizes available preclinical data to delineate the pharmacological profiles and cognitive effects of these two compounds. While direct comparative studies on attentional set-shifting are not publicly available, this guide offers a parallel examination based on existing individual studies to inform future research and drug development in cognitive neuroscience.
At a Glance: Key Compound Characteristics
| Feature | This compound | TC-5619 |
| Mechanism of Action | α7 nAChR Partial Agonist | α7 nAChR Full Agonist |
| Reported Efficacy on Attentional Set-Shifting | Reversed MK-801-induced deficits in rats[1] | Data not available in attentional set-shifting tasks. |
| Other Reported Cognitive Effects | Improved novel object recognition memory in mice[1] | Enhanced memory in novel object recognition paradigm in rats[2][3] |
| Clinical Development Status | Discontinued | Development stopped after Phase 2 trials[4] |
Performance on Attentional Set-Shifting
Attentional set-shifting tasks are a valuable preclinical tool to assess cognitive flexibility, an executive function often impaired in psychiatric and neurodegenerative disorders. These tasks require an animal to learn a rule based on a specific stimulus dimension (e.g., odor) and then shift its attention to a new, previously irrelevant dimension (e.g., texture) to obtain a reward.
This compound:
In a study utilizing a rat model of cognitive impairment induced by the NMDA receptor antagonist MK-801, this compound demonstrated efficacy in reversing deficits in an attentional set-shifting task. The minimal effective dose (MED) was found to be 3 mg/kg.[1] This finding suggests that partial agonism of the α7 nAChR by this compound is sufficient to ameliorate executive function deficits in this model.
TC-5619:
Currently, there is a lack of publicly available data from studies that have specifically evaluated the effect of TC-5619 on attentional set-shifting tasks in rodents. Preclinical research on TC-5619 has primarily focused on its potential as a treatment for the cognitive and negative symptoms of schizophrenia, with positive results observed in other cognitive paradigms such as the novel object recognition test.[2][3] Without direct experimental data on attentional set-shifting, a quantitative comparison of its performance against this compound in this domain cannot be made.
Experimental Protocols
Attentional Set-Shifting Task (as applied in this compound studies)
The following provides a generalized protocol for the attentional set-shifting task used to evaluate cognitive flexibility in rodents, based on common methodologies.
Objective: To assess the ability of a rat to shift attention between different stimulus dimensions (e.g., digging medium and odor).
Apparatus: A testing chamber with a starting area and a choice area containing two digging pots.
Procedure:
-
Habituation and Training: Rats are habituated to the testing chamber and trained to dig in the pots to find a food reward.
-
Simple Discrimination (SD): The rat learns to discriminate between two stimuli within a single dimension (e.g., two different digging media) to find the reward.
-
Compound Discrimination (CD): A second, irrelevant stimulus dimension (e.g., two different odors) is introduced. The original rule from the SD phase still applies.
-
Intra-Dimensional Shift (IDS): New stimuli from the same dimensions are introduced, but the relevant dimension remains the same.
-
Extra-Dimensional Shift (EDS): This is the critical test of set-shifting. The previously irrelevant stimulus dimension now becomes the relevant one for finding the reward.
-
Reversal Learning: The specific rewarded stimulus within a dimension is switched.
MK-801-Induced Deficit Model: To model cognitive impairment, the non-competitive NMDA receptor antagonist MK-801 is administered to the rats prior to the task. This induces deficits in performance, particularly in the EDS phase, which can then be challenged by the administration of a test compound like this compound.
Below is a workflow diagram illustrating the typical stages of an attentional set-shifting experiment.
Signaling Pathways
Both this compound and TC-5619 exert their effects by modulating the α7 nAChR, a ligand-gated ion channel highly expressed in brain regions critical for cognition, such as the prefrontal cortex and hippocampus. Activation of this receptor leads to an influx of cations, primarily Ca2+, which triggers a cascade of downstream signaling events implicated in synaptic plasticity and cognitive enhancement.
The key difference in their mechanism lies in their agonist activity. As a partial agonist , this compound produces a submaximal receptor response compared to the endogenous ligand, acetylcholine. In contrast, TC-5619, a full agonist , is capable of eliciting a maximal receptor response. This distinction could have significant implications for their therapeutic windows and side-effect profiles, with partial agonists often offering a better balance of efficacy and tolerability.
The following diagram illustrates the generalized signaling pathway activated by α7 nAChR agonists.
References
- 1. Activation of the α7 nicotinic ACh receptor induces anxiogenic effects in rats which is blocked by a 5-HT1a receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TC-5619: an alpha7 neuronal nicotinic receptor-selective agonist that demonstrates efficacy in animal models of the positive and negative symptoms and cognitive dysfunction of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Characterizing the binding of TC-5619 and encenicline on the alpha7 nicotinic acetylcholine receptor using PET imaging in the pig [frontiersin.org]
Cross-Validation of BMS-902483's Effects: A Comparative Guide for Researchers
Introduction: BMS-902483 and its close analog, BMS-933043, are selective partial agonists of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), a key target in the central nervous system for potential therapeutic intervention in cognitive deficits associated with disorders like schizophrenia and Alzheimer's disease.[1][2][3][4][5] Developed by Bristol-Myers Squibb, these compounds have been characterized in a number of preclinical studies, demonstrating pro-cognitive and sensory gating effects. This guide provides a comparative overview of the available experimental data for this compound and related molecules, alongside other α7 nAChR agonists, to offer researchers a comprehensive resource for evaluating their potential. It is important to note that the majority of the detailed preclinical data for this compound and BMS-933043 originates from studies conducted by the developing pharmaceutical company. Independent, third-party validation of these findings in different laboratories remains a key area for future research.
I. In Vitro Pharmacological Profiles
The following table summarizes the in vitro pharmacological data for this compound, BMS-933043, and a selection of alternative α7 nAChR agonists. This data is crucial for comparing the potency, efficacy, and selectivity of these compounds across different assays and species.
| Compound | Target | Assay Type | Species | Ki (nM) | EC50 (nM) | % Efficacy (vs. ACh) | Reference |
| This compound | α7 nAChR | Radioligand Binding | Rat | - | - | - | [1] |
| α7 nAChR | Radioligand Binding | Human | Low nM affinity | - | - | [4] | |
| α7 nAChR | Electrophysiology | Rat/Human | - | - | ~60% | [4] | |
| BMS-933043 | α7 nAChR | Radioligand Binding | Rat | 3.3 | - | - | [2][3] |
| α7 nAChR | Radioligand Binding | Human | 8.1 | - | - | [2][3] | |
| α7 nAChR | Ca2+ Flux (FLIPR) | Rat | - | 23.4 | - | [2][3] | |
| α7 nAChR | Electrophysiology | Rat | - | 140 | 67% (net charge) | [2][3] | |
| α7 nAChR | Electrophysiology | Human | - | 290 | 78% (net charge) | [2][3] | |
| 5-HT3A Receptor | Radioligand Binding | Human | 2,451 | - | - | [2][3] | |
| EVP-6124 | α7 nAChR | Radioligand Binding | Rat | 9.98 ([3H]-MLA) | - | - | [6] |
| α7 nAChR | Radioligand Binding | Rat | 4.33 ([125I]-α-BTX) | - | - | [6] | |
| α7 nAChR | Electrophysiology | Human | - | - | 32% (peak current) | [7] | |
| α7 nAChR | Electrophysiology | Human | - | - | 136% (net charge) | [7] | |
| 5-HT3 Receptor | Functional Assay | - | - | IC50 > 10,000 | - | [8] | |
| TC-5619 | α7 nAChR | Radioligand Binding | Human | - | - | - | [9] |
| α7 nAChR | PET Imaging | Pig | Ki = 0.063 | - | - | [10] | |
| AZD0328 | α7 nAChR | Radioligand Binding | - | - | - | - | [11][12] |
| α7 nAChR | Electrophysiology | - | - | - | - | [13] |
II. In Vivo Preclinical Efficacy
The cognitive and sensory processing effects of this compound and its comparators have been evaluated in various rodent and non-human primate models. The following table summarizes key findings from these in vivo studies.
| Compound | Model | Species | Dose Range | Key Effects | Reference |
| This compound | Novel Object Recognition | Mouse | 0.1 mg/kg (MED) | Improved 24h recognition memory | [4] |
| MK-801-induced Set-Shifting Deficit | Rat | 3 mg/kg (MED) | Reversed executive function deficits | [4] | |
| Ketamine-induced Auditory Gating Deficit | Rat | - | Reversed sensory gating deficits | [4] | |
| BMS-933043 | Novel Object Recognition | Mouse | 0.1–10 mg/kg, sc | Improved 24h recognition memory | [2][3] |
| MK-801-induced Y-maze Deficit | Mouse | 1–10 mg/kg, sc | Reversed cognitive deficits | [2][3] | |
| Scopolamine-induced vsPAL Deficit | Cynomolgus Monkey | 0.03, 0.1, 0.3 mg/kg, i.m. | Ameliorated learning deficits | [7][14][15] | |
| EVP-6124 | Scopolamine-induced Object Recognition Deficit | Rat | 0.3 mg/kg, p.o. | Restored memory function | [6] |
| Scopolamine-induced vsPAL Deficit | Cynomolgus Monkey | 0.01 mg/kg, i.m. | Ameliorated learning deficits | [7][14][15] | |
| TC-5619 | Apomorphine-induced PPI Deficit | Rat | 0.3 mg/kg s.c. | Reversed PPI deficits | [16] |
| Novel Object Recognition | Rat | - | Long-lasting memory enhancement | [9] | |
| AZD0328 | Novel Object Recognition | Mouse | 0.00178-1.78 mg/kg | Improved recognition memory | [13] |
| Operant Conditioning | Rat | - | Enhanced learning | [13] |
III. Experimental Protocols
A. In Vitro Electrophysiology (Whole-Cell Voltage Clamp)
Objective: To determine the functional activity (EC50 and maximal efficacy) of test compounds at recombinant human or rat α7 nAChRs expressed in a mammalian cell line (e.g., HEK293).
Methodology:
-
Cell Culture and Transfection: HEK293 cells are stably transfected with the cDNA encoding for the human or rat α7 nAChR subunit. Cells are cultured under standard conditions.
-
Electrophysiological Recordings: Whole-cell voltage-clamp recordings are performed at room temperature. Cells are patched with borosilicate glass electrodes filled with an internal solution typically containing (in mM): 140 CsCl, 10 EGTA, 10 HEPES, and 2 Mg-ATP, adjusted to pH 7.2. The external solution usually consists of (in mM): 140 NaCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4.
-
Compound Application: Test compounds are applied to the cells using a rapid solution exchange system. A range of concentrations is applied to generate a concentration-response curve.
-
Data Analysis: The peak current amplitude and the net charge transfer (the integral of the current over time) are measured. Data are normalized to the maximal response induced by a saturating concentration of acetylcholine (ACh). EC50 and maximal efficacy values are calculated by fitting the data to a sigmoidal dose-response equation.[2][3]
B. In Vivo Novel Object Recognition (NOR) Task
Objective: To assess the effects of test compounds on long-term recognition memory in rodents.
Methodology:
-
Habituation: Mice are individually habituated to an open-field arena for a set period on consecutive days.
-
Training (T1): On the training day, two identical objects are placed in the arena, and each mouse is allowed to explore them for a defined duration (e.g., 10 minutes). The time spent exploring each object is recorded.
-
Drug Administration: Immediately after T1, the test compound or vehicle is administered (e.g., subcutaneously).
-
Testing (T2): After a retention interval (e.g., 24 hours), one of the familiar objects is replaced with a novel object. The mouse is returned to the arena, and the time spent exploring the familiar and novel objects is recorded.
-
Data Analysis: A discrimination index is calculated as the ratio of the time spent exploring the novel object to the total time spent exploring both objects. A significantly higher discrimination index in the drug-treated group compared to the vehicle group indicates an improvement in recognition memory.[2][3][4]
IV. Signaling Pathways and Experimental Workflows
A. α7 Nicotinic Acetylcholine Receptor Signaling Pathway
Activation of the α7 nAChR, a ligand-gated ion channel, leads to the influx of cations, primarily Ca2+ and Na+. This increase in intracellular Ca2+ can trigger various downstream signaling cascades that are thought to underlie the pro-cognitive effects of α7 agonists.
α7 nAChR signaling cascade initiated by agonist binding.
B. Experimental Workflow for Novel Object Recognition
The following diagram illustrates the typical workflow for a Novel Object Recognition (NOR) experiment, a common behavioral paradigm used to assess the pro-cognitive effects of compounds like this compound.
Workflow for the Novel Object Recognition (NOR) experiment.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. The Novel, Nicotinic Alpha7 Receptor Partial Agonist, BMS-933043, Improves Cognition and Sensory Processing in Preclinical Models of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Novel, Nicotinic Alpha7 Receptor Partial Agonist, BMS-933043, Improves Cognition and Sensory Processing in Preclinical Models of Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound, an α7 nicotinic acetylcholine receptor partial agonist, on cognition and sensory gating in relation to receptor occupancy in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Novel, Nicotinic Alpha7 Receptor Partial Agonist, BMS-933043, Improves Cognition and Sensory Processing in Preclinical Models of Schizophrenia | PLOS One [journals.plos.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Nicotinic alpha 7 receptor agonists EVP-6124 and BMS-933043, attenuate scopolamine-induced deficits in visuo-spatial paired associates learning | PLOS One [journals.plos.org]
- 8. EVP-6124, a novel and selective α7 nicotinic acetylcholine receptor partial agonist, improves memory performance by potentiating the acetylcholine response of α7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Characterizing the binding of TC-5619 and encenicline on the alpha7 nicotinic acetylcholine receptor using PET imaging in the pig [frontiersin.org]
- 11. In vitro metabolism of α7 neuronal nicotinic receptor agonist AZD0328 and enzyme identification for its N-oxide metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Selective alpha7 nicotinic receptor activation by AZD0328 enhances cortical dopamine release and improves learning and attentional processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nicotinic alpha 7 receptor agonists EVP-6124 and BMS-933043, attenuate scopolamine-induced deficits in visuo-spatial paired associates learning - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. TC-5619: An alpha7 neuronal nicotinic receptor-selective agonist that demonstrates efficacy in animal models of the positive and negative symptoms and cognitive dysfunction of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of BMS-902483 and Donepezil in Preclinical Alzheimer's Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the preclinical data for two compounds with distinct mechanisms of action investigated for potential therapeutic benefit in Alzheimer's disease (AD): BMS-902483, a selective α7 nicotinic acetylcholine (B1216132) receptor (nAChR) partial agonist, and donepezil (B133215), an established acetylcholinesterase (AChE) inhibitor. The following sections present a comprehensive analysis of their performance in various AD-relevant models, supported by experimental data and detailed methodologies.
Executive Summary
Donepezil, a current standard of care for symptomatic treatment of AD, primarily acts by increasing acetylcholine levels in the synaptic cleft. Preclinical studies in transgenic mouse models of AD have demonstrated its ability to improve cognitive deficits and, in some cases, reduce amyloid-beta (Aβ) plaque burden. This compound, on the other hand, represents a targeted approach to modulate cholinergic signaling through the α7 nAChR, a receptor implicated in both cognitive function and the pathophysiological cascade of AD, including interactions with Aβ. While direct head-to-head preclinical trials are not publicly available, this guide synthesizes data from independent studies to offer a comparative perspective on their efficacy and mechanisms of action.
Mechanism of Action
The two compounds operate via fundamentally different, yet related, pathways within the cholinergic system.
Donepezil: As an acetylcholinesterase inhibitor, donepezil prevents the breakdown of acetylcholine, a neurotransmitter crucial for learning and memory, thereby increasing its availability at cholinergic synapses.[1] This is a symptomatic approach aimed at compensating for the loss of cholinergic neurons observed in AD.
This compound: This compound is a potent and selective partial agonist of the α7 nicotinic acetylcholine receptor. The α7 nAChR is a ligand-gated ion channel that plays a significant role in cognitive processes. Its dysfunction is considered a key factor in the pathogenesis of AD, and it has been shown to be involved in regulating the production of amyloid-beta (Aβ).[2][3] Activation of α7 nAChRs can modulate downstream signaling pathways involved in neuroprotection and synaptic plasticity.
Preclinical Efficacy in Alzheimer's Disease Models
Cognitive Enhancement
Both compounds have demonstrated pro-cognitive effects in rodent models, although the specific models and paradigms often differ.
| Compound | Animal Model | Cognitive Task | Key Findings |
| Donepezil | APP/PS1 mice | Morris Water Maze | Chronic treatment significantly improved performance during the acquisition phase and subsequent probe trials.[1][4] |
| APP23 mice | Morris Water Maze | Chronic treatment improved spatial accuracy to the level of wild-type controls.[4] | |
| 3xTgAD mice | 5-Choice Serial Reaction Time Task | Ameliorated attention deficits.[5] | |
| This compound | Mice | Novel Object Recognition | Improved 24-hour novel object recognition memory with a minimal effective dose of 0.1 mg/kg. |
| Rats | Attentional Set-Shifting | Reversed MK-801-induced deficits with a minimal effective dose of 3 mg/kg. |
Note: The cognitive models for this compound are not specific to Alzheimer's disease but demonstrate its potential to enhance cognitive domains relevant to the disease.
Effects on Amyloid-β Pathology
A key differentiator in their preclinical profiles is the effect on the hallmark pathology of Alzheimer's disease.
| Compound | Animal Model | Aβ Measurement | Key Findings |
| Donepezil | APP/PS1 mice | ELISA | Decreased insoluble Aβ40/Aβ42 and soluble Aβ40 levels.[1] |
| Tg2576 mice | ELISA, Immunohistochemistry | Long-term administration of 4 mg/kg significantly reduced soluble Aβ1-40 and Aβ1-42, as well as Aβ plaque number and burden.[6][7] | |
| This compound | Not available in search results | - | No direct preclinical data was found on the effect of this compound on Aβ pathology in Alzheimer's disease models. |
While direct evidence for this compound's impact on Aβ is lacking, the known interaction between Aβ and α7 nAChRs suggests a potential for modulation. β-Amyloid has been shown to bind with high affinity to α7 nAChRs, and this interaction is implicated in Aβ-mediated neurotoxicity and tau phosphorylation.[8][9] Therefore, an α7 nAChR agonist like this compound could theoretically interfere with these pathological processes.
Experimental Protocols
Donepezil: Cognitive and Aβ Pathology Assessment in APP/PS1 Mice
-
Animal Model: Male APP/PS1 double transgenic mice.
-
Treatment: Donepezil was administered in drinking water for a chronic period.
-
Cognitive Testing (Morris Water Maze):
-
Mice were trained to find a hidden platform in a circular pool of water.
-
The escape latency to find the platform was recorded over several training days.
-
A probe trial was conducted where the platform was removed, and the time spent in the target quadrant was measured to assess spatial memory.
-
-
Aβ Quantification (ELISA):
-
Brain tissue was homogenized and separated into soluble and insoluble fractions.
-
Levels of Aβ40 and Aβ42 in each fraction were quantified using specific enzyme-linked immunosorbent assays.
-
-
Immunohistochemistry:
-
Brain sections were stained with antibodies against Aβ to visualize plaque deposition.
-
Congo red co-staining was used to identify congophilic amyloid plaques.
-
This compound: Cognitive Assessment in Mice
-
Animal Model: Male C57BL/6J mice.
-
Treatment: this compound was administered via oral gavage.
-
Cognitive Testing (Novel Object Recognition):
-
Habituation: Mice were habituated to an empty testing arena.
-
Training (Sample Phase): Mice were placed in the arena with two identical objects and the time spent exploring each object was recorded.
-
Testing (Test Phase): 24 hours after training, one of the familiar objects was replaced with a novel object. The time spent exploring the familiar versus the novel object was measured to assess recognition memory. An increase in time spent with the novel object indicates successful memory.
-
Comparative Analysis and Future Directions
Donepezil offers a well-established, albeit symptomatic, therapeutic approach for AD by enhancing general cholinergic tone. Its effects on Aβ pathology in preclinical models are encouraging but appear to be dose-dependent and may not be its primary mechanism of cognitive enhancement.
This compound, by selectively targeting α7 nAChRs, represents a more nuanced approach to cholinergic modulation. The α7 nAChR is directly implicated in the pathophysiology of AD through its interaction with Aβ, suggesting that agonists like this compound could have disease-modifying potential. However, the current lack of preclinical data for this compound in established Alzheimer's disease models is a significant gap.
Future research should focus on directly comparing these two compounds in the same AD transgenic models. Key experiments would include:
-
Head-to-head cognitive testing in models like APP/PS1 or 3xTgAD mice.
-
Comprehensive analysis of Aβ and tau pathology following chronic treatment with this compound.
-
Investigation of downstream signaling pathways activated by this compound in the context of an AD-like environment to understand its potential for neuroprotection and disease modification.
Such studies would provide crucial insights into the relative merits of broad-spectrum cholinergic enhancement versus targeted receptor modulation for the treatment of Alzheimer's disease.
References
- 1. Donepezil improves learning and memory deficits in APP/PS1 mice by inhibition of microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of Alpha-7-Nicotinic Acetylcholine Receptor in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Cognitive evaluation of disease-modifying efficacy of donepezil in the APP23 mouse model for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impaired Attention in the 3xTgAD Mouse Model of Alzheimer's Disease: Rescue by Donepezil (Aricept) | Journal of Neuroscience [jneurosci.org]
- 6. Effects of Donepezil on Amyloid-β and Synapse Density in the Tg2576 Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of donepezil on amyloid-beta and synapse density in the Tg2576 mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. beta-Amyloid(1-42) binds to alpha7 nicotinic acetylcholine receptor with high affinity. Implications for Alzheimer's disease pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Science Behind BMS-902483: A Comparative Guide to its Preclinical Cognitive Efficacy
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the preclinical efficacy of BMS-902483, a potent and selective α7 nicotinic acetylcholine (B1216132) receptor (nAChR) partial agonist. This document summarizes published findings, details experimental protocols, and presents a comparative analysis with alternative α7 nAChR modulators, offering a valuable resource for replicating and building upon existing research.
This compound has demonstrated pro-cognitive effects in preclinical rodent models, primarily in assays assessing learning and memory. Its mechanism of action centers on the activation of α7 nicotinic acetylcholine receptors, which are pivotal in modulating synaptic plasticity and cognitive processes. This guide will delve into the quantitative data from key behavioral studies, outline the methodologies for their replication, and visualize the underlying signaling pathways.
Comparative Efficacy of α7 nAChR Modulators
To provide a comprehensive understanding of this compound's preclinical performance, this section presents a comparative summary of its efficacy alongside other notable α7 nAChR modulators, PNU-282987 (an agonist) and NS6740 (a silent agonist). The data is derived from key behavioral paradigms used to assess cognitive enhancement: the Novel Object Recognition (NOR) test and the Attentional Set-Shifting Task (ASST).
Table 1: Efficacy in the Novel Object Recognition (NOR) Test in Mice
| Compound | Dose | Administration Route | Key Findings | Discrimination Index (vs. Vehicle) |
| This compound | 0.1 mg/kg (MED) | Not Specified | Improved 24h novel object recognition memory. | Data not publicly available |
| PNU-282987 | 1 mg/kg | Intraperitoneal | Ameliorated cognitive impairment in a chronic intermittent hypoxia model. | Significantly higher than control (p < 0.05)[1] |
| NS6740 | Not Specified | Not Specified | Blocks the pro-cognitive effects of this compound. | No intrinsic cognitive enhancing effect; acts as an antagonist in this context. |
Table 2: Efficacy in the Attentional Set-Shifting Task (ASST) in Rats
| Compound | Dose | Administration Route | Key Findings | Trials to Criterion (vs. Vehicle) |
| This compound | 3 mg/kg (MED) | Not Specified | Reversed MK-801-induced deficits in executive function. | Data not publicly available |
| PNU-282987 | Not Specified | Not Specified | Data not publicly available in this specific task. | Data not publicly available |
| NS6740 | Not Specified | Not Specified | Data not publicly available in this specific task. | Data not publicly available |
Experimental Protocols
Detailed methodologies are crucial for the replication of scientific findings. Below are the protocols for the two key behavioral assays used to evaluate the efficacy of this compound.
Novel Object Recognition (NOR) Test
This task assesses learning and memory in rodents by capitalizing on their innate preference for novelty.
1. Habituation:
-
Rodents are individually placed in an open-field arena (e.g., 40x40x40 cm) for a set period (e.g., 5-10 minutes) on consecutive days leading up to the test. This allows them to acclimate to the environment.
2. Training/Familiarization Phase:
-
Two identical objects are placed in the arena.
-
The animal is placed in the center of the arena and allowed to freely explore the objects for a defined period (e.g., 5-10 minutes).
-
The time spent exploring each object is recorded. Exploration is typically defined as the animal's nose being within a close proximity (e.g., 2 cm) to the object and oriented towards it.
3. Test Phase:
-
After a retention interval (e.g., 1 to 24 hours), one of the familiar objects is replaced with a novel object.
-
The animal is returned to the arena, and the time spent exploring the familiar and novel objects is recorded for a set duration (e.g., 5-10 minutes).
-
A discrimination index is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher discrimination index indicates better memory.
Attentional Set-Shifting Task (ASST)
This task assesses cognitive flexibility and executive function in rodents by requiring them to shift their attention between different stimulus dimensions.
1. Habituation and Pre-training:
-
Animals are habituated to the testing apparatus, which typically consists of a chamber with two digging pots.
-
They are trained to dig in the pots to find a food reward.
2. Simple Discrimination (SD):
-
The animal learns to discriminate between two stimuli within a single dimension (e.g., digging medium: sand vs. woodchips) to find the reward.
3. Compound Discrimination (CD):
-
A second, irrelevant dimension is introduced (e.g., odor: cinnamon vs. nutmeg). The correct stimulus remains within the original dimension.
4. Reversal (REV):
-
The previously correct and incorrect stimuli within the relevant dimension are reversed.
5. Intradimensional (ID) Shift:
-
New stimuli from the same two dimensions are introduced, but the relevant dimension remains the same.
6. Extradimensional (ED) Shift:
-
This is the critical stage. New stimuli are presented, and the previously irrelevant dimension now becomes the relevant one for finding the reward. An increase in the number of trials required to reach criterion at this stage indicates difficulty in shifting attentional set.
7. Reversal of ED (REV2):
-
The correct and incorrect stimuli within the new relevant dimension are reversed.
The primary measure of performance is the number of trials to reach a criterion (e.g., 6 consecutive correct trials) for each stage.
Signaling Pathways
This compound exerts its effects by acting as a partial agonist at the α7 nicotinic acetylcholine receptor. Activation of this receptor, a ligand-gated ion channel, leads to an influx of calcium ions (Ca2+). This initial signal triggers a cascade of downstream intracellular signaling pathways that are crucial for synaptic plasticity and cell survival.
Key downstream pathways include:
-
Phosphoinositide 3-kinase (PI3K) / Akt pathway: This pathway is heavily involved in promoting cell survival and neuronal plasticity.
-
Janus kinase 2 (JAK2) / Signal transducer and activator of transcription 3 (STAT3) pathway: Activation of this pathway has been linked to anti-inflammatory and anti-apoptotic effects.
These pathways ultimately influence neurotransmitter release and gene expression, contributing to the observed improvements in cognitive function.
References
Assessing the Therapeutic Window of α7 Nicotinic Acetylcholine Receptor Agonists for Cognitive Deficits in Schizophrenia: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The quest for effective treatments for cognitive impairment associated with schizophrenia has led to the investigation of various therapeutic targets, with the α7 nicotinic acetylcholine (B1216132) receptor (nAChR) emerging as a promising candidate. This guide provides a comparative analysis of the preclinical and clinical data available for BMS-902483 and other α7 nAChR agonists, including EVP-6124 (encenicline), GTS-21 (DMXB-A), and AQW051. The aim is to offer an objective assessment of their therapeutic potential by examining their efficacy and safety profiles to the extent that publicly available data permits.
Introduction to α7 Nicotinic Acetylcholine Receptor Agonists
The α7 nAChR is a ligand-gated ion channel expressed in key brain regions involved in cognition, such as the hippocampus and prefrontal cortex.[1] Its activation by agonists is thought to enhance cholinergic neurotransmission, thereby improving cognitive functions like attention, learning, and memory, which are significantly impaired in individuals with schizophrenia.[2][3] Several pharmaceutical companies have developed selective α7 nAChR agonists to address this unmet medical need. However, the clinical development of these compounds has been challenging, with many failing to demonstrate a favorable risk-benefit profile.
Comparative Efficacy and Safety Data
The following tables summarize the available quantitative data for this compound and its comparators. It is important to note that a direct comparison of the therapeutic window is challenging due to the limited availability of comprehensive and standardized preclinical toxicology and clinical safety data for all compounds, particularly for the discontinued (B1498344) this compound.
| Compound | Mechanism of Action | Developer | Development Status |
| This compound | Selective α7 nAChR partial agonist | Bristol Myers Squibb | Discontinued[4] |
| EVP-6124 (Encenicline) | Selective α7 nAChR partial agonist | FORUM Pharmaceuticals | Discontinued[5][6] |
| GTS-21 (DMXB-A) | Selective α7 nAChR partial agonist | - | Investigational |
| AQW051 | Selective α7 nAChR partial agonist | Novartis | Investigational[7] |
Table 1: Overview of Investigated α7 nAChR Agonists
Preclinical Efficacy in Rodent Models of Cognition
| Compound | Test | Species | Minimal Effective Dose (MED) | Key Findings |
| This compound | Novel Object Recognition | Mouse | 0.1 mg/kg | Improved 24-hour novel object recognition memory.[4] |
| Attentional Set-Shifting | Rat | 3 mg/kg | Reversed MK-801-induced deficits.[4] | |
| EVP-6124 (Encenicline) | Object Recognition Task | Rat | 0.3 mg/kg (p.o.) | Significantly restored memory function in scopolamine-treated rats.[8] |
| GTS-21 (DMXB-A) | Passive Avoidance Task | Gerbil | 5 mg/kg (i.p.) | Attenuated impairment of passive avoidance performance and neuronal cell death induced by ischemia.[9] |
| AQW051 | Object Recognition Test | Mouse | 0.03 and 0.3 mg/kg (p.o.) | Increased cognitive effect and learning/memory performance.[10] |
Table 2: Summary of Preclinical Efficacy Data
Clinical Safety and Tolerability
| Compound | Phase | Population | Doses Tested | Reported Adverse Events | Reason for Discontinuation (if applicable) |
| This compound | Preclinical/Early Clinical | - | - | Data not publicly available. | Unknown. |
| EVP-6124 (Encenicline) | Phase I/II (AD) | Mild-to-moderate Alzheimer's Disease | 0.1, 0.3, 1 mg/day | Generally well-tolerated; mild-to-moderate gastrointestinal side effects (nausea, constipation) were most common.[2] | Failed to meet endpoints in Phase III trials for schizophrenia; serious gastrointestinal issues in elderly patients in AD trials.[6][11] |
| GTS-21 (DMXB-A) | Phase I | Healthy male volunteers | 25, 75, 150 mg (tid) | Well-tolerated up to 450 mg/day; most common adverse event was headache.[12][13] | - |
| AQW051 | Phase I | Healthy young and elderly subjects | Single oral doses up to 200 mg; multiple daily doses up to 75 mg | Well-tolerated with an adverse event profile comparable to placebo; no serious adverse events reported.[14] | Worsened working memory in smokers at high doses in a schizophrenia trial.[15] |
Table 3: Summary of Clinical Safety and Tolerability Data
Experimental Protocols
Novel Object Recognition (NOR) Test
The Novel Object Recognition test is a widely used behavioral assay to assess recognition memory in rodents. The protocol generally consists of three phases:
-
Habituation: The animal is allowed to freely explore an open-field arena in the absence of any objects for a defined period (e.g., 5-10 minutes) to acclimate to the environment.[3][16]
-
Familiarization/Training Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them for a set duration (e.g., 5-10 minutes). The time spent exploring each object is recorded. Exploration is typically defined as the animal's nose being in close proximity to the object (e.g., within 2 cm) and actively sniffing or touching it.[16][17]
-
Test Phase: After a retention interval (e.g., 1 to 24 hours), one of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring the familiar and novel objects is recorded for a set period (e.g., 5-10 minutes). A preference for exploring the novel object is indicative of intact recognition memory.[3][18]
Attentional Set-Shifting Task (ASST)
The Attentional Set-Shifting Task is a test of cognitive flexibility in rodents, analogous to the Wisconsin Card Sorting Test in humans. It assesses the ability to shift attention between different perceptual dimensions of stimuli. The task typically involves a series of discriminations where the animal must learn a rule to find a food reward buried in one of two digging pots that differ in texture, odor, or another sensory modality.[19][20]
The general procedure involves the following stages:
-
Simple Discrimination: The animal learns to discriminate between two stimuli within a single dimension (e.g., two different digging media).
-
Compound Discrimination: An irrelevant stimulus from a second dimension (e.g., an odor) is introduced to both pots, and the animal must continue to attend to the relevant dimension.
-
Intra-Dimensional Shift: The animal is presented with new stimuli from the same relevant dimension and must learn a new rule.
-
Extra-Dimensional Shift: The previously irrelevant dimension now becomes the relevant one, requiring the animal to shift its attentional set. The number of trials required to reach a criterion of consecutive correct choices is the primary measure of performance.[19][21]
Mandatory Visualizations
Caption: Simplified signaling pathway of the α7 nicotinic acetylcholine receptor.
Caption: Experimental workflow for the Novel Object Recognition test.
Caption: Logical workflow of the Attentional Set-Shifting Task.
Conclusion
The development of α7 nAChR agonists for treating cognitive deficits in schizophrenia has been a challenging endeavor. While preclinical studies with compounds like this compound, EVP-6124, GTS-21, and AQW051 have shown promise in rodent models of cognition, translating these findings into clinical efficacy has proven difficult. The available data suggests that while these compounds are generally well-tolerated at the doses tested in early clinical trials, issues with efficacy and, in the case of encenicline, serious adverse events in specific populations, have hindered their advancement.
The discontinuation of this compound, for which there is a lack of public safety data, underscores the hurdles in developing drugs with a favorable therapeutic window for this indication. A comprehensive assessment of the therapeutic window requires a thorough evaluation of both efficacy and a wide range of safety and toxicology data, which is not fully available for all the compounds discussed. Future research in this area will need to focus on identifying novel α7 nAChR modulators with improved efficacy and a wider safety margin to provide a meaningful therapeutic option for individuals with schizophrenia.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety and clinical effects of EVP-6124 in subjects with Alzheimer's disease currently or previously receiving an acetylcholinesterase inhibitor medication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alzforum.org [alzforum.org]
- 6. Encenicline - Wikipedia [en.wikipedia.org]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Protective effect of GTS-21, a novel nicotinic receptor agonist, on delayed neuronal death induced by ischemia in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. 32.2 TWO GLOBAL PHASE III TRIALS OF ENCENICLINE FOR COGNITIVE IMPAIRMENT IN CHRONIC SCHIZOPHRENIA PATIENTS: RED FLAGS AND LESSONS LEARNED - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Safety, pharmacokinetics, and effects on cognitive function of multiple doses of GTS-21 in healthy, male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. AQW051, a novel, potent and selective α7 nicotinic ACh receptor partial agonist: pharmacological characterization and phase I evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Alpha7 Nicotinic Receptors as Therapeutic Targets in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mmpc.org [mmpc.org]
- 17. Novel Object Recognition [protocols.io]
- 18. researchgate.net [researchgate.net]
- 19. b-neuro.com [b-neuro.com]
- 20. Attentional Set-Shifting Paradigm in the Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. maze.conductscience.com [maze.conductscience.com]
A Comparative Pharmacokinetic Guide to α7 Nicotinic Acetylcholine Receptor (nAChR) Agonists
This guide provides a comparative analysis of the pharmacokinetic profiles of several key α7 nicotinic acetylcholine (B1216132) receptor (nAChR) agonists, a class of compounds under investigation for treating cognitive deficits in neurological and psychiatric disorders such as Alzheimer's disease and schizophrenia.[1][2][3] The α7 nAChR is a ligand-gated ion channel that, upon activation, exhibits high permeability to calcium, initiating various downstream signaling events.[2][4][5] This guide is intended for researchers and drug development professionals, offering a consolidated view of critical pharmacokinetic parameters, the experimental methods used to obtain them, and the underlying signaling pathways.
Comparative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters for prominent α7 nAChR agonists—Encenicline (EVP-6124), GTS-21 (DMXBA), and ABT-107—across different species. These parameters are crucial for evaluating a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
| Parameter | Encenicline (EVP-6124) | GTS-21 (DMXBA) | ABT-107 | Species | Reference |
| Tmax (Time to Peak Concentration) | ~4 h (plasma), ~2 h (brain) | ~10 min | - | Rat | [6][7] |
| t½ (Elimination Half-Life) | - | 1.74 h | 7-10 h | Rat (GTS-21), Human (ABT-107) | [7][8] |
| Oral Bioavailability | - | 23% (rat), 27% (dog) | 81.2% (rat), 40.6% (monkey) | Rat, Dog, Monkey | [9][10] |
| Brain Penetration (Brain:Plasma Ratio) | 1.7 - 5.1 | 2.61 | ~1 | Rat | [6][7][10] |
| Metabolism | - | O-demethylation via CYP1A2 & CYP2E1.[9] | Primarily oxidative metabolism.[8][11] | Human, Rat | [8][9][11] |
| Pharmacokinetic Profile Notes | Dose-proportional Cmax and AUC in humans over 1-180 mg.[12] | Rapid absorption and clearance.[7][9] Chronic smoking enhances metabolism.[13] | Nonlinear pharmacokinetics in humans, likely due to saturable first-pass metabolism.[8] | Human, Rat | [8][12][13] |
Experimental Protocols
The data presented in this guide are derived from standard non-clinical and clinical pharmacokinetic studies. The methodologies outlined below represent a generalized approach for characterizing the pharmacokinetic profile of an α7 nAChR agonist.
Animal Pharmacokinetic Studies
-
Subjects and Housing: Studies are typically conducted in rodent (e.g., male Sprague-Dawley rats) and non-rodent (e.g., Beagle dogs, Cynomolgus monkeys) species. Animals are housed in controlled environments with regulated light-dark cycles, temperature, and humidity, with access to standard chow and water.
-
Drug Administration and Dosing: The test compound is administered via clinically relevant routes, most commonly oral (p.o.) gavage, and an intravenous (i.v.) route to determine absolute bioavailability. Doses are often selected based on prior efficacy and toxicology studies.
-
Sample Collection: For plasma pharmacokinetics, blood samples are collected serially from a cannulated vein (e.g., jugular vein) into tubes containing an anticoagulant at predetermined time points post-dose. For brain penetration studies, animals are euthanized at various time points, and brain tissue is collected and homogenized.
-
Bioanalysis: Drug concentrations in plasma and brain homogenates are quantified using a validated bioanalytical method, typically high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This method provides high sensitivity and selectivity.
-
Pharmacokinetic Analysis: Plasma and brain concentration-time data are analyzed using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin). Key parameters calculated include Cmax, Tmax, AUC from time zero to the last measurable concentration (AUC0-t), AUC extrapolated to infinity (AUC0-inf), elimination half-life (t½), and clearance. Oral bioavailability is calculated as (AUCoral / AUCiv) × (Doseiv / Doseoral).
Human Pharmacokinetic Studies
-
Study Design: Early clinical studies are often single ascending dose (SAD) and multiple ascending dose (MAD) trials in healthy volunteers.[14] These are typically randomized, double-blind, and placebo-controlled to assess safety, tolerability, and pharmacokinetics.[14]
-
Subjects: Healthy male and/or female volunteers meeting specific inclusion and exclusion criteria participate in the studies.
-
Drug Administration and Sample Collection: The drug is administered orally as a solution or capsule.[12] Blood samples are collected at frequent intervals over a set period (e.g., 24-72 hours) to characterize the full concentration-time profile. Urine may also be collected to assess renal clearance and metabolism.[8]
-
Data Analysis: Pharmacokinetic parameters are calculated as described for animal studies. Dose proportionality is assessed by analyzing the relationship between dose and exposure parameters like Cmax and AUC.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the cellular signaling cascade initiated by α7 nAChR activation and the typical workflow for a pharmacokinetic study.
Caption: Downstream signaling cascade following α7 nAChR activation.
Caption: Generalized workflow for a pharmacokinetic study.
References
- 1. Encenicline - Wikipedia [en.wikipedia.org]
- 2. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alpha7 nicotinic acetylcholine receptor is a target in pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic potential of α7 nicotinic acetylcholine receptor agonists to combat obesity, diabetes, and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pharmacokinetics and urinary excretion of DMXBA (GTS-21), a compound enhancing cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Metabolism and disposition of GTS-21, a novel drug for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Species-dependent metabolism of a novel selective α7 neuronal acetylcholine receptor agonist ABT-107 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacodynamics, pharmacokinetics, safety, and tolerability of encenicline, a selective α7 nicotinic receptor partial agonist, in single ascending-dose and bioavailability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetic Limitations on Effects of an Alpha7-Nicotinic Receptor Agonist in Schizophrenia: Randomized Trial with an Extended-Release Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Safety, pharmacokinetics, and effects on cognitive function of multiple doses of GTS-21 in healthy, male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the On-Target Effects of BMS-902483 with a Silent Agonist: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the on-target effects of BMS-902483, a potent and selective α7 nicotinic acetylcholine (B1216132) receptor (nAChR) partial agonist, with the use of a silent agonist to validate its mechanism of action. The following sections present quantitative data, detailed experimental protocols, and visual diagrams to facilitate a clear understanding of the validation process.
Data Presentation
The on-target effects of this compound have been demonstrated through a series of in vitro and in vivo studies. A key aspect of this validation is the use of a silent α7 nAChR agonist, NS6740, to confirm that the observed pharmacological effects of this compound are indeed mediated by the α7 nAChR. The following tables summarize the quantitative data from these comparative experiments.
| In Vitro Potency and Efficacy | |||
| Compound | Assay | Parameter | Value |
| This compound | FLIPR (Fluorometric Imaging Plate Reader) | EC50 (α7) | 9.3 nM[1] |
| This compound | Rat α7 Electrophysiology | EC50 (Area) | 140 nM[1] |
| This compound | Rat α7 Electrophysiology | Ymax (Peak, Area) | 40%, 54%[1] |
| This compound | 5-HT3A Receptor Binding | IC50 | 480 nM[1] |
| In Vivo Efficacy and On-Target Validation | |||
| Model | Compound(s) | Parameter | Value |
| Novel Object Recognition (Mice) | This compound | Minimal Effective Dose (MED) | 0.1 mg/kg[2][3] |
| Novel Object Recognition (Mice) | This compound + NS6740 | Effect | Enhancement of recognition memory blocked[2][3] |
| Attentional Set-Shifting (Rats) | This compound | Minimal Effective Dose (MED) | 3 mg/kg[2][3] |
| Auditory Gating (Rats) | This compound | Effect | Reversal of ketamine-induced deficits[2][3] |
| Receptor Occupancy at Minimal Effective Doses | ||
| Model | Compound | α7 Receptor Occupancy |
| Novel Object Recognition (Mice) | This compound | ~64%[2][3] |
| Set Shift and Gating (Rats) | This compound | ~90%[2][3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on established standards in the field.
α7 Nicotinic Acetylcholine Receptor (nAChR) Binding Assay
This protocol outlines a general procedure for determining the binding affinity of a compound to the α7 nAChR.
Objective: To quantify the binding of this compound to the α7 nAChR.
Materials:
-
Cell membranes prepared from cells expressing human α7 nAChR.
-
Radioligand (e.g., [³H]-Methyllycaconitine or [¹²⁵I]-α-bungarotoxin).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).
-
Non-specific binding control (e.g., a high concentration of a known α7 nAChR ligand like nicotine).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration, and either the assay buffer (for total binding), the non-specific binding control, or a dilution of this compound.
-
Incubate the plate at room temperature for a specified period (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity in each vial using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the concentration of this compound and determine the IC50 value.
Novel Object Recognition (NOR) Test in Mice
This behavioral test assesses cognitive function, specifically recognition memory.
Objective: To evaluate the effect of this compound on recognition memory and to validate its on-target effect using NS6740.
Materials:
-
Open field arena (e.g., 40 cm x 40 cm x 40 cm).
-
Two identical objects (familiar objects).
-
One novel object, distinct from the familiar objects in shape and texture.
-
This compound.
-
NS6740.
-
Vehicle control.
-
Video tracking software.
Procedure: Day 1: Habituation
-
Allow mice to acclimate to the testing room for at least 30 minutes.
-
Place each mouse individually into the empty open field arena for 10 minutes to habituate to the environment.
Day 2: Training (Familiarization) and Testing
-
Administer this compound, vehicle, or this compound in combination with NS6740 to the mice at a specified time before the training phase (e.g., 30-60 minutes).
-
Place two identical objects in the arena.
-
Place a mouse in the arena and allow it to explore the objects for 10 minutes. Record the time spent exploring each object.
-
Return the mouse to its home cage.
-
After a retention interval (e.g., 24 hours), place one of the familiar objects and one novel object in the arena.
-
Place the same mouse back into the arena and allow it to explore for 5-10 minutes. Record the time spent exploring each object.
-
Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Attentional Set-Shifting Task (ASST) in Rats
This task assesses cognitive flexibility, an executive function that is often impaired in neurological disorders.
Objective: To determine the effect of this compound on cognitive flexibility.
Materials:
-
Testing apparatus with two digging pots.
-
A variety of digging media (e.g., sand, sawdust, shredded paper).
-
A variety of odors (e.g., vanilla, almond).
-
Food rewards.
-
This compound.
-
Vehicle control.
Procedure:
-
Rats are first trained to dig in pots to find a food reward.
-
The task consists of a series of discriminations where the rat must learn a rule to find the reward. The relevant dimension can be either the digging medium or an odor applied to the medium.
-
Intra-dimensional shift (IDS): The rule for finding the reward changes, but the relevant dimension remains the same (e.g., the rewarded digging medium changes from sand to sawdust).
-
Extra-dimensional shift (EDS): The relevant dimension for finding the reward changes (e.g., from digging medium to odor).
-
Administer this compound or vehicle before the testing session.
-
The primary measure is the number of trials required to reach a criterion of correct choices (e.g., 6 consecutive correct trials) for each stage of the task. An improvement in performance is indicated by fewer trials to criterion, particularly in the EDS phase.
Mandatory Visualization
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: α7 nAChR Signaling Pathway.
Caption: On-Target Validation Workflow.
Caption: Novel Object Recognition Workflow.
References
A Comparative Analysis of the Side Effect Profiles of Nicotinic Agonists: Varenicline, Cytisine, and the Investigational α7-Selective Agonist BMS-902483
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the side effect profiles of two established nicotinic acetylcholine (B1216132) receptor (nAChR) partial agonists, varenicline (B1221332) and cytisine (B100878), with the preclinical profile and anticipated side effects of BMS-902483, a selective α7 nAChR partial agonist whose clinical development was discontinued (B1498344). Given the absence of clinical data for this compound, this comparison leverages data from the investigational α7-selective agonist EVP-6124 (encenicline) to project a potential side effect profile.
Executive Summary
Varenicline and cytisine, both partial agonists of α4β2 nAChRs, are effective smoking cessation aids but are associated with a range of side effects, most commonly gastrointestinal and neuropsychiatric in nature. In contrast, the selective targeting of the α7 nAChR subtype by compounds like this compound was hypothesized to offer a more favorable side effect profile by avoiding the widespread activation of other nAChR subtypes. Preclinical data for this compound and clinical data for the similar compound EVP-6124 suggest a potential for reduced nausea and sleep disturbances. However, the development of both this compound and EVP-6124 was halted, the latter due to gastrointestinal side effects in later-stage trials, highlighting the complexities of translating preclinical promise to clinical safety.
Comparative Side Effect Profiles: Quantitative Data
The following table summarizes the incidence of common adverse events reported in clinical trials for varenicline, cytisine, and the investigational α7-selective agonist EVP-6124. Data for this compound is not available due to its discontinued development prior to extensive clinical trials.
| Adverse Event | Varenicline (%) | Cytisine (%) | EVP-6124 (Encenicline) (%) | Placebo (%) |
| Gastrointestinal | ||||
| Nausea | 16 - 57 | 4.4 - 25 | Mild to Moderate | 10 - 13 |
| Vomiting | 5 - 15 | <5 | Not specified | <5 |
| Constipation | 5 - 8 | <5 | Mild | 3 |
| Abdominal Pain | 5 - 7 | <5 | Not specified | 5 |
| Dry Mouth | 6 | Not specified | Not specified | 4 |
| Neuropsychiatric | ||||
| Insomnia | 14 - 19 | <10 | Not specified | 13 |
| Abnormal Dreams | 10 - 13 | <10 | Not specified | 5 |
| Headache | 13 - 19 | 0.9 - 10 | Not specified | 13 |
| Anxiety | 5 - 7 | <5 | Not specified | <5 |
| Irritability | 5 - 9 | <5 | Not specified | <5 |
| Cardiovascular | ||||
| Cardiovascular Events* | 0.63 - 1.06 | Not specified | Not specified | 0.47 - 0.82 |
*Note: Cardiovascular events include a range of ischemic and arrhythmic events. The reported incidence varies across different meta-analyses.[1][2][3]
Data Sources: [1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16]
Mechanism of Action and Theoretical Side Effect Profiles
The differing side effect profiles of these nicotinic agonists can be attributed to their distinct mechanisms of action and receptor subtype selectivity.
Varenicline and Cytisine: α4β2 Partial Agonists
Varenicline and cytisine exert their effects primarily as partial agonists at the α4β2 nAChR subtype, which is highly expressed in brain regions associated with nicotine (B1678760) addiction and reward.[17][18][19][20] By partially stimulating these receptors, they alleviate nicotine withdrawal symptoms. Simultaneously, they act as antagonists in the presence of nicotine, blocking its rewarding effects.[17][21] However, the widespread distribution of α4β2 receptors throughout the central and peripheral nervous systems contributes to their side effect profiles.
dot
References
- 1. Risk of cardiovascular serious adverse events associated with varenicline use for tobacco cessation: systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cmaj.ca [cmaj.ca]
- 3. researchgate.net [researchgate.net]
- 4. Cytisine for smoking cessation: A 40-day treatment with an induction period - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-term efficacy and safety of varenicline for smoking cessation: a systematic review and meta-analysis of randomized controlled trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. A Multicenter, Double-Blind, Randomized, Placebo-Controlled Phase 2b Trial of Cytisinicline in Adult Smokers (The ORCA-1 Trial) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IMPACT OF SYMPTOMS EXPERIENCED BY VARENICLINE USERS ON TOBACCO TREATMENT IN A REAL WORLD SETTING - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of Cytisine vs Varenicline on Smoking Cessation: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Varenicline for smoking cessation: a narrative review of efficacy, adverse effects, use in at-risk populations, and adherence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effectiveness and Safety of Varenicline for Smoking Cessation: An Overview and Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Varenicline vs. Placebo on Smoking Cessation - American College of Cardiology [acc.org]
- 13. Can medications like varenicline and cytisine (nicotine receptor partial agonists) help people to stop smoking and do they cause unwanted effects? | Cochrane [cochrane.org]
- 14. Cytisine Versus Varenicline for Smoking Cessation in a Primary Care Setting: A Randomized Non-inferiority Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frequently Reported Adverse Events With Smoking Cessation Medications: Post Hoc Analysis of a Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Varenicline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. droracle.ai [droracle.ai]
- 19. droracle.ai [droracle.ai]
- 20. nbinno.com [nbinno.com]
- 21. The Relationship of Varenicline Agonism of α4β2 Nicotinic Acetylcholine Receptors and Nicotine-Induced Dopamine Release in Nicotine-Dependent Humans - PMC [pmc.ncbi.nlm.nih.gov]
BMS-902483: A Leap Forward in α7 Nicotinic Acetylcholine Receptor Agonism?
A Comparative Analysis of BMS-902483 Against First-Generation α7 Agonists
The α7 nicotinic acetylcholine (B1216132) receptor (nAChR) has emerged as a promising therapeutic target for cognitive deficits associated with neurological and psychiatric disorders. This compound, a novel α7 nAChR partial agonist, has demonstrated potential for improved efficacy and selectivity over first-generation compounds. This guide provides a detailed comparison of this compound with the first-generation α7 agonists, GTS-21 (DMXB-A) and AR-R17779, supported by preclinical experimental data.
In Vitro Pharmacological Profile
This compound exhibits a potent and selective profile for the α7 nAChR. It demonstrates low nanomolar affinity for both rat and human α7 nAChRs.[1] As a partial agonist, it elicits a response that is approximately 60% of the maximal response to acetylcholine, which may offer a favorable therapeutic window by avoiding receptor desensitization associated with full agonists.[1] In contrast, first-generation agonists like GTS-21 have shown variable affinity and selectivity, with some studies indicating a higher affinity for α4β2 nAChRs compared to α7 nAChRs.[2] AR-R17779 is a potent full agonist at the α7 nAChR.[3]
| Compound | Receptor Target | Binding Affinity (Ki) | Potency (EC50) | Efficacy | Selectivity |
| This compound | α7 nAChR | Low nanomolar (rat and human) | Not explicitly stated in provided search results | Partial agonist (~60% of acetylcholine response) | High selectivity against other nAChR subtypes and 5-HT3A receptor |
| GTS-21 (DMXB-A) | α7 nAChR | 2000 nM (human), 650 nM (rat) | 11 µM (human), 5.2 µM (rat) | Partial agonist (9% Emax in human, 32% in rat) | Lower selectivity, also binds to α4β2 nAChRs (Ki = 20 nM human, 19 nM rat) and inhibits 5-HT3 receptors |
| AR-R17779 | α7 nAChR | Not explicitly stated in provided search results | 420 nM | Full agonist | Highly selective for α7 nAChR |
Preclinical In Vivo Efficacy
This compound has demonstrated significant efficacy in rodent models of cognitive impairment. In the novel object recognition (NOR) test, a measure of episodic memory, this compound improved 24-hour memory in mice at a minimal effective dose (MED) of 0.1 mg/kg.[1] Furthermore, it reversed cognitive deficits induced by MK-801 in a rat attentional set-shifting model, with an MED of 3 mg/kg.[1] The cognitive-enhancing effects of this compound were confirmed to be mediated by the α7 nAChR, as they were blocked by the silent α7 nAChR agonist NS6740.[1] this compound also showed positive effects in a rat model of auditory sensory gating, a process disrupted in schizophrenia.[1]
First-generation agonists have also shown efficacy in preclinical cognitive models. AR-R17779 has been shown to improve learning and memory in the radial-arm maze in rats.[4][5] GTS-21 has demonstrated cognitive-enhancing effects in various animal models, though its efficacy can be influenced by its activity at other receptors.[6][7]
| Compound | Animal Model | Behavioral Test | Key Findings |
| This compound | Mouse | Novel Object Recognition (24h) | Improved memory (MED = 0.1 mg/kg) |
| Rat | MK-801-induced deficits in attentional set-shifting | Reversed deficits (MED = 3 mg/kg) | |
| Rat | Ketamine-induced deficits in auditory gating | Reversed deficits | |
| GTS-21 (DMXB-A) | Murine models | Endotoxemia and severe sepsis | Improved survival and reduced inflammatory markers |
| db/db mice | Oral glucose tolerance test | Lowered blood glucose levels | |
| AR-R17779 | Rat | Radial-arm maze | Improved learning and memory |
| Rat | Social recognition test | Increased social recognition memory |
Experimental Protocols
Novel Object Recognition (NOR) Test
The NOR test is a widely used behavioral assay to assess learning and memory in rodents.[5] The protocol generally consists of three phases:
-
Habituation: The animal is allowed to freely explore an open-field arena in the absence of any objects for a set period (e.g., 5-10 minutes) on the day before the test to acclimate to the environment.[8]
-
Familiarization/Training Phase (T1): The animal is placed back into the arena, which now contains two identical objects. The animal is allowed to explore the objects for a defined period (e.g., 5-10 minutes). The time spent exploring each object is recorded.[8]
-
Test Phase (T2): After a specific inter-trial interval (e.g., 1 hour or 24 hours), the animal is returned to the arena. In this phase, one of the familiar objects is replaced with a novel object. The time the animal spends exploring the familiar object versus the novel object is recorded. A preference for exploring the novel object is indicative of recognition memory.[8]
Auditory Sensory Gating (P50)
Auditory sensory gating is a neurophysiological measure of the brain's ability to filter out redundant auditory information. Deficits in this process are observed in schizophrenia. The P50 paired-click paradigm is a common method to assess this function in both humans and animal models.[9][10]
-
Electrode Implantation (for animal studies): Recording electrodes are surgically implanted into specific brain regions, often the hippocampus, which is a key generator of the P50 response.[11]
-
Paired-Click Stimuli: The subject is presented with pairs of identical auditory clicks (S1 and S2) with a short inter-stimulus interval (typically 500 ms). These pairs are delivered at longer, regular intervals (e.g., every 8-12 seconds).[9]
-
EEG Recording: The brain's electrical activity (EEG) is recorded in response to the auditory stimuli.
-
Data Analysis: The amplitude of the P50 wave of the event-related potential (ERP) is measured for both the first (S1) and second (S2) clicks. The ratio of the S2 amplitude to the S1 amplitude (S2/S1 ratio) is calculated. A higher ratio indicates a deficit in sensory gating.[10]
Signaling Pathways and Experimental Workflow
Activation of the α7 nAChR, a ligand-gated ion channel, leads to an influx of cations, primarily Ca2+.[12] This increase in intracellular calcium triggers a cascade of downstream signaling events.
Caption: α7 nAChR Signaling Cascade.
The preclinical evaluation of a novel α7 agonist like this compound typically follows a structured workflow, progressing from in vitro characterization to in vivo behavioral assessment.
Caption: Preclinical Drug Discovery Workflow.
Conclusion
References
- 1. The selective alpha7 nicotinic acetylcholine receptor agonist AR-R17779 does not affect ischemia–reperfusion brain injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. maze.conductscience.com [maze.conductscience.com]
- 3. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AR-R17779, and alpha7 nicotinic agonist, improves learning and memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. mdpi.com [mdpi.com]
- 8. Novel Object Recognition and Object Location Behavioral Testing in Mice on a Budget [jove.com]
- 9. P50 (neuroscience) - Wikipedia [en.wikipedia.org]
- 10. Frontiers | P50, N100, and P200 Auditory Sensory Gating Deficits in Schizophrenia Patients [frontiersin.org]
- 11. Translational utility of rodent hippocampal auditory gating in schizophrenia research: a review and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Meta-Analysis of the Cognitive Benefits of BMS-902483 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cognitive benefits of BMS-902483, a selective α7 nicotinic acetylcholine (B1216132) receptor (nAChR) partial agonist, with other relevant alternatives, supported by experimental data from animal studies. All quantitative data is summarized in structured tables, and detailed methodologies for key experiments are provided. Visual diagrams of signaling pathways and experimental workflows are included to facilitate understanding.
Executive Summary
This compound has demonstrated pro-cognitive effects in rodent models, showing efficacy in tasks assessing memory, executive function, and sensory gating. As a partial agonist of the α7 nAChR, its mechanism of action is centered on modulating cholinergic neurotransmission, a key pathway implicated in cognitive processes. This guide compares the performance of this compound with other α7 nAChR partial agonists, providing a meta-analytical perspective on its potential as a cognitive enhancer.
Comparative Efficacy of α7 nAChR Partial Agonists
The following tables summarize the quantitative data on the cognitive benefits of this compound and comparator compounds in key animal models.
Table 1: Efficacy in the Novel Object Recognition (NOR) Task
| Compound | Animal Model | Dosing (mg/kg) | Administration Route | Key Findings | Reference |
| This compound | Mouse | 0.1 (MED) | s.c. | Improved 24h recognition memory. | [1] |
| BMS-933043 | Mouse | 0.1–10 | s.c. | Improved 24h recognition memory. | [2][3] |
| Encenicline (EVP-6124) | Rat | 0.3 | p.o. | Restored memory in scopolamine-induced deficit and in a natural forgetting paradigm.[4] | [4] |
| TC-5619 | Rat | Not specified | Not specified | Demonstrated long-lasting memory enhancement over a wide dose range. | [5] |
| RG3487 | Rat | 1.0 (MED) | p.o. | Improved object recognition memory after acute and repeated administration. | [6] |
MED: Minimal Effective Dose; s.c.: subcutaneous; p.o.: oral administration
Table 2: Efficacy in Executive Function and Sensory Gating Tasks
| Compound | Task | Animal Model | Dosing (mg/kg) | Key Findings | Reference |
| This compound | Attentional Set-Shifting | Rat | 3 (MED) | Reversed MK-801-induced deficits. | [1] |
| This compound | Auditory Gating | Rat | Not specified | Reversed ketamine-induced deficits. | [1] |
| BMS-933043 | Attentional Set-Shifting | Rat | 0.1–3 | Reduced trials to complete extradimensional shift in PCP-treated rats. | [2][3] |
| BMS-933043 | Auditory Gating | Rat | 0.56–3 | Improved auditory gating in ketamine-treated rats. | [2][3] |
| RG3487 | Attentional Set-Shifting | Rat | ≤0.03 (MED) | Reversed phencyclidine-induced impairments. | [6] |
| RG3487 | Prepulse Inhibition (PPI) | Rat | 0.03 (MED) | Improved apomorphine-induced deficits. | [6] |
| TC-5619 | Prepulse Inhibition (PPI) | Rat | Not specified | Reversed apomorphine-induced deficits. | [5] |
MED: Minimal Effective Dose; PCP: Phencyclidine
Signaling Pathways and Experimental Workflows
α7 Nicotinic Acetylcholine Receptor Signaling Pathway
Activation of the α7 nAChR, a ligand-gated ion channel, leads to a high influx of calcium ions (Ca2+).[7] This increase in intracellular calcium triggers several downstream signaling cascades implicated in synaptic plasticity and cell survival, including the activation of the PI3K-Akt pathway and the ERK1/2 pathway, which in turn can lead to the phosphorylation of the transcription factor CREB.[8][9]
Experimental Workflow: Novel Object Recognition (NOR) Task
The NOR task is a widely used behavioral assay to assess recognition memory in rodents. The task is based on the innate tendency of rodents to explore novel objects more than familiar ones.
Experimental Workflow: Attentional Set-Shifting Task (ASST)
The ASST is a test of executive function, specifically cognitive flexibility, in rodents. It assesses the ability to shift attention between different perceptual dimensions of a stimulus.
Detailed Experimental Protocols
Novel Object Recognition (NOR) Task
This protocol is representative of those used to evaluate the effects of compounds on recognition memory.
-
Animals: Adult male mice or rats are used. Animals are housed individually and handled for several days before the experiment to reduce stress.
-
Apparatus: A square open-field arena (e.g., 50x50x50 cm) made of a non-porous material for easy cleaning. A video camera is mounted above the arena to record the sessions.
-
Objects: Three sets of objects are used. Within each set, the objects are of similar size but different shapes and textures to allow for discrimination. The objects are heavy enough that the animals cannot displace them.
-
Habituation Phase: On the first day, each animal is placed in the empty arena and allowed to explore freely for 5-10 minutes. This is done to acclimate the animal to the testing environment.
-
Training Phase (T1): 24 hours after habituation, two identical objects are placed in opposite corners of the arena. The animal is placed in the center of the arena and allowed to explore the objects for a set period (e.g., 5-10 minutes). The time spent exploring each object is recorded. Exploration is defined as the animal's nose being within 2 cm of the object and directed towards it.
-
Drug Administration: this compound or a comparator compound is administered at a specified time before the training phase (e.g., 30 minutes).
-
Retention Interval: A delay is imposed between the training and test phases. For this compound, a 24-hour retention interval was used to assess long-term memory.[1]
-
Test Phase (T2): After the retention interval, the animal is returned to the arena, where one of the familiar objects has been replaced by a novel object. The animal is allowed to explore for a set period (e.g., 5 minutes), and the time spent exploring each object is recorded.
-
Data Analysis: A discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Attentional Set-Shifting Task (ASST)
This protocol is representative of those used to assess cognitive flexibility.
-
Animals: Adult male rats are typically used. They are food-restricted to approximately 85-90% of their free-feeding body weight to motivate them to dig for a food reward.
-
Apparatus: A testing box with two digging pots. The pots can contain different digging media (e.g., sand, sawdust) and can be scented with different odors. A food reward (e.g., a small piece of cereal) is buried in one of the pots.
-
Pre-training: Rats are trained to dig in the pots to retrieve the food reward.
-
Testing Phases: The task consists of a series of discriminations:
-
Simple Discrimination (SD): Rats learn to discriminate between two digging media.
-
Compound Discrimination (CD): An irrelevant dimension (odor) is introduced. The correct pot is still defined by the digging medium.
-
Intra-Dimensional Shift (IDS): New digging media and new odors are introduced, but the rule (attend to the medium) remains the same.
-
Extra-Dimensional Shift (EDS): The previously irrelevant dimension (odor) now becomes the relevant cue for finding the reward. This is the key measure of cognitive flexibility.
-
Reversals: At various stages, the specific rewarded cue within a dimension is reversed.
-
-
Drug Administration: In the study with this compound, the NMDA receptor antagonist MK-801 was used to induce a cognitive deficit, and this compound was administered to assess its ability to reverse this deficit.[1]
-
Data Analysis: The primary measure is the number of trials required to reach a criterion of a set number of consecutive correct choices (e.g., 6). An increase in trials to criterion on the EDS phase is indicative of impaired cognitive flexibility.
Auditory Sensory Gating
This protocol is representative of those used to measure pre-attentive information processing.
-
Animals: Adult male rats are used. Electrodes are surgically implanted to record auditory evoked potentials (AEPs) from the hippocampus or cortex.
-
Apparatus: A sound-attenuating chamber where the rat can move freely. Auditory stimuli are delivered through a speaker.
-
Paradigm: A paired-click paradigm is used. Two identical auditory clicks (S1 and S2) are presented with a short inter-stimulus interval (e.g., 500 ms).
-
Recording: The AEPs following S1 and S2 are recorded. The amplitude of the P50 component of the AEP is typically measured.
-
Drug Administration: A deficit in sensory gating is induced with an NMDA receptor antagonist like ketamine. This compound is then administered to test its ability to reverse the deficit.[1]
-
Data Analysis: The ratio of the P50 amplitude of the response to S2 to that of S1 (S2/S1 ratio) is calculated. A ratio closer to zero indicates better sensory gating (i.e., the response to the second, redundant stimulus is suppressed).
Ex Vivo Hippocampal Long-Term Potentiation (LTP)
This protocol is representative of those used to assess synaptic plasticity.
-
Animals: Adult male mice are used.
-
Procedure:
-
Animals are dosed with this compound.[1]
-
At a specified time after dosing (e.g., 24 hours), the animals are euthanized, and the brains are rapidly removed.
-
Hippocampal slices (e.g., 400 µm thick) are prepared.
-
Slices are maintained in artificial cerebrospinal fluid (aCSF).
-
-
Electrophysiology:
-
A recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
A stimulating electrode is placed on the Schaffer collateral pathway.
-
A stable baseline of fEPSPs is recorded for a period (e.g., 20 minutes).
-
LTP is induced using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second).
-
fEPSPs are then recorded for at least 60 minutes post-HFS.
-
-
Data Analysis: The slope of the fEPSP is measured. The magnitude of LTP is expressed as the percentage increase in the fEPSP slope after HFS compared to the pre-HFS baseline. The study on this compound showed an enhancement of ex vivo hippocampal LTP 24 hours after dosing.[1]
References
- 1. Effects of this compound, an α7 nicotinic acetylcholine receptor partial agonist, on cognition and sensory gating in relation to receptor occupancy in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Novel, Nicotinic Alpha7 Receptor Partial Agonist, BMS-933043, Improves Cognition and Sensory Processing in Preclinical Models of Schizophrenia | PLOS One [journals.plos.org]
- 3. The Novel, Nicotinic Alpha7 Receptor Partial Agonist, BMS-933043, Improves Cognition and Sensory Processing in Preclinical Models of Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EVP-6124, a novel and selective α7 nicotinic acetylcholine receptor partial agonist, improves memory performance by potentiating the acetylcholine response of α7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TC-5619: an alpha7 neuronal nicotinic receptor-selective agonist that demonstrates efficacy in animal models of the positive and negative symptoms and cognitive dysfunction of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RG3487, a novel nicotinic α7 receptor partial agonist, improves cognition and sensorimotor gating in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting the nicotinic alpha7 acetylcholine receptor to enhance cognition in disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Broad-Spectrum Efficacy across Cognitive Domains by α7 Nicotinic Acetylcholine Receptor Agonism Correlates with Activation of ERK1/2 and CREB Phosphorylation Pathways | Journal of Neuroscience [jneurosci.org]
- 9. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for BMS-902483: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for BMS-902483 containing detailed disposal instructions could not be located. The following procedures are based on general best practices for the handling and disposal of research chemicals with unknown hazard profiles. Researchers must consult with their institution's Environmental Health and Safety (EHS) department to ensure full compliance with all federal, state, and local regulations.
Essential Safety and Logistical Information
Personal Protective Equipment (PPE) and Handling
When handling this compound for disposal, all personnel should adhere to standard laboratory safety protocols, including the use of appropriate personal protective equipment.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory. |
| Body Protection | Laboratory coat | Fully buttoned to protect from splashes. |
| Respiratory Protection | Fume hood | All handling of the solid compound or solutions should be performed in a certified chemical fume hood to minimize inhalation exposure. |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound waste.
-
Waste Characterization: In the absence of a specific SDS, this compound waste must be treated as hazardous. This includes pure, unreacted compound, contaminated solutions, and any materials (e.g., pipette tips, weighing paper, vials) that have come into direct contact with the substance.
-
Waste Segregation:
-
Solid Waste: Collect all solid this compound waste in a dedicated, sealable, and clearly labeled hazardous waste container. This includes unused compound and contaminated disposables.
-
Liquid Waste: Collect all solutions containing this compound in a separate, compatible, and leak-proof hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS department.
-
-
Container Labeling: All waste containers must be labeled with a hazardous waste tag as soon as waste is added. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: this compound
-
The CAS Number: 1192810-88-0
-
An accumulation start date
-
The primary hazard(s) (if known, otherwise state "Unknown Hazards")
-
The name and contact information of the generating researcher or laboratory
-
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel, away from general traffic, and have secondary containment to prevent spills.
-
Disposal Request: Once the waste container is full or ready for disposal, submit a hazardous waste pickup request to your institution's EHS department. Do not attempt to dispose of the chemical waste down the drain or in the regular trash.
-
Decontamination: Thoroughly decontaminate all work surfaces, glassware, and equipment that came into contact with this compound. Use a suitable solvent (e.g., ethanol, isopropanol) followed by a detergent and water wash. Collect all decontamination materials (e.g., wipes) as solid hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Essential Safety and Logistical Information for Handling BMS-902483
For researchers, scientists, and drug development professionals, the proper handling and disposal of the investigational compound BMS-902483 is critical for ensuring laboratory safety and maintaining experimental integrity. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational plans for handling, and procedures for the safe disposal of this compound.
Hazard Identification and Personal Protective Equipment
This compound presents several potential hazards that necessitate stringent safety protocols. Based on available safety data sheets, the compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Due to conflicting information from various sources regarding its flammability and potential as a skin or eye irritant, a cautious approach is mandatory. Therefore, the following personal protective equipment is required at all times when handling this compound.
Table 1: Required Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant nitrile gloves. | To prevent skin contact with the compound. |
| Eye Protection | Safety glasses with side shields or tightly fitting safety goggles. | To protect eyes from potential splashes or airborne particles of the compound.[2] |
| Skin and Body Protection | A standard laboratory coat must be worn. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A fume hood is recommended for procedures that may generate dust or aerosols. | To minimize inhalation of the compound. |
Operational Plan: Safe Handling and Storage
Adherence to a strict operational plan is essential to minimize exposure and prevent contamination.
Engineering Controls:
-
Ventilation: All work with this compound, particularly the handling of the solid compound and preparation of solutions, should be conducted in a certified chemical fume hood to control airborne exposure.
-
Safety Equipment: An eyewash station and safety shower must be readily accessible in the laboratory.
Procedural Guidance:
-
Preparation: Before handling, ensure all necessary PPE is correctly worn. Prepare the work area by covering surfaces with absorbent, disposable bench paper.
-
Weighing: Weigh the solid compound within the chemical fume hood. Use appropriate tools to handle the material and avoid generating dust.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
General Handling: Avoid direct contact with the compound at all times. Do not eat, drink, or smoke in the laboratory.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Disposal Plan
The disposal of this compound and any contaminated materials must be managed as hazardous waste in accordance with institutional and local regulations.
Table 2: Disposal Procedures for this compound Waste
| Waste Type | Disposal Procedure |
| Solid this compound Waste | Collect in a designated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste (Solutions) | Collect all solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container. The label must include the chemical name and all solvent components. |
| Contaminated Labware | Dispose of all disposable materials that have come into contact with this compound (e.g., pipette tips, gloves, bench paper) in a designated hazardous waste container. |
| Empty Containers | The original container, once empty, should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. Dispose of the rinsed container as directed by your institution's EHS office. |
Under no circumstances should this compound or its solutions be disposed of down the drain.
Workflow and Decision Making
The following diagrams illustrate the necessary workflows for safely handling and disposing of this compound.
Caption: Workflow for Handling this compound.
Caption: Decision-Making for this compound Disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
